molecular formula C25H32Cl2F3N5O2S B15603749 RG-15

RG-15

货号: B15603749
分子量: 594.5 g/mol
InChI 键: LEJPEQHTGNJJSJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

RG-15 is a useful research compound. Its molecular formula is C25H32Cl2F3N5O2S and its molecular weight is 594.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C25H32Cl2F3N5O2S

分子量

594.5 g/mol

IUPAC 名称

N-[4-[2-[4-[3-cyano-5-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]cyclohexyl]pyridine-3-sulfonamide;dihydrochloride

InChI

InChI=1S/C25H30F3N5O2S.2ClH/c26-25(27,28)21-14-20(17-29)15-23(16-21)33-12-10-32(11-13-33)9-7-19-3-5-22(6-4-19)31-36(34,35)24-2-1-8-30-18-24;;/h1-2,8,14-16,18-19,22,31H,3-7,9-13H2;2*1H

InChI 键

LEJPEQHTGNJJSJ-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

The Enigmatic RG-15: Unraveling the Mechanism of a Putative Dopamine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a detailed overview of the available information regarding the mechanism of action of a compound designated as RG-15. Current data, primarily from commercial sources, identifies this compound as a potent dopamine (B1211576) receptor antagonist with high affinity for the D2 and D3 subtypes. While comprehensive peer-reviewed literature and clinical data for a compound specifically named "this compound" are not publicly available, this guide synthesizes the existing information and contextualizes it within the broader understanding of dopamine D2/D3 receptor antagonism. The established roles of these receptors in neuropsychiatric disorders suggest that this compound may hold potential as an antipsychotic agent. This guide will summarize the known biochemical data for this compound and provide a general framework for the signaling pathways and experimental protocols relevant to the study of D2/D3 antagonists.

Introduction to this compound

This compound is described as an orally active dopamine receptor antagonist.[1] Its primary molecular targets are the human dopamine D2 and D3 receptors, to which it binds with high affinity.[1] Antagonism of these receptors is a well-established mechanism for the therapeutic effects of antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders.[2][3] By blocking the action of dopamine at these receptors, these drugs can modulate dopaminergic pathways implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.[2]

Biochemical Profile of this compound

The available quantitative data for this compound is summarized below. This information is derived from a single commercial supplier and should be interpreted with the understanding that it has not been independently verified in peer-reviewed publications.

Table 1: Quantitative Biochemical Data for this compound
ParameterValueSpecies/SystemSource
Binding Affinity (pKi)
Human D2 Receptor8.23Recombinant[1]
Human D3 Receptor10.49Recombinant[1]
Functional Activity (IC50)
Dopamine-stimulated [35S]GTPγS binding21.2 nMRat striatal membranes[1]
Dopamine-stimulated [35S]GTPγS binding36.7 nMMouse A9 cells expressing human D2L receptors[1]
Dopamine-stimulated [35S]GTPγS binding7.2 nMCHO cells expressing human D3 receptors[1]

Putative Mechanism of Action

Based on its profile as a dopamine D2/D3 receptor antagonist, the mechanism of action of this compound is presumed to involve the blockade of downstream signaling cascades initiated by dopamine binding. Dopamine receptors are G protein-coupled receptors (GPCRs). The D2-like receptors (D2, D3, and D4) couple to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.

Signaling Pathways

By antagonizing D2 and D3 receptors, this compound would prevent these dopamine-induced downstream effects. The precise signaling consequences can be complex and cell-type specific. A simplified, generalized signaling pathway for D2/D3 receptor antagonism is depicted below.

D2_D3_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R D2/D3 Receptor Dopamine->D2R Binds & Activates RG15 This compound RG15->D2R Binds & Blocks Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ion Ion Channels Gi->Ion Modulates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Generalized signaling pathway for D2/D3 receptor antagonism by this compound.

Experimental Protocols

Detailed experimental protocols for studies specifically involving this compound are not available in the public domain. However, the following are standard methodologies used to characterize dopamine receptor antagonists.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

  • Objective: To determine the Ki of this compound for D2 and D3 receptors.

  • Methodology:

    • Prepare cell membranes from cells expressing the human D2 or D3 receptor.

    • Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]spiperone for D2, [3H]-(+)-PHNO for D3) and varying concentrations of the unlabeled competitor drug (this compound).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assays

This functional assay measures the activation of G proteins following receptor agonism and its inhibition by an antagonist.

  • Objective: To determine the IC50 of this compound for inhibiting dopamine-stimulated G protein activation.

  • Methodology:

    • Prepare cell membranes from cells expressing the D2 or D3 receptor.

    • Incubate the membranes with a fixed concentration of dopamine, [35S]GTPγS, and varying concentrations of this compound.

    • The activated G proteins will bind [35S]GTPγS.

    • Separate the G protein-bound [35S]GTPγS from the free form by filtration.

    • Quantify the radioactivity on the filters.

    • Plot the data to determine the IC50 of this compound.

In Vivo Microdialysis

This technique can be used to measure the effect of a drug on neurotransmitter levels in specific brain regions of living animals.

  • Objective: To assess the effect of this compound on dopamine turnover in brain regions like the striatum and olfactory bulb.

  • Methodology:

    • Surgically implant a microdialysis probe into the target brain region of an anesthetized rodent.

    • Perfuse the probe with artificial cerebrospinal fluid and collect the dialysate.

    • Administer this compound (e.g., orally or via injection).

    • Collect dialysate samples at regular intervals.

    • Analyze the concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate using HPLC with electrochemical detection.

Logical Workflow for Characterization

The preclinical characterization of a novel dopamine antagonist like this compound would typically follow a structured workflow.

preclinical_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_safety Safety & Toxicology binding_assays Receptor Binding Assays (Affinity & Selectivity) functional_assays Functional Assays ([35S]GTPγS, cAMP) binding_assays->functional_assays pk_pd Pharmacokinetics & Pharmacodynamics functional_assays->pk_pd behavioral Behavioral Models (e.g., locomotor activity, conditioned avoidance) pk_pd->behavioral neurochemical Neurochemical Analysis (e.g., microdialysis) pk_pd->neurochemical safety_pharm Safety Pharmacology (e.g., cardiovascular, respiratory) behavioral->safety_pharm neurochemical->behavioral tox Toxicology Studies safety_pharm->tox

Caption: A typical preclinical development workflow for a dopamine antagonist.

Limitations and Future Directions

The primary limitation in providing a comprehensive technical guide on this compound is the lack of peer-reviewed scientific literature. The information presented here is based on data from a commercial entity and has not been subjected to independent scientific scrutiny.

For a more complete understanding of the mechanism of action of this compound, the following would be necessary:

  • Independent verification of the binding and functional data.

  • Determination of the selectivity profile of this compound against a broad panel of other receptors, ion channels, and transporters.

  • In-depth studies of its effects on downstream signaling pathways, including cAMP modulation, β-arrestin recruitment, and gene expression.

  • Preclinical studies in animal models of psychosis to evaluate its efficacy and side-effect profile (e.g., extrapyramidal symptoms, metabolic effects).

  • Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

This compound is presented as a high-affinity dopamine D2/D3 receptor antagonist.[1] Based on this pharmacological profile, its mechanism of action is presumed to be the competitive blockade of dopamine signaling through these G protein-coupled receptors. This positions this compound as a potential candidate for the development of antipsychotic therapeutics. However, a comprehensive understanding of its mechanism of action, efficacy, and safety requires rigorous investigation through peer-reviewed preclinical and, eventually, clinical studies. The information provided in this guide serves as a foundational overview based on the currently limited available data.

References

An In-Depth Technical Guide to the Dopamine Receptor Binding Affinity of RG-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG-15, identified chemically as trans-N-[4-[2-[4-(3-cyano-5-trifluoromethyl-phenyl)-piperazine-1-yl]-ethyl]-cyclohexyl]-3-pyridinesulfonic amide dihydrochloride, is a high-affinity antagonist with notable selectivity for the dopamine (B1211576) D3 and D2 receptor subtypes. This document provides a comprehensive technical overview of its binding characteristics, functional activity, and receptor selectivity profile. Quantitative data from key in vitro assays are presented, along with detailed experimental protocols to facilitate replication and further investigation. The signaling pathways associated with D2-like dopamine receptors are also visualized to provide a functional context for the binding data.

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a multitude of neurological processes, including motor control, motivation, and cognition.[1][2][3] They are classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4). The D2-like receptors, which couple to Gαi/o proteins to inhibit adenylyl cyclase, are primary targets for antipsychotic and antiparkinsonian agents.[1][2][3] this compound has emerged as a potent and selective D2-like receptor ligand, exhibiting subnanomolar affinity for the D3 receptor and nanomolar affinity for the D2 receptor, suggesting its potential as a tool for research and a scaffold for the development of novel therapeutics.[4]

Quantitative Binding and Functional Data

The binding affinity and functional antagonism of this compound at human and rat dopamine D2 and D3 receptors have been thoroughly characterized. The data, summarized below, highlight its high affinity and preference for the D3 receptor subtype.

Table 1: Radioligand Binding Affinity of this compound at Dopamine D2 and D3 Receptors
ReceptorSpeciespKiKi (nM)
Dopamine D3 Human10.49~0.032
Rat9.42~0.38
Dopamine D2 Human8.23~5.89
Rat7.62~23.99

Data sourced from Kiss et al., 2008.[4]

Table 2: Functional Antagonist Activity of this compound in [³⁵S]GTPγS Binding Assays
Cell Line / TissueReceptor Target(s)IC₅₀ (nM)
CHO CellsHuman D37.2
Murine A9 CellsHuman D2L36.7
Rat Striatal MembranesDopamine (endogenous)21.2

Data sourced from Kiss et al., 2008.[4]

Receptor Selectivity Profile

A critical aspect of a drug candidate's profile is its selectivity. This compound was evaluated for its binding affinity against a comprehensive panel of 44 different receptors and 4 ion channel sites. In these extensive screenings, this compound showed no significant interaction with any of the other targets, underscoring its high selectivity for the dopamine D2 and D3 receptors.[4]

Table 3: Summary of this compound Receptor Selectivity Screening
Target ClassNumber of Targets TestedOutcome
Non-Dopamine Receptors44No apparent interactions
Ion Channels4No apparent interactions

This summary is based on the findings reported by Kiss et al., 2008, which stated a lack of interaction at the tested sites. The full list of screened targets was not detailed in the available literature.[4]

Experimental Protocols

The following protocols are based on the methodologies described for the characterization of this compound and are provided to allow for a detailed understanding of how the quantitative data were generated.[4]

Radioligand Displacement Binding Assay

This protocol outlines the procedure for determining the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis p1 Culture CHO cells expressing human D2 or D3 receptors p2 Homogenize cells in ice-cold Tris-HCl buffer p1->p2 p3 Centrifuge homogenate to pellet membranes p2->p3 p4 Resuspend and wash pellet p3->p4 p5 Final resuspension in assay buffer and determine protein concentration p4->p5 a1 Incubate membranes with: - Radioligand ([³H]spiperone) - Varying concentrations of this compound - Buffer p5->a1 Add to Assay a3 Incubate at room temperature to reach equilibrium a1->a3 a2 Define non-specific binding with excess unlabeled antagonist (e.g., haloperidol) a2->a3 d1 Rapidly filter mixture through glass fiber filters to separate bound from free radioligand a3->d1 Terminate Incubation d2 Wash filters with ice-cold buffer d1->d2 d3 Measure radioactivity on filters using liquid scintillation counting d2->d3 d4 Calculate IC₅₀ from competition curves d3->d4 d5 Convert IC₅₀ to Ki using the Cheng-Prusoff equation d4->d5

Caption: Workflow for Radioligand Displacement Binding Assay.

Detailed Steps:

  • Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing either human D2 or D3 receptors. Cells were homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl) and centrifuged. The resulting pellet was washed and resuspended in the assay buffer.

  • Assay Conditions: The assay was conducted in a final volume of 250 µL. The reaction mixture contained cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone), and a range of concentrations of the competing ligand (this compound).

  • Incubation: The mixture was incubated for a sufficient time at room temperature (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Filters were washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity trapped on the filters was quantified using a liquid scintillation counter.

  • Data Analysis: Competition curves were generated by plotting the percentage of specific binding against the logarithm of the this compound concentration. The IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding) was determined using non-linear regression analysis. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-stimulated G protein activation.

G cluster_prep Reagent Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis p1 Prepare cell membranes (e.g., from CHO-hD3, A9-hD2L, or rat striatum) p2 Prepare assay buffer containing HEPES, MgCl₂, NaCl, and GDP a1 Pre-incubate membranes with varying concentrations of this compound p1->a1 Add to Assay a2 Initiate reaction by adding: - Dopamine (agonist) - [³⁵S]GTPγS a1->a2 a3 Incubate at 30°C for 60 min a2->a3 d1 Terminate reaction by rapid filtration through glass fiber filters a3->d1 Terminate Incubation a4 Define basal and non-specific binding controls d2 Wash filters with ice-cold buffer d1->d2 d3 Measure bound [³⁵S]GTPγS by scintillation counting d2->d3 d4 Plot % inhibition of dopamine-stimulated binding vs. This compound concentration d3->d4 d5 Calculate IC₅₀ value from the resulting curve d4->d5 G cluster_membrane Cell Membrane D2R D2/D3 Receptor G_protein Gαi/o-βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates RG15 This compound (Antagonist) RG15->D2R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Response Leads to

References

An In-depth Technical Guide to the Discovery and Synthesis of RG-15: A Novel Dopamine D3/D2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG-15, chemically identified as trans-N-[4-[2-[4-(3-cyano-5-trifluoromethyl-phenyl)-piperazine-1-yl]-ethyl]-cyclohexyl]-3-pyridinesulfonic amide dihydro-chloride, is a potent and selective dopamine (B1211576) D3/D2 receptor antagonist. Developed by Gedeon Richter, this compound has demonstrated a promising preclinical profile for the treatment of neuropsychiatric disorders. Its high affinity for the D3 receptor, coupled with moderate D2 receptor antagonism, suggests a potential for antipsychotic efficacy with a reduced liability for extrapyramidal side effects. This technical guide provides a comprehensive overview of the discovery, synthesis, quantitative pharmacological data, and experimental protocols related to this compound, intended to serve as a valuable resource for researchers in the field of neuropharmacology and medicinal chemistry.

Discovery and Rationale

The discovery of this compound was driven by the therapeutic hypothesis that selective antagonism of the dopamine D3 receptor, combined with moderate D2 receptor blockade, could offer a superior treatment for schizophrenia and other psychotic disorders. The D2 receptor is a well-established target for antipsychotic drugs, but its complete blockade is often associated with motor side effects. The D3 receptor, which is predominantly expressed in limbic areas of the brain, is implicated in the cognitive and negative symptoms of schizophrenia. Therefore, a compound with high affinity for the D3 receptor was sought to address these unmet needs. This compound emerged from a dedicated drug discovery program as a lead candidate with the desired pharmacological profile.[1]

Quantitative Pharmacological Data

The biological activity of this compound has been extensively characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound
ParameterReceptorSpeciesValueReference
pKi Human D28.23
pKi Human D310.49
IC50 [35S]GTPγS Binding (Dopamine-stimulated)Rat Striatal Membranes21.2 nM
IC50 [35S]GTPγS Binding (Dopamine-stimulated)Mouse A9 cells (human D2L)36.7 nM
IC50 [35S]GTPγS Binding (Dopamine-stimulated)CHO cells (human D3)7.2 nM
Table 2: In Vivo Pharmacological and Pharmacokinetic Properties of this compound
ParameterModel/TestSpeciesValueReference
ED50 Amphetamine-induced hyperactivityRat8.6 mg/kg (oral)
ED50 Conditioned avoidance responseRat12 mg/kg (oral)
Catalepsy RatNot produced up to 160 mg/kg (oral)
Oral Bioavailability Rat54%
Brain Levels Rat~900 ng/g

Synthesis of this compound

The synthesis of this compound involves a multi-step process, combining key intermediates to construct the final molecule. While a specific, detailed protocol from a peer-reviewed publication is not publicly available, the synthesis can be logically deduced from patents and general knowledge of arylpiperazine synthesis. The key steps involve the synthesis of the arylpiperazine core, the cyclohexylethylamine side chain, and their subsequent coupling, followed by sulfonylation.

General Synthetic Scheme

The overall synthetic strategy can be broken down into three main parts:

  • Synthesis of the Arylpiperazine Intermediate: Preparation of 1-(3-cyano-5-trifluoromethyl-phenyl)piperazine.

  • Synthesis of the Cyclohexylamine Intermediate: Preparation of a suitable trans-4-(2-aminoethyl)cyclohexylamine derivative.

  • Coupling and Final Step: N-alkylation of the arylpiperazine with the cyclohexyl derivative followed by sulfonylation with 3-pyridinesulfonyl chloride.

Experimental Protocols (Illustrative)

The following protocols are illustrative and based on general procedures for the synthesis of similar compounds.

Step 1: Synthesis of 1-(3-cyano-5-trifluoromethyl-phenyl)piperazine

  • Reaction: Nucleophilic aromatic substitution of 3-bromo-5-trifluoromethylbenzonitrile with piperazine (B1678402).

  • Reagents: 3-bromo-5-trifluoromethylbenzonitrile, piperazine, a strong base (e.g., sodium tert-butoxide), a palladium catalyst (e.g., Pd2(dba)3), and a phosphine (B1218219) ligand (e.g., BINAP).

  • Procedure:

    • To an oven-dried flask, add 3-bromo-5-trifluoromethylbenzonitrile, piperazine (in excess), sodium tert-butoxide, Pd2(dba)3, and BINAP.

    • Add anhydrous toluene (B28343) and degas the mixture.

    • Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-(3-cyano-5-trifluoromethyl-phenyl)piperazine.

Step 2: Synthesis of trans-N-(4-(2-(tosyloxy)ethyl)cyclohexyl)acetamide

  • Reaction: A multi-step process starting from a commercially available cyclohexyl derivative to introduce the 2-aminoethyl side chain in the trans configuration. A plausible route involves the reduction of a trans-4-substituted cyclohexyl precursor followed by functional group manipulation.

  • Procedure (Illustrative):

    • Start with trans-4-(hydroxymethyl)cyclohexanecarboxylic acid.

    • Protect the carboxylic acid (e.g., as a methyl ester).

    • Oxidize the alcohol to an aldehyde.

    • Perform a Wittig reaction to introduce a two-carbon extension.

    • Reduce the resulting double bond and ester to afford trans-2-(4-(2-hydroxyethyl)cyclohexyl)ethan-1-ol.

    • Selectively tosylate the primary alcohol.

    • Convert the remaining alcohol to an amine via a Mitsunobu reaction or by conversion to an azide (B81097) followed by reduction.

    • Protect the resulting amine (e.g., as an acetamide) to give trans-N-(4-(2-(tosyloxy)ethyl)cyclohexyl)acetamide.

Step 3: Coupling of Intermediates

  • Reaction: N-alkylation of 1-(3-cyano-5-trifluoromethyl-phenyl)piperazine with the tosylated cyclohexylethylamine derivative.

  • Procedure:

    • Dissolve 1-(3-cyano-5-trifluoromethyl-phenyl)piperazine and trans-N-(4-(2-(tosyloxy)ethyl)cyclohexyl)acetamide in a polar aprotic solvent (e.g., DMF or acetonitrile).

    • Add a base (e.g., K2CO3 or DIPEA) and a catalytic amount of potassium iodide.

    • Heat the mixture at 60-80 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Step 4: Deprotection and Sulfonylation

  • Reaction: Deprotection of the acetamide (B32628) followed by reaction with 3-pyridinesulfonyl chloride.

  • Procedure:

    • Deprotect the acetamide group under acidic or basic conditions to yield the free amine.

    • Dissolve the resulting amine in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine (B128534) or pyridine).

    • Cool the solution to 0 °C and add 3-pyridinesulfonyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract with an organic solvent.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify the crude product by column chromatography.

    • Prepare the dihydro-chloride salt by dissolving the free base in a suitable solvent (e.g., ethanol) and adding a solution of HCl in ether or isopropanol.

Signaling Pathways and Experimental Workflows

Dopamine D2/D3 Receptor Signaling Pathway

This compound acts as an antagonist at D2 and D3 receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o family. The canonical signaling pathway for these receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates D3R D3 Receptor D3R->G_protein Activates Dopamine Dopamine Dopamine->D2R Activates Dopamine->D3R Activates RG15 This compound RG15->D2R Blocks RG15->D3R Blocks Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Transcription) PKA->Downstream Phosphorylates

Caption: this compound blocks dopamine's activation of D2/D3 receptors, preventing the inhibition of adenylyl cyclase.

Experimental Workflow: [35S]GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.

GTPgS_Workflow start Start prep_membranes Prepare cell membranes expressing D2/D3 receptors start->prep_membranes incubation Incubate membranes with: - Dopamine (agonist) - this compound (antagonist) at various concentrations - GDP prep_membranes->incubation add_radioligand Add [35S]GTPγS to initiate the reaction incubation->add_radioligand incubate_reaction Incubate at 30°C for 60 min add_radioligand->incubate_reaction stop_reaction Stop reaction by rapid filtration through glass fiber filters incubate_reaction->stop_reaction wash Wash filters to remove unbound [35S]GTPγS stop_reaction->wash scintillation Measure radioactivity on filters using a scintillation counter wash->scintillation analysis Analyze data to determine IC50 value of this compound scintillation->analysis end End analysis->end

Caption: Workflow for determining the antagonist potency of this compound using a [35S]GTPγS binding assay.

Experimental Workflow: cAMP Assay

This assay directly measures the intracellular concentration of cAMP, a downstream second messenger of D2/D3 receptor signaling.

cAMP_Workflow start Start seed_cells Seed cells expressing D2/D3 receptors in a microplate start->seed_cells pre_incubate Pre-incubate cells with This compound at various concentrations seed_cells->pre_incubate stimulate Stimulate cells with a D2/D3 receptor agonist (e.g., dopamine) in the presence of a phosphodiesterase inhibitor pre_incubate->stimulate incubate_reaction Incubate for a defined period (e.g., 30 min) stimulate->incubate_reaction lyse_cells Lyse cells to release intracellular cAMP incubate_reaction->lyse_cells detect_cAMP Detect cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse_cells->detect_cAMP analysis Analyze data to determine the IC50 of this compound's ability to reverse agonist-induced cAMP inhibition detect_cAMP->analysis end End analysis->end

Caption: Workflow for assessing this compound's antagonism of dopamine-induced cAMP inhibition.

Conclusion

This compound is a highly potent and selective dopamine D3/D2 receptor antagonist with a preclinical profile that suggests potential as a novel antipsychotic agent. Its discovery was guided by a rational drug design approach targeting a specific pharmacological profile to improve upon existing therapies. The quantitative data demonstrate its subnanomolar affinity for the D3 receptor and favorable in vivo characteristics. The synthetic route, while complex, is achievable through established organic chemistry methodologies. The provided experimental workflows for key pharmacological assays offer a guide for further research and characterization of this and similar compounds. This compound represents a significant advancement in the pursuit of more effective and better-tolerated treatments for schizophrenia and related disorders.

References

RG-15: A Technical Guide to a High-Affinity D2/D3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG-15 (trans-N-[4-[2-[4-(3-cyano-5-trifluoromethyl-phenyl)-piperazine-1-yl]-ethyl]-cyclohexyl]-3-pyridinesulfonic amide dihydrochloride) is a potent, orally active, and highly selective dopamine (B1211576) D2 and D3 receptor antagonist.[1][2] It exhibits subnanomolar affinity for the D3 receptor and nanomolar affinity for the D2 receptor, a profile that suggests potential therapeutic utility as an antipsychotic with a favorable side-effect profile.[1][2][3] This document provides a comprehensive technical overview of this compound, including its pharmacological profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Pharmacological Profile

The pharmacological activity of this compound has been characterized through in vitro binding and functional assays, demonstrating its high affinity and antagonist properties at D2 and D3 receptors.

Receptor Binding Affinity

This compound displays a significant preference for the human D3 receptor over the D2 receptor.[2][4] Its affinity has been determined in both human and rat receptor preparations.

Receptor Species Binding Affinity (pKi)
Dopamine D3Human10.49[2][4]
Dopamine D3Rat9.42[2]
Dopamine D2Human8.23[2][4]
Dopamine D2Rat7.62[2]
Functional Antagonist Activity

The antagonist activity of this compound was confirmed using dopamine-stimulated [³⁵S]GTPγS binding assays, which measure the activation of G-proteins coupled to the receptors. This compound effectively inhibits this activation, with the highest potency observed at the human D3 receptor.[2][4]

Assay System Target Receptor Functional Potency (IC₅₀)
CHO CellsHuman D37.2 nM[2][4]
Rat Striatal MembranesD2/D321.2 nM[2][4]
Mouse A9 CellsHuman D2L36.7 nM[2][4]

D2/D3 Receptor Signaling Pathways

Dopamine D2 and D3 receptors belong to the D2-like family of dopamine receptors, which are G-protein coupled receptors (GPCRs).[5][6][7] Their activation by dopamine, and subsequent antagonism by molecules like this compound, modulates several key intracellular signaling cascades.

Gαi/o-Protein Dependent Signaling

The canonical signaling pathway for D2/D3 receptors involves coupling to inhibitory G-proteins of the Gαi/o class.[8][9] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[6][8] This pathway is a primary mechanism through which D2-like receptors exert their influence on neuronal excitability and neurotransmitter release.

G_protein_signaling cluster_membrane Plasma Membrane D2R D2/D3 Receptor G_protein Gαi/o-Gβγ Complex D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates RG15 This compound (Antagonist) RG15->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: Canonical Gαi/o-protein dependent signaling pathway for D2/D3 receptors.

G-Protein Independent Signaling (β-Arrestin Pathway)

Beyond G-protein coupling, D2/D3 receptors can signal through a G-protein-independent pathway mediated by β-arrestins.[9] Following agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin 2 is recruited.[9] β-arrestin 2 can act as a scaffold for various signaling molecules, including components of the MAP kinase cascade (e.g., ERK) and the Akt pathway, leading to distinct cellular responses.[9][10]

Beta_Arrestin_Signaling cluster_membrane Plasma Membrane D2R_P Phosphorylated D2/D3 Receptor Barr2 β-Arrestin 2 D2R_P->Barr2 Recruits Dopamine Dopamine Dopamine->D2R_P Activates GRK GRK GRK->D2R_P Phosphorylates Downstream Scaffold for ERK, Akt, etc. Barr2->Downstream Activates CellularResponse Cellular Response (e.g., Gene Expression) Downstream->CellularResponse Binding_Assay_Workflow MembranePrep 1. Prepare Membranes from cells expressing D2/D3 AssaySetup 2. Incubate Membranes with Radioligand + this compound MembranePrep->AssaySetup Filtration 3. Rapid Filtration (Separate Bound/Unbound) AssaySetup->Filtration Washing 4. Wash Filters (Remove Non-Specific Binding) Filtration->Washing Scintillation 5. Scintillation Counting (Measure Radioactivity) Washing->Scintillation Analysis 6. Data Analysis (Calculate IC₅₀ and pKi) Scintillation->Analysis GTPgS_Assay_Workflow MembranePrep 1. Prepare Membranes from cells expressing D2/D3 AssaySetup 2. Incubate Membranes with: - Dopamine Agonist - [³⁵S]GTPγS + GDP - this compound MembranePrep->AssaySetup Filtration 3. Rapid Filtration (Separate Bound/Unbound) AssaySetup->Filtration Scintillation 4. Scintillation Counting (Measure G-Protein Activation) Filtration->Scintillation Analysis 5. Data Analysis (Calculate IC₅₀ for Inhibition) Scintillation->Analysis

References

In-Depth Pharmacological Profile of RG-15: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG-15, with the chemical name trans-N-[4-[2-[4-(3-cyano-5-trifluoromethyl-phenyl)-piperazine-1-yl]-ethyl]-cyclohexyl]-3-pyridinesulfonic amide dihydro-chloride, is an orally active and highly selective dopamine (B1211576) D3/D2 receptor antagonist. It exhibits subnanomolar affinity for the dopamine D3 receptor and nanomolar affinity for the D2 receptor, a profile that suggests potential for antipsychotic efficacy with a favorable side-effect profile. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding characteristics, in vitro and in vivo functional effects, and key experimental methodologies.

Pharmacodynamics

The primary mechanism of action of this compound is the blockade of dopamine D2 and D3 receptors.

Receptor Binding Affinity

This compound demonstrates a high affinity for both human and rat dopamine D2 and D3 receptors, with a notable preference for the D3 subtype. The compound was tested against a panel of 44 other receptors and four ion channel sites and showed no significant interactions, indicating a high degree of selectivity.[1]

Table 1: Receptor Binding Affinity of this compound [1]

ReceptorSpeciespKi
Dopamine D3Human10.49
Dopamine D3Rat9.42
Dopamine D2Human8.23
Dopamine D2Rat7.62
In Vitro Functional Activity

Functional assays confirm that this compound acts as an antagonist at both D2 and D3 receptors. It effectively inhibits dopamine-stimulated [³⁵S]GTPγS binding, a measure of G-protein activation, in various cell and tissue preparations.

Table 2: In Vitro Functional Antagonism of this compound [1]

Assay SystemReceptor TargetIC₅₀ (nM)
CHO CellsHuman D37.2
Rat Striatal MembranesDopamine (endogenous)21.2
Murine A9 CellsHuman D2L36.7

Pharmacokinetics

This compound exhibits good oral bioavailability and achieves significant concentrations in the brain.

Table 3: Pharmacokinetic Properties of this compound in Rats [2]

ParameterValue
Oral Bioavailability54%
Brain Levels~900 ng/g

In Vivo Efficacy

Preclinical studies in rodent models demonstrate the antipsychotic-like and cognitive-enhancing effects of this compound.

Antipsychotic Activity

This compound has shown efficacy in animal models predictive of antipsychotic activity.

Table 4: In Vivo Antipsychotic Efficacy of this compound in Rats [2]

ModelED₅₀ (mg/kg, oral)
Amphetamine-Induced Hyperactivity8.6
Conditioned Avoidance Response12
Side Effect Profile

A key feature of this compound is its favorable side-effect profile in preclinical models, particularly concerning extrapyramidal symptoms (EPS).

  • Catalepsy: this compound did not induce catalepsy in rats at doses up to 160 mg/kg (oral) and inhibited haloperidol-induced catalepsy in the 15-60 mg/kg range.[2]

  • Spontaneous Motor Activity: At doses six- to eightfold higher than its effective antipsychotic dose, this compound blocked spontaneous motor activity. Interestingly, a 30 mg/kg dose increased home-cage motility.[2]

  • Prolactin Levels: this compound has been shown to elevate plasma prolactin levels, a common effect of D2 receptor antagonists.[1]

Cognitive Enhancement

This compound demonstrated the ability to reverse cognitive deficits in a water-labyrinth learning paradigm in rats treated with scopolamine (B1681570) or diazepam at an oral dose of 10 mg/kg.[2] This effect is hypothesized to be linked to its potent D3 receptor antagonism.[2]

Experimental Protocols

Receptor Binding Assays
  • Objective: To determine the affinity of this compound for dopamine D2 and D3 receptors.

  • Methodology: Radioligand binding assays were performed using membranes from cells expressing either human or rat D2 or D3 receptors. The assay involves incubating the membranes with a specific radioligand (e.g., [³H]spiperone for D2/D3 receptors) in the presence of increasing concentrations of the unlabeled competitor drug (this compound). The amount of radioligand bound to the receptors is then measured, and the inhibition constant (Ki) is calculated from the concentration of this compound that displaces 50% of the radioligand (IC₅₀) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay
  • Objective: To assess the functional antagonist activity of this compound at D2 and D3 receptors.

  • Methodology: This assay measures the activation of G-proteins coupled to the dopamine receptors. Membranes from cells or tissues expressing the target receptor are incubated with the non-hydrolyzable GTP analog, [³⁵S]GTPγS, in the presence of dopamine and varying concentrations of this compound. Dopamine-induced receptor activation stimulates the binding of [³⁵S]GTPγS to G-proteins. The inhibitory effect of this compound on this stimulation is quantified to determine its IC₅₀ value.

Amphetamine-Induced Hyperactivity in Rats
  • Objective: To evaluate the antipsychotic potential of this compound by assessing its ability to counteract dopamine-mediated hyperlocomotion.

  • Methodology: Rats are administered this compound or vehicle orally. After a set pretreatment time, they are given an injection of d-amphetamine to induce hyperactivity. The animals are then placed in an open-field arena equipped with infrared beams to automatically track their locomotor activity (e.g., distance traveled, rearing frequency). The reduction in amphetamine-induced hyperactivity by this compound is measured to determine its effective dose (ED₅₀).

Conditioned Avoidance Response (CAR) in Rats
  • Objective: To assess the antipsychotic-like activity of this compound in a model of conditioned learning and motivation.

  • Methodology: Rats are trained in a shuttle box to avoid an aversive stimulus (e.g., a mild footshock) by moving to the other side of the box upon presentation of a conditioning stimulus (e.g., a light or tone). Once the avoidance response is learned, the effect of this compound on this behavior is tested. A suppression of the conditioned avoidance response without impairing the ability to escape the aversive stimulus is indicative of antipsychotic activity. The ED₅₀ for this effect is then determined.

Haloperidol-Induced Catalepsy in Rats
  • Objective: To evaluate the potential of this compound to induce extrapyramidal side effects (EPS).

  • Methodology: Catalepsy is induced in rats by administering the typical antipsychotic haloperidol. The degree of catalepsy is assessed by placing the rat's forepaws on an elevated bar and measuring the time it takes for the animal to remove them. To test the effect of this compound, it is administered prior to the catalepsy test. A lack of catalepsy induction at antipsychotic-effective doses suggests a lower risk of EPS.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key signaling pathway and a typical experimental workflow for evaluating antipsychotic-like compounds.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Dopamine Dopamine Dopamine_release->Dopamine DAT Dopamine Transporter (DAT) D2_auto D2 Autoreceptor Dopamine->DAT Reuptake Dopamine->D2_auto Feedback Inhibition D2_receptor D2 Receptor Dopamine->D2_receptor D3_receptor D3 Receptor Dopamine->D3_receptor G_protein G-protein (Gi/o) D2_receptor->G_protein D3_receptor->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Signaling Downstream Signaling PKA->Signaling RG15 This compound RG15->D2_receptor Antagonism RG15->D3_receptor Antagonism

Caption: Dopamine signaling pathway and the antagonistic action of this compound.

Antipsychotic_Drug_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_decision Decision Point receptor_binding Receptor Binding Assays (D2, D3, etc.) functional_assay Functional Assays ([35S]GTPγS) receptor_binding->functional_assay Determine Affinity pk_studies Pharmacokinetic Studies (Oral Bioavailability, Brain Penetration) functional_assay->pk_studies Confirm Antagonism efficacy_models Efficacy Models (Amphetamine Hyperactivity, CAR) pk_studies->efficacy_models Assess Drug Exposure side_effect_models Side Effect Models (Catalepsy) efficacy_models->side_effect_models Evaluate Therapeutic Potential go_nogo Lead Candidate? side_effect_models->go_nogo Assess Safety Profile

References

In Vitro Efficacy of RG-15: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the in vitro pharmacological profile of RG-15, a potent and selective dopamine (B1211576) D2 and D3 receptor antagonist. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of this compound's mechanism of action and efficacy at the cellular and molecular level.

Quantitative Efficacy Data

The in vitro efficacy of this compound has been characterized through receptor binding affinity studies and functional antagonism assays. The following tables summarize the key quantitative data, demonstrating its high affinity and potent antagonism at human and rat dopamine D2 and D3 receptors.

Receptor Binding Affinity

The binding affinity of this compound for human and rat dopamine D2 and D3 receptors was determined using radioligand binding assays. The affinity is expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

Receptor TargetSpeciespKi
Dopamine D3 ReceptorHuman10.49
Dopamine D2 ReceptorHuman8.23
Dopamine D3 ReceptorRat9.42
Dopamine D2 ReceptorRat7.62

Table 1: Receptor Binding Affinity of this compound. Data sourced from a neurochemical characterization study of this compound.[1]

Functional Antagonism

The functional antagonist activity of this compound was assessed by its ability to inhibit dopamine-stimulated [³⁵S]GTPγS binding. This assay measures the activation of G-proteins coupled to the dopamine receptors. The results are presented as IC50 values, which represent the concentration of this compound required to inhibit 50% of the dopamine-stimulated response. A lower IC50 value indicates greater potency.

Cell/Tissue PreparationReceptor(s) ExpressedIC50 (nM)
CHO CellsHuman D37.2
Murine A9 CellsHuman D2L36.7
Rat Striatal MembranesRat D2/D321.2

Table 2: Functional Antagonist Potency of this compound in [³⁵S]GTPγS Binding Assays. Data sourced from a neurochemical characterization study of this compound.[1]

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to characterize the efficacy of this compound.

Radioligand Binding Assay for D2/D3 Receptors

This protocol outlines a representative method for determining the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors through competitive displacement of a radiolabeled ligand.

Objective: To determine the affinity of a test compound (this compound) for D2 and D3 receptors by measuring its ability to compete with a radioligand for receptor binding.

Materials:

  • Cell membranes prepared from HEK-293 cells stably expressing either human D2 or D3 receptors.

  • Radioligand: [³H]Spiperone or [³H]Methylspiperone.

  • Test Compound: this compound at various concentrations.

  • Non-specific binding control: (+)-Butaclamol (2 µM) or Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, combine the assay buffer, a single concentration of the radioligand (e.g., 0.2-0.5 nM of [³H]methylspiperone), and varying concentrations of the competing compound (this compound).

  • Total and Non-specific Binding: For total binding wells, no competing compound is added. For non-specific binding wells, a high concentration of an unlabeled antagonist (e.g., (+)-butaclamol) is added to saturate the receptors.

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation (10-40 µg of protein per well) to each well. Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][3]

[³⁵S]GTPγS Binding Assay

This protocol describes a method to measure the functional antagonist activity of this compound by quantifying its ability to block dopamine-induced G-protein activation.

Objective: To determine the potency (IC50) of this compound as an antagonist by measuring its inhibition of dopamine-stimulated [³⁵S]GTPγS binding to G-proteins.

Materials:

  • Cell membranes from CHO cells expressing human D3 receptors, murine A9 cells expressing human D2L receptors, or rat striatal tissue.

  • Agonist: Dopamine.

  • Antagonist: this compound at various concentrations.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine diphosphate).

  • Non-specific binding control: Unlabeled GTPγS.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Pre-incubation: Pre-incubate the membrane preparations with GDP (e.g., 10-30 µM) in the assay buffer on ice. This ensures that the G-proteins are in their inactive, GDP-bound state.

  • Reaction Setup: In a 96-well plate, add the assay buffer, GDP, the membrane preparation, and varying concentrations of the antagonist (this compound).

  • Agonist Stimulation: Add a fixed concentration of the agonist (dopamine) to stimulate the receptors. For antagonist dose-response curves, this compound is typically pre-incubated with the membranes before the addition of dopamine.

  • Initiation of Reaction: Start the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM).

  • Incubation: Incubate the plates at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value for this compound by plotting the percentage of inhibition of the dopamine-stimulated [³⁵S]GTPγS binding against the concentration of this compound.[1][4][5][6][7]

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathway affected by this compound and the experimental workflows for the key assays.

Dopamine D2/D3 Receptor Signaling Pathway and Antagonism by this compound

D2_D3_Signaling cluster_membrane Cell Membrane cluster_gprotein G-protein Dopamine Dopamine Receptor D2/D3 Receptor Dopamine->Receptor RG15 This compound RG15->Receptor G_alpha_i Gαi/o Receptor->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Dopamine D2/D3 receptor signaling pathway and its antagonism by this compound.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep Prepare Reaction Mix: - Assay Buffer - Radioligand ([³H]Spiperone) - this compound (or control) start->prep add_membranes Add Cell Membranes (Expressing D2 or D3 Receptors) prep->add_membranes incubate Incubate at Room Temperature (e.g., 60-90 min) add_membranes->incubate filter Rapid Filtration (Separate bound from unbound) incubate->filter wash Wash Filters (Remove non-specific unbound ligand) filter->wash quantify Add Scintillation Fluid & Quantify Radioactivity wash->quantify analyze Data Analysis (Calculate IC50 and Ki) quantify->analyze end End analyze->end

Workflow for the competitive radioligand binding assay.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

GTPgS_Binding_Workflow start Start preincubate Pre-incubate Membranes with GDP start->preincubate setup Set up Reaction: - Membranes - GDP - this compound (Antagonist) preincubate->setup stimulate Add Dopamine (Agonist) setup->stimulate initiate Initiate with [³⁵S]GTPγS stimulate->initiate incubate Incubate at 30°C (e.g., 30-60 min) initiate->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash quantify Quantify Radioactivity wash->quantify analyze Data Analysis (Determine IC50) quantify->analyze end End analyze->end

References

RG-15: A Technical Guide for Neuroscience Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG-15 is a potent and selective dopamine (B1211576) D3/D2 receptor antagonist that has emerged as a valuable tool for neuroscience research. Its distinct pharmacological profile, characterized by subnanomolar affinity for the D3 receptor and moderate affinity for the D2 receptor, offers a unique opportunity to investigate the differential roles of these dopamine receptor subtypes in various central nervous system (CNS) functions and pathologies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its application in preclinical models relevant to neuropsychiatric disorders.

Mechanism of Action

This compound, chemically identified as trans-N-[4-[2-[4-(3-cyano-5-trifluoromethyl-phenyl)-piperazine-1-yl]-ethyl]-cyclohexyl]-3-pyridinesulfonic amide dihydrochloride, acts as a competitive antagonist at dopamine D2 and D3 receptors.[1][2] Dopamine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission.[3] The D2-like receptor family, which includes D2, D3, and D4 receptors, are coupled to Gi/o proteins.[3] Activation of these receptors by dopamine typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. By blocking the binding of dopamine to D2 and D3 receptors, this compound inhibits these downstream signaling cascades. This antagonistic action at D2 and D3 receptors is believed to underlie its observed effects in various preclinical models of psychosis and other CNS disorders.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound, providing a clear comparison of its potency and efficacy.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of this compound

Receptor SubtypeBinding Affinity (pKi)Functional Antagonism (IC50, [35S]GTPγS Binding)Source
Human Dopamine D310.497.2 nM (in CHO cells)[2]
Rat Dopamine D39.42-[2]
Human Dopamine D28.2336.7 nM (in mouse A9 cells expressing human D2L)[2]
Rat Dopamine D27.6221.2 nM (in rat striatum)[2]

Table 2: In Vivo Efficacy of this compound in Rodent Models of Antipsychotic Activity

Behavioral ModelSpeciesRoute of AdministrationEfficacy (ED50)Source
Amphetamine-Induced HyperactivityRatOral8.6 mg/kg[1]
Conditioned Avoidance ResponseRatOral12 mg/kg[1]

Table 3: Pharmacokinetic Properties of this compound in Rats

ParameterValueSource
Oral Bioavailability54%[1]
Brain Levels (at 10 mg/kg, p.o.)~900 ng/g[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.

Methodology:

  • Membrane Preparation:

    • CHO cells stably expressing human D3 receptors or mouse A9 cells expressing human D2L receptors are cultured and harvested.

    • For rat receptor binding, striatal tissue is dissected from rat brains.

    • The cells or tissue are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

    • The resulting pellet containing the cell membranes is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Radioligand Binding:

    • Competition binding assays are performed using a specific radioligand, such as [3H]raclopride or [3H]spiperone, which are antagonists for D2/D3 receptors.

    • A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist (e.g., haloperidol).

  • Incubation and Filtration:

    • The reaction mixture is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

Objective: To assess the functional antagonist activity of this compound at D2 and D3 receptors.

Methodology:

  • Membrane Preparation: As described in the receptor binding assay protocol.

  • Assay Conditions:

    • The assay is performed in a buffer containing GDP, MgCl2, and the non-hydrolyzable GTP analog, [35S]GTPγS.

    • Membrane preparations are incubated with increasing concentrations of this compound in the presence of a fixed concentration of dopamine (agonist).

  • Incubation and Filtration:

    • The reaction is initiated by the addition of [35S]GTPγS and incubated at 30°C for a specific time (e.g., 60 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters.

  • Data Analysis:

    • The amount of [35S]GTPγS bound to the G proteins on the membranes is quantified by liquid scintillation counting.

    • The IC50 value, representing the concentration of this compound that inhibits 50% of the dopamine-stimulated [35S]GTPγS binding, is calculated.[2]

In Vivo Dopamine Turnover Measurement

Objective: To evaluate the effect of this compound on dopamine synthesis and metabolism in the brain.

Methodology:

  • Animal Dosing:

    • Rats or mice are administered this compound or vehicle orally at various doses.

  • Tissue Collection:

    • At a specified time after dosing, the animals are euthanized, and their brains are rapidly removed and dissected on ice to isolate specific regions of interest, such as the striatum and olfactory tubercle.[2]

  • Neurochemical Analysis:

    • The brain tissue is homogenized in a solution containing an internal standard.

    • The levels of dopamine and its major metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), are measured using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or liquid chromatography-mass spectrometry (LC-MS).

    • The dopamine turnover rate is often expressed as the ratio of metabolites to dopamine (e.g., (DOPAC+HVA)/DA).[2]

Amphetamine-Induced Hyperactivity Model

Objective: To assess the antipsychotic-like potential of this compound in a preclinical model of dopamine hyperactivity.

Methodology:

  • Animal Habituation:

    • Rats are individually placed in activity monitoring chambers and allowed to habituate for a period (e.g., 60 minutes).

  • Drug Administration:

    • This compound or vehicle is administered orally.

    • After a pre-determined time (e.g., 60 minutes), d-amphetamine is administered to induce hyperlocomotion.

  • Behavioral Assessment:

    • The locomotor activity of the rats (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 90-120 minutes) using an automated activity monitoring system.

  • Data Analysis:

    • The total activity counts or distance traveled are compared between the different treatment groups.

    • The dose of this compound that produces a 50% reduction in the amphetamine-induced hyperactivity (ED50) is calculated.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its in vivo evaluation.

RG15_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds to D3R D3 Receptor Dopamine->D3R Binds to G_protein Gi/o Protein D2R->G_protein Activates D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates Targets RG15 This compound RG15->D2R Blocks RG15->D3R Blocks

Caption: Dopamine D2/D3 Receptor Signaling Pathway and the Antagonistic Action of this compound.

RG15_InVivo_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animals Rodents (Rats/Mice) Habituation Habituation to Test Environment Animals->Habituation Housing Standardized Housing (controlled light/dark cycle, food/water ad libitum) Dosing Oral Administration of This compound or Vehicle Habituation->Dosing Challenge Psychostimulant Challenge (e.g., Amphetamine) Dosing->Challenge Behavioral_Testing Automated Activity Monitoring Challenge->Behavioral_Testing Data_Collection Collection of Locomotor Data Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Comparison between Groups (e.g., ANOVA) Data_Collection->Statistical_Analysis ED50_Calculation Calculation of ED50 Statistical_Analysis->ED50_Calculation

Caption: Experimental Workflow for In Vivo Evaluation of this compound in a Hyperactivity Model.

Conclusion

This compound is a highly valuable pharmacological tool for dissecting the roles of dopamine D2 and D3 receptors in the CNS. Its high affinity for the D3 receptor, coupled with moderate D2 receptor antagonism, provides a favorable profile for investigating the therapeutic potential of D3-preferential antagonists in neuropsychiatric disorders. The comprehensive data and detailed protocols presented in this guide are intended to facilitate the effective use of this compound in neuroscience research and drug development, ultimately contributing to a better understanding and treatment of brain disorders.

References

Early-Stage Research on the Antipsychotic Potential of RG-15: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the publicly available early-stage research on the potential antipsychotic agent RG-15. The primary source of information is a publicly available scientific abstract; the full research paper with complete, detailed data and protocols could not be retrieved. Therefore, this guide supplements the available data on this compound with standardized experimental protocols and comparative data from established antipsychotic agents to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Executive Summary

This compound, chemically identified as trans-N-[4-[2-[4-(3-cyano-5-trifluoromethyl-phenyl)-piperazine-1-yl]-ethyl]-cyclohexyl]-3-pyridinesulfonic amide dihydro-chloride, is a novel compound with demonstrated antipsychotic-like activity in early-stage preclinical research. It exhibits a high-affinity antagonism for dopamine (B1211576) D3 and D2 receptors, a hallmark of many antipsychotic medications. In rodent models, this compound has shown efficacy in attenuating behaviors considered analogous to psychosis. This whitepaper provides an in-depth analysis of the available data on this compound, including its receptor binding profile, in vivo pharmacology, and the experimental methodologies typically employed in such research.

Core Data Presentation

The quantitative data available for this compound is presented below, alongside comparative data for established first-generation (Haloperidol) and second-generation (Clozapine, Olanzapine, Risperidone) antipsychotics for contextual analysis.

Receptor Binding Affinity

The affinity of a compound for various neurotransmitter receptors is a key determinant of its pharmacological profile, including its therapeutic effects and side-effect liability. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

ReceptorThis compoundHaloperidolClozapineOlanzapineRisperidone (B510)
Dopamine D2 Nanomolar Affinity0.517 - 1.45125 - 13511 - 12.83.13 - 3.3
Dopamine D3 Subnanomolar Affinity~1.5 - 2.2~190~21.4~4.6
Serotonin (B10506) 5-HT1A Data Not Available>10,000160200250
Serotonin 5-HT2A Data Not Available501340.16
Serotonin 5-HT2C Data Not Available>10,00010115
Muscarinic M1 Data Not Available>10,0001.926>10,000
Histamine H1 Data Not Available611.172.23
Alpha-1 Adrenergic Data Not Available137190.8

Note: Data for Haloperidol, Clozapine, Olanzapine, and Risperidone are compiled from various sources and represent a range of reported values.[1][2][3][4][5][6][7][8][9][10][11]

In Vivo Pharmacology

The antipsychotic potential of this compound was evaluated in several well-established rodent models of psychosis. The effective dose 50 (ED50) is the dose of a drug that produces a therapeutic effect in 50% of the population.

Table 2: In Vivo Efficacy of this compound in Rodent Models

Preclinical ModelThis compound (ED50, mg/kg, oral)
Amphetamine-Induced Hyperactivity 8.6
Conditioned Avoidance Response 12

Table 3: Pharmacokinetic and Safety Profile of this compound in Rats

ParameterValue
Oral Bioavailability 54%
Brain Levels ~900 ng/g
Catalepsy Induction Not observed up to 160 mg/kg (oral)

Experimental Protocols

The following sections detail the standardized methodologies for the key experiments cited in the early-stage research of this compound. While the specific parameters for the this compound studies are not publicly available, these protocols represent the current best practices in the field.

Receptor Binding Assays

Receptor binding assays are performed to determine the affinity of a test compound for specific receptor subtypes.

Methodology:

  • Membrane Preparation: Cell lines stably expressing the human recombinant receptor of interest (e.g., dopamine D2, D3, serotonin 5-HT2A) are cultured and harvested. The cells are then homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined using a standard assay (e.g., Bradford or Lowry assay).

  • Competitive Binding Assay: A fixed concentration of a radiolabeled ligand (a compound known to bind with high affinity and specificity to the target receptor) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation and Filtration: The mixture is incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Amphetamine-Induced Hyperactivity in Rats

This model is widely used to screen for antipsychotic potential, as hyperactivity induced by amphetamine is thought to mimic the hyperdopaminergic state associated with psychosis.[12][13][14][15][16]

Methodology:

  • Animals: Male Sprague-Dawley or Wistar rats are typically used and are habituated to the testing environment before the experiment.

  • Apparatus: The test is conducted in open-field arenas equipped with infrared beams to automatically record locomotor activity.

  • Procedure:

    • Rats are pre-treated with either the vehicle or the test compound (this compound) at various doses via the intended route of administration (e.g., oral gavage).

    • After a specified pre-treatment time (e.g., 30-60 minutes), the rats are administered a psychostimulant dose of d-amphetamine (typically 0.5-1.5 mg/kg, intraperitoneally).

    • The animals are then immediately placed in the open-field arenas, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-90 minutes).

  • Data Analysis: The total locomotor activity is compared between the vehicle-treated and drug-treated groups. A significant reduction in amphetamine-induced hyperactivity by the test compound is indicative of antipsychotic-like efficacy. The ED50 is calculated based on the dose-response curve.

Conditioned Avoidance Response (CAR) in Rats

The CAR test assesses the ability of a compound to suppress a learned avoidance response, a behavioral effect that is highly predictive of antipsychotic activity.[17][18][19]

Methodology:

  • Animals: Male rats are trained in the CAR paradigm.

  • Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric footshock is used. The box is equipped with a conditioned stimulus (CS), such as a light or a tone.

  • Procedure:

    • Training: A trial begins with the presentation of the CS. If the rat moves to the other compartment of the shuttle box during the CS presentation (the avoidance response), the trial is terminated. If the rat fails to move, a mild footshock (unconditioned stimulus, US) is delivered through the grid floor until the rat escapes to the other compartment. This training is repeated for a set number of trials over several days until a stable avoidance performance is achieved.

    • Testing: Once the animals are proficient in the avoidance task, they are treated with either the vehicle or the test compound (this compound) before the test session. The number of avoidance responses, escape responses, and escape failures are recorded.

  • Data Analysis: A compound with antipsychotic potential will selectively decrease the number of avoidance responses without significantly affecting the ability to escape the footshock. This indicates that the drug is not causing general motor impairment. The ED50 for the suppression of the conditioned avoidance response is then determined.

Mandatory Visualizations

Signaling Pathways

The primary mechanism of action of many antipsychotic drugs involves the antagonism of dopamine D2-like receptors (D2, D3, and D4). These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi/o).

D2_D3_Antagonist_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_akt_pathway Akt Pathway Dopamine Dopamine D2R D2/D3 Receptor Dopamine->D2R Binds G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Akt Akt G_protein->Akt Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neuronal_Response Altered Neuronal Excitability and Gene Expression PKA->Neuronal_Response Phosphorylates Targets GSK3b GSK3β Akt->GSK3b Inhibits GSK3b->Neuronal_Response RG15 This compound (Antagonist) RG15->D2R Blocks

Caption: D2/D3 Receptor Antagonist Signaling Pathway.

Experimental Workflows

Amphetamine_Hyperactivity_Workflow start Start habituation Habituation of Rats to Open-Field Arena start->habituation pretreatment Pre-treatment: Vehicle or this compound (various doses) habituation->pretreatment amphetamine_admin Amphetamine Administration (e.g., 1 mg/kg, IP) pretreatment->amphetamine_admin locomotor_recording Record Locomotor Activity (e.g., 90 minutes) amphetamine_admin->locomotor_recording data_analysis Data Analysis: Compare locomotor activity between groups locomotor_recording->data_analysis end End data_analysis->end

Caption: Amphetamine-Induced Hyperactivity Experimental Workflow.

CAR_Workflow start Start training Training Phase: Establish stable conditioned avoidance response start->training drug_admin Drug Administration: Vehicle or this compound training->drug_admin testing Testing Phase: Record avoidance, escape, and escape failures drug_admin->testing data_analysis Data Analysis: Selective suppression of avoidance response testing->data_analysis end End data_analysis->end

Caption: Conditioned Avoidance Response Experimental Workflow.

Discussion and Future Directions

The early-stage research on this compound indicates a promising profile for a potential antipsychotic agent. Its high affinity for dopamine D3 and D2 receptors, coupled with its efficacy in established preclinical models of psychosis, warrants further investigation. The lack of catalepsy at high doses is a particularly encouraging finding, suggesting a potentially wider therapeutic window and a lower risk of extrapyramidal side effects compared to some first-generation antipsychotics.

However, several critical questions remain to be addressed in the continued development of this compound:

  • Comprehensive Receptor Binding Profile: A full characterization of this compound's binding affinity across a wide range of neurotransmitter receptors, particularly serotonin subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7), is essential to fully understand its mechanism of action and predict its potential clinical profile as a typical or atypical antipsychotic.

  • Efficacy in Models of Negative and Cognitive Symptoms: The current data primarily addresses the positive symptoms of psychosis. Future research should evaluate the efficacy of this compound in preclinical models that assess negative symptoms (e.g., social interaction test) and cognitive deficits (e.g., novel object recognition, attentional set-shifting task).

  • Long-term Safety and Tolerability: Chronic dosing studies are necessary to evaluate the long-term safety and tolerability of this compound, including its potential for metabolic side effects, which are a common concern with many second-generation antipsychotics.

  • Elucidation of Downstream Signaling: Further investigation into the specific downstream signaling cascades modulated by this compound, beyond the canonical Gαi/o pathway, could reveal novel aspects of its mechanism of action and potential for biased agonism.

References

Pharmacokinetics of RG-15: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction

RG-15 is a novel, small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently dysregulated in various malignancies.[1][2] By targeting key kinases in this pathway, this compound is under development as a potential therapeutic agent for solid tumors. A thorough understanding of the pharmacokinetic (PK) profile of this compound is paramount for its successful clinical development. This document provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, summarizes key quantitative data, and details the experimental protocols used for their determination.

Pharmacokinetic Data Summary

The pharmacokinetic properties of this compound have been characterized in preclinical studies. The following tables summarize the key PK parameters determined in Sprague-Dawley rats, a common model for such investigations.[3][4][5]

2.1 Absorption

This compound exhibits moderate oral bioavailability in rats. Peak plasma concentrations are typically reached within 2 to 4 hours post-dose.[6]

Table 1: Single-Dose Absorption Parameters of this compound in Sprague-Dawley Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1250 ± 180850 ± 110
Tmax (h) 0.252.0
AUC (0-inf) (ng·h/mL) 3200 ± 4509800 ± 1300
Bioavailability (F%) N/A30.6%

Data are presented as mean ± standard deviation (n=3). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

2.2 Distribution

This compound is extensively bound to plasma proteins and shows wide distribution into tissues.

Table 2: Distribution Characteristics of this compound

ParameterValue
Plasma Protein Binding (%) >99.5% (in rat plasma)
Blood-to-Plasma Ratio 0.85
Volume of Distribution (Vd) (L/kg) 25.2

2.3 Metabolism

In vitro studies using rat and human liver microsomes indicate that this compound is primarily metabolized by cytochrome P450 enzymes, with CYP3A4 being the major contributor. The primary metabolic pathways are oxidation and glucuronidation.[7]

Table 3: In Vitro Metabolism Profile of this compound

SystemMajor Metabolizing EnzymeMajor Metabolites Identified
Human Liver MicrosomesCYP3A4M1 (Oxidative), M2 (Glucuronide)
Rat Liver MicrosomesCYP3A1/2M1 (Oxidative), M2 (Glucuronide)

2.4 Excretion

This compound is eliminated from the body through both renal and fecal routes.

Table 4: Excretion Parameters of this compound in Sprague-Dawley Rats

ParameterValue
Clearance (CL) (L/h/kg) 0.605
Terminal Half-Life (t½) (h) 31
% of Dose in Urine (0-48h) ~15%
% of Dose in Feces (0-48h) ~80%

Experimental Protocols

The data presented in this guide were generated using standardized and validated experimental protocols.

3.1 In Vivo Pharmacokinetic Study in Rats

  • Species/Strain: Male Sprague-Dawley rats (n=3 per group).

  • Dosing:

    • Intravenous (IV): A single dose of 1 mg/kg was administered via the tail vein.

    • Oral (PO): A single dose of 10 mg/kg was administered by oral gavage.

  • Blood Sampling: Serial blood samples (approximately 0.2 mL) were collected from the jugular vein at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

  • Sample Processing: Blood samples were collected into tubes containing an anticoagulant and centrifuged to obtain plasma. Plasma samples were stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

3.2 Plasma Protein Binding Assay

  • Method: Equilibrium dialysis was used to determine the extent of plasma protein binding.[8][9][10][11]

  • Procedure:

    • This compound was spiked into rat plasma.

    • The plasma was dialyzed against a protein-free buffer using a semipermeable membrane until equilibrium was reached.

    • The concentrations of this compound in the plasma and buffer compartments were measured by LC-MS/MS.

    • The percentage of unbound drug was calculated from the ratio of the concentration in the buffer to the concentration in the plasma.

3.3 In Vitro Metabolism Study

  • System: Pooled human and rat liver microsomes were used to investigate the metabolic pathways of this compound.[7][12][13][14]

  • Procedure:

    • This compound was incubated with liver microsomes in the presence of NADPH (a cofactor for CYP enzymes).

    • The reaction was stopped at various time points.

    • The samples were analyzed by LC-MS/MS to identify and quantify the metabolites formed.

    • To identify the specific CYP enzymes involved, the experiment was repeated with selective chemical inhibitors or recombinant human CYP enzymes.

Visualizations

4.1 Experimental Workflow for In Vivo PK Study

G cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Analysis Phase Dosing_IV IV Administration (1 mg/kg) Blood_Collection Serial Blood Sampling (Jugular Vein) Dosing_IV->Blood_Collection Dosing_PO Oral Gavage (10 mg/kg) Dosing_PO->Blood_Collection Plasma_Separation Centrifugation to Separate Plasma Blood_Collection->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS->PK_Analysis ADME cluster_oral cluster_systemic cluster_elimination Oral This compound (Oral Dose) Plasma This compound in Plasma (Free vs. Protein-Bound) Oral->Plasma Absorption Metabolism Metabolism (Liver) CYP3A4 Plasma->Metabolism Distribution Metabolism->Plasma Excretion Excretion Metabolism->Excretion Urine Urine Excretion->Urine Feces Feces Excretion->Feces G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation RG15 This compound RG15->PI3K inhibits RG15->AKT inhibits RG15->mTORC1 inhibits

References

RG-15: A Technical Guide to Solubility and Stability Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of RG-15, an orally active and selective dopamine (B1211576) D3/D2 receptor antagonist. The information is compiled from publicly available sources and is intended to support research and development activities.

Introduction

This compound, with the chemical name trans-N-[4-[2-[4-(3-cyano-5-trifluoromethyl-phenyl)-piperazine-1-yl]-ethyl]-cyclohexyl]-3-pyridinesulfonic amide dihydro-chloride, is a compound with high affinity for the human D2 and D3 dopamine receptors.[1][2][3] It has shown potential antipsychotic-like activity in rodent models.[2] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is crucial for the development of suitable formulations and analytical methods.

Solubility Profile

The solubility of a drug substance is a critical determinant of its bioavailability and formulation design. Limited quantitative solubility data for this compound is publicly available. The existing information is summarized in the table below.

Table 1: Solubility of this compound

SolventConcentrationRemarksSource
Dimethyl Sulfoxide (DMSO)125 mg/mLIn vitro[4]
Dimethyl Sulfoxide (DMSO)40 mg/mLMother liquor concentration for in vivo formulation[1]

A recommended procedure for preparing an in vivo formulation involves initially dissolving this compound in DMSO, followed by dilution with PEG300, Tween 80, and a saline or PBS buffer.[1]

Stability Profile

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Stability data for this compound is limited to recommended storage conditions.

Table 2: Stability of this compound

FormStorage TemperatureShelf LifeSource
Powder-20°C3 years[1]
In Solvent-80°C1 year[1]
Forced Degradation and Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug molecule.[5][6] While specific forced degradation studies for this compound have not been identified in the public domain, studies on other dopamine receptor antagonists suggest common degradation pathways. These can include:

  • Oxidation: The molecule may be susceptible to oxidation, a common degradation pathway for many pharmaceuticals.[5]

  • Hydrolysis: Degradation may occur under acidic or alkaline conditions.[5]

  • Metabolic Degradation: In vitro studies with rat liver microsomes on similar dopamine receptor antagonists have identified N,O-dealkylation and ring hydroxylation as major metabolic reactions.[7]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not publicly available. However, a general workflow for assessing the metabolic stability of dopamine receptor antagonists using liquid chromatography-mass spectrometry (LC/MS) can be inferred from existing literature.[7]

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation drug Dopamine Receptor Antagonist (e.g., this compound) incubation Incubation at 37°C (Time points: 0 and 30 min) drug->incubation microsomes Rat Liver Microsomes microsomes->incubation quenching Quench Reaction incubation->quenching hplc HPLC Separation quenching->hplc ms Ion-Trap Mass Spectrometry (ITMS) hplc->ms stability Determine Metabolic Stability (% remaining at 30 min vs 0 min) ms->stability metabolites Identify Metabolites (Nominal mass and fragmentation) ms->metabolites

Figure 1: General workflow for assessing in vitro metabolic stability.

Signaling Pathway

This compound is an antagonist of the dopamine D2 and D3 receptors. This means it blocks the normal signaling pathway of dopamine at these receptors.

signaling_pathway dopamine Dopamine receptor Dopamine D2/D3 Receptor dopamine->receptor Binds and Activates downstream Downstream Signaling (e.g., inhibition of adenylyl cyclase) receptor->downstream Initiates rg15 This compound rg15->receptor Blocks Binding

Figure 2: Antagonistic action of this compound at dopamine receptors.

Conclusion

The currently available public data on the solubility and stability of this compound is limited, primarily consisting of basic solubility in DMSO and recommended storage conditions. While this information provides a foundational understanding, comprehensive studies on pH-dependent solubility, forced degradation under various stress conditions (hydrolysis, oxidation, photolysis), and excipient compatibility are necessary for robust formulation development and regulatory submissions. The provided general methodologies and degradation pathways for similar compounds can serve as a guide for designing such studies for this compound.

References

Methodological & Application

Application Notes and Protocols for RG-15 in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG-15 is a potent and selective dopamine (B1211576) receptor antagonist with high affinity for the D2 and D3 subtypes.[1] As a key modulator of dopaminergic signaling, this compound serves as a valuable tool for investigating the roles of these receptors in various physiological and pathological processes, particularly in the context of neuropsychiatric disorders. Its demonstrated antipsychotic activity in preclinical models makes it a compound of interest for drug development programs targeting psychosis and related conditions.[1]

These application notes provide detailed protocols for the in vitro and in vivo characterization of this compound, enabling researchers to effectively utilize this compound in their laboratory experiments.

Mechanism of Action

This compound functions as an antagonist at dopamine D2 and D3 receptors. By binding to these receptors, it blocks the downstream signaling cascades typically initiated by the endogenous ligand, dopamine. This antagonistic action inhibits the Gαi/o-coupled signaling pathway, leading to a disinhibition of adenylyl cyclase, thereby affecting intracellular levels of cyclic AMP (cAMP) and modulating the activity of protein kinase A (PKA) and other downstream effectors. The blockade of D2 and D3 receptors by this compound is the primary mechanism underlying its observed effects on dopamine turnover and its antipsychotic properties.

Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating its comparison with other dopamine receptor ligands.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeSpeciespKi
Dopamine D2Human8.23[1]
Dopamine D3Human10.49[1]

Table 2: In Vitro Functional Potency of this compound

AssayCell SystemIC50 (nM)
Dopamine-stimulated [³⁵S]GTPγS bindingRat striatal membranes21.2[1]
Dopamine-stimulated [³⁵S]GTPγS bindingMouse A9 cells expressing human D2L receptors36.7[1]
Dopamine-stimulated [³⁵S]GTPγS bindingCHO cells expressing human D3 receptors7.2[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and provide a general workflow for its characterization.

RG15_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2/D3 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds RG15 This compound RG15->D2R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Antagonistic action of this compound on the Dopamine D2/D3 receptor signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Receptor Binding Assay (Determine pKi) GTP_Assay [³⁵S]GTPγS Binding Assay (Determine IC50) cAMP_Assay cAMP Accumulation Assay (Confirm Antagonism) Dopamine_Turnover Dopamine Turnover Assay (Measure DA and metabolites) Antipsychotic_Model Behavioral Models of Antipsychotic Activity Dopamine_Turnover->Antipsychotic_Model RG15 This compound Compound RG15->Binding_Assay RG15->GTP_Assay RG15->cAMP_Assay RG15->Dopamine_Turnover

Caption: Experimental workflow for the characterization of this compound.

Experimental Protocols

Dopamine D2/D3 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing human dopamine D2 or D3 receptors.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (for D2), [³H]-7-OH-DPAT (for D3).

  • Non-specific binding control: Haloperidol (10 µM).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or 25 µL of 10 µM Haloperidol (for non-specific binding) or 25 µL of this compound dilution.

    • 25 µL of radioligand at a final concentration equivalent to its Kd.

    • 50 µL of cell membrane suspension (typically 10-50 µg protein per well).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters and place them in scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial.

  • Quantify the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the ability of this compound to inhibit dopamine-stimulated G-protein activation.

Materials:

  • Cell membranes from rat striatum, mouse A9 cells (hD2L), or CHO cells (hD3).

  • [³⁵S]GTPγS.

  • Dopamine.

  • This compound stock solution.

  • GTPγS Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (10 µM final concentration).

  • Scintillation proximity assay (SPA) beads (optional).

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add:

    • 50 µL of cell membrane suspension (2-20 µg protein).

    • 25 µL of this compound dilution or vehicle.

    • 25 µL of dopamine at a concentration that elicits 80% of the maximal response (EC80).

  • Pre-incubate for 15 minutes at 30°C.

  • Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

  • Incubate for 30-60 minutes at 30°C with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters and quantify radioactivity as described in the radioligand binding assay protocol.

Data Analysis:

  • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration.

  • Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the dopamine-stimulated [³⁵S]GTPγS binding.

In Vivo Dopamine Turnover Assay in Mouse Striatum

This protocol assesses the effect of this compound on dopamine synthesis and metabolism in the mouse brain.[1]

Animals:

  • Male C57BL/6 mice (8-10 weeks old).

Materials:

  • This compound.

  • Vehicle (e.g., saline, 0.5% methylcellulose).

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection.

  • Reagents for tissue homogenization and HPLC mobile phase.

Procedure:

  • Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral).

  • At a predetermined time point after administration (e.g., 1-2 hours), humanely euthanize the mice.

  • Rapidly dissect the striatum and olfactory bulb on an ice-cold surface.

  • Homogenize the tissue samples in an appropriate buffer (e.g., 0.1 M perchloric acid).

  • Centrifuge the homogenates to pellet the protein.

  • Analyze the supernatant for dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), using HPLC with electrochemical detection.

  • Determine the protein concentration of the pellet to normalize the neurochemical data.

Data Analysis:

  • Calculate the concentrations of DA, DOPAC, and HVA in the tissue samples (e.g., in ng/mg protein).

  • Calculate the dopamine turnover ratios (DOPAC/DA and HVA/DA) for each animal.

  • Compare the turnover ratios between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). An increase in the turnover ratios indicates enhanced dopamine metabolism, consistent with D2 receptor antagonism.

References

Application Notes and Protocols for Recombinant Human Interleukin-15 (rhIL-15) in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the biological activities of Recombinant Human Interleukin-15 (rhIL-15) and detailed protocols for its use in in vitro cell culture experiments. rhIL-15 is a pleiotropic cytokine with a critical role in the development, proliferation, and activation of various immune cells, making it a key molecule in immunology and cancer immunotherapy research.

Introduction

Interleukin-15 (IL-15) is a 14-15 kDa cytokine belonging to the four α-helix bundle family that shares several biological activities with Interleukin-2 (IL-2), as they both utilize the IL-2/IL-15 receptor beta (CD122) and the common gamma chain (γc, CD132) for signal transduction.[1] However, IL-15 has a unique alpha receptor subunit (IL-15Rα) and its distinct signaling mechanism, particularly through trans-presentation, sets it apart from IL-2. In trans-presentation, IL-15 is presented by IL-15Rα on the surface of one cell (e.g., a dendritic cell) to a neighboring cell expressing the IL-2/15Rβγc complex (e.g., an NK cell or CD8+ T cell). This mechanism is considered the primary mode of IL-15 signaling in vivo. IL-15 is crucial for the development, survival, and activation of Natural Killer (NK) cells, CD8+ memory T cells, and other lymphoid lineages.

Biological Activity

The primary biological activities of rhIL-15 in cell culture include:

  • Stimulation of Proliferation: Promotes the proliferation of activated T cells, B cells, and NK cells.[1]

  • NK Cell Activation and Expansion: Induces the generation, activation, and expansion of NK cells, enhancing their cytotoxic capabilities.[1]

  • T Cell Homeostasis: Plays a vital role in the maintenance and survival of CD8+ memory T cells.[1]

  • Cytokine Induction: Can stimulate the production of other cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), by immune cells.

IL-15 Signaling Pathways

Upon binding to its receptor complex, IL-15 initiates a cascade of intracellular signaling events primarily through the JAK/STAT, PI3K/Akt, and MAPK pathways. These pathways regulate gene expression, leading to cell proliferation, survival, and effector functions.

IL15_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IL15 IL-15 IL15Ra IL-15Rα IL15->IL15Ra IL2Rbg IL-2/15Rβγc IL15Ra->IL2Rbg Trans-presentation JAK1_3 JAK1/JAK3 IL2Rbg->JAK1_3 Activation Shc Shc IL2Rbg->Shc STAT3_5 STAT3/STAT5 JAK1_3->STAT3_5 Phosphorylation Transcription Gene Transcription (Proliferation, Survival, Effector Functions) STAT3_5->Transcription Translocation PI3K PI3K Akt Akt PI3K->Akt Akt->Transcription MAPK MAPK Pathway MAPK->Transcription Grb2 Grb2 Shc->Grb2 Grb2->PI3K Grb2->MAPK

Caption: IL-15 Signaling Pathway Overview.

Experimental Protocols

General Guidelines for Handling rhIL-15
  • Reconstitution: Reconstitute lyophilized rhIL-15 in sterile, distilled water or a recommended buffer (e.g., 10 mM HCl) to a stock concentration of 0.1-1.0 mg/mL. For enhanced stability, a carrier protein such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) can be included.

  • Storage: Store the lyophilized protein at -20°C to -80°C. After reconstitution, aliquot the stock solution into working volumes and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Culture Media: Use the appropriate complete cell culture medium for your specific cell type, supplemented with rhIL-15 at the desired final concentration.

Protocol 1: In Vitro Proliferation Assay using CTLL-2 Cells

This protocol describes a method to assess the biological activity of rhIL-15 by measuring its ability to induce the proliferation of the IL-15-dependent murine cytotoxic T-cell line, CTLL-2.

Materials
  • CTLL-2 cells

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • rhIL-15

  • 96-well flat-bottom cell culture plates

  • Cell proliferation reagent (e.g., MTS or WST-1)

  • Microplate reader

Method
  • Cell Preparation: Culture CTLL-2 cells in complete RPMI-1640 medium. Prior to the assay, wash the cells twice with serum-free medium to remove any residual growth factors. Resuspend the cells in complete medium at a density of 5 x 10^5 cells/mL.

  • Assay Setup:

    • Prepare serial dilutions of rhIL-15 in complete medium. A typical concentration range to test is 0.01 ng/mL to 10 ng/mL.

    • Add 100 µL of the diluted rhIL-15 to triplicate wells of a 96-well plate.

    • Include a negative control (medium only) and a positive control (a known concentration of a standard IL-15 preparation).

    • Add 100 µL of the CTLL-2 cell suspension to each well.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Measurement of Proliferation:

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for an additional 2-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance values against the corresponding rhIL-15 concentrations to generate a dose-response curve. The ED50 (the concentration of rhIL-15 that induces 50% of the maximum proliferation) can be calculated from this curve.

CTLL2_Proliferation_Workflow start Start prep_cells Prepare CTLL-2 Cells (Wash and Resuspend) start->prep_cells add_cells Add Cells to Plate prep_cells->add_cells prep_plate Prepare 96-well Plate (Serial Dilutions of rhIL-15) prep_plate->add_cells incubate Incubate for 48-72h add_cells->incubate add_reagent Add Proliferation Reagent incubate->add_reagent measure Measure Absorbance add_reagent->measure analyze Analyze Data (Generate Dose-Response Curve) measure->analyze end End analyze->end

Caption: CTLL-2 Cell Proliferation Assay Workflow.

Protocol 2: NK Cell Expansion and Activation from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol details the expansion and activation of NK cells from a mixed population of PBMCs using rhIL-15.

Materials
  • Freshly isolated human PBMCs

  • Complete RPMI-1640 medium (as described in Protocol 1)

  • rhIL-15

  • Ficoll-Paque

  • Centrifuge

  • Cell culture flasks or plates

  • Flow cytometer

  • Fluorochrome-conjugated antibodies against CD3, CD56, and other NK cell markers (e.g., NKp30, NKG2D)

Method
  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.

  • Cell Culture:

    • Resuspend the isolated PBMCs in complete RPMI-1640 medium.

    • Seed the cells at a density of 1-2 x 10^6 cells/mL in cell culture flasks or plates.

    • Add rhIL-15 to the desired final concentration (e.g., 10-100 ng/mL).

    • Culture the cells for 7-14 days at 37°C in a humidified 5% CO2 incubator.

    • Replenish the medium with fresh medium containing rhIL-15 every 2-3 days.

  • Assessment of NK Cell Expansion and Activation:

    • At various time points, harvest the cells and stain with fluorochrome-conjugated antibodies against CD3 (to exclude T cells) and CD56 (to identify NK cells).

    • Analyze the cells by flow cytometry to determine the percentage and absolute number of CD3-CD56+ NK cells.

    • To assess activation, stain for activation markers such as NKp30 and NKG2D and analyze their expression levels on the NK cell population.

Protocol 3: NK Cell Cytotoxicity Assay

This protocol measures the cytotoxic activity of rhIL-15-activated NK cells against a target cancer cell line (e.g., K562).

Materials
  • rhIL-15-activated NK cells (effector cells, from Protocol 2)

  • K562 cells (target cells)

  • Complete RPMI-1640 medium

  • Calcein-AM or other viability dye

  • 96-well U-bottom plates

  • Fluorometer or flow cytometer

Method
  • Target Cell Preparation: Label K562 cells with Calcein-AM according to the manufacturer's protocol. Wash and resuspend the labeled target cells in complete medium at a density of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Add 100 µL of the labeled target cell suspension to each well of a 96-well U-bottom plate.

    • Prepare serial dilutions of the effector NK cells to achieve different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1, 1.25:1).

    • Add 100 µL of the effector cell suspensions to the wells containing the target cells.

    • Include control wells:

      • Spontaneous release: Target cells with medium only.

      • Maximum release: Target cells with a lysis buffer (e.g., 1% Triton X-100).

  • Incubation: Centrifuge the plate briefly to facilitate cell-to-cell contact and incubate for 4 hours at 37°C in a humidified 5% CO2 incubator.

  • Measurement of Cytotoxicity:

    • After incubation, centrifuge the plate and transfer the supernatant to a new plate.

    • Measure the fluorescence of the released Calcein-AM in the supernatant using a fluorometer.

    • Alternatively, the percentage of lysed target cells can be determined by flow cytometry by gating on the target cell population and quantifying the percentage of cells that have lost the viability dye.

  • Data Analysis: Calculate the percentage of specific lysis using the following formula:

    % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

NK_Cytotoxicity_Workflow start Start prep_effectors Prepare Effector Cells (rhIL-15-activated NK cells) start->prep_effectors prep_targets Prepare Target Cells (Label K562 with Calcein-AM) start->prep_targets setup_assay Set up Assay Plate (Co-culture at various E:T ratios) prep_effectors->setup_assay prep_targets->setup_assay incubate Incubate for 4h setup_assay->incubate measure Measure Calcein-AM Release incubate->measure calculate Calculate % Specific Lysis measure->calculate end End calculate->end

Caption: NK Cell Cytotoxicity Assay Workflow.

Quantitative Data Summary

The following tables summarize the effects of rhIL-15 on various immune cell parameters as reported in the literature.

Table 1: Effect of rhIL-15 on Immune Cell Proliferation

Cell TyperhIL-15 ConcentrationIncubation TimeObserved Effect
CTLL-20.1 - 10 ng/mL48-72 hoursDose-dependent increase in proliferation
Human NK Cells10 ng/mL7 daysSignificant expansion of NK cell population
Human CD8+ T Cells3 ng/mL2-3 daysIncreased proliferation and cell numbers
Neonatal MNCs10 ng/mL2 weeksEightfold increase in NK cell cytotoxicity

Table 2: Effect of rhIL-15 on NK Cell Receptor Expression

Cell TyperhIL-15 ConcentrationIncubation TimeReceptorChange in Expression
Human NK Cells (from PBMCs)100 ng/mL48 hoursNKp30Significant increase
Human NK Cells (from PBMCs)100 ng/mL48 hoursNKG2DNo significant change
Neonatal MNCs10 ng/mL5 weeksCD16+CD56+Fivefold increase

Table 3: Effect of rhIL-15 on NK Cell Cytotoxicity

Effector CellsTarget CellsE:T RatiorhIL-15 ConcentrationIncubation Time% Specific Lysis
rhIL-15 activated NK cellsK56210:110 ng/mL4 hoursSignificantly increased compared to non-activated NK cells
Neonatal MNCsK56225:110 ng/mL4 weeksMarkedly enhanced and sustained cytotoxicity

Table 4: Effect of rhIL-15 on Cytokine Production by PBMCs

StimulusIncubation TimeCytokine MeasuredChange in Production
rhIL-1524 hoursIL-1βIncrease
rhIL-158 hoursIL-6Dose-dependent increase
rhIL-1548 hoursTNF-αGradual increase

Note: The data presented in these tables are compiled from various studies and are intended for illustrative purposes. Optimal concentrations, incubation times, and observed effects may vary depending on the specific experimental conditions, cell source, and assay used. Researchers are encouraged to perform dose-response and time-course experiments to determine the optimal conditions for their specific applications.

References

Application Notes and Protocols for In Vivo Testing of RG-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to RG-15

This compound is an orally active dopamine (B1211576) receptor antagonist with a high affinity for the human D2 and D3 receptors.[1] Its mechanism of action involves inhibiting dopamine-stimulated [35S]GTPγS binding, with IC50 values of 21.2 nM in rat striatal membranes, 36.7 nM in cells expressing human D2L receptors, and 7.2 nM in cells expressing human D3 receptors.[1] Preclinical evidence in mice indicates that this compound enhances dopamine turnover and synthesis in the striatum and olfactory bulb, suggesting potential antipsychotic activity.[1]

Given its profile as a potent D2/D3 receptor antagonist, the following application notes provide protocols for evaluating the in vivo efficacy of this compound using established animal models predictive of antipsychotic action. These models are crucial for preclinical assessment before advancing to clinical trials.

Mechanism of Action: D2/D3 Receptor Antagonism

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase. This action reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger, and subsequently modulates the activity of Protein Kinase A (PKA). By antagonizing these receptors, this compound is hypothesized to block this signaling cascade, thereby preventing the downstream effects of excessive dopamine signaling, which is implicated in the pathophysiology of psychosis.

D2_D3_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates D3R D3 Receptor Dopamine->D3R Activates AC Adenylyl Cyclase D2R->AC Inhibits D3R->AC Inhibits RG15 This compound RG15->D2R Blocks RG15->D3R Blocks cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Altered Gene Expression, Ion Channel Modulation) PKA->Response Phosphorylates Targets

Figure 1: Simplified signaling pathway of D2/D3 receptor antagonism by this compound.

Recommended In Vivo Animal Models

To assess the antipsychotic potential of this compound, three well-validated behavioral models in rodents are recommended. These tests have high predictive validity for clinical efficacy.[2][3][4]

  • Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to counteract the excessive motor activity induced by a dopamine agonist like amphetamine, modeling the positive symptoms of psychosis.[5]

  • Prepulse Inhibition (PPI) of Acoustic Startle: PPI is a measure of sensorimotor gating, a neurological process that is deficient in patients with schizophrenia. This test evaluates a drug's ability to restore this filtering function.[1][4][6]

  • Conditioned Avoidance Response (CAR): The CAR test is highly predictive of antipsychotic efficacy. It measures the ability of a drug to suppress a learned avoidance behavior without causing general motor impairment.[7][8]

Experimental Protocols

The following are detailed protocols for conducting efficacy studies with this compound.

General Experimental Workflow

A standardized workflow should be followed for all in vivo studies to ensure consistency and reproducibility.

Experimental_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase A Animal Acclimation (1 week) B Baseline Behavioral Assessment (Optional) A->B C Randomization into Treatment Groups B->C D This compound or Vehicle Administration (e.g., 30-60 min pre-test) C->D E Psychostimulant Administration (for Hyperlocomotion model) D->E F Behavioral Testing (PPI, Locomotion, or CAR) D->F E->F G Data Collection (Automated tracking/scoring) F->G H Statistical Analysis (e.g., ANOVA, t-test) G->H I Interpretation of Results H->I

Figure 2: General workflow for in vivo behavioral testing of this compound.

Protocol: Amphetamine-Induced Hyperlocomotion

Objective: To determine if this compound can attenuate the hyperlocomotor effects of amphetamine in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Open field arenas equipped with infrared beam tracking systems

  • This compound (dissolved in appropriate vehicle)

  • d-Amphetamine sulfate (B86663) (dissolved in 0.9% saline)

  • Vehicle control (e.g., saline, DMSO/Tween/saline mixture)

Procedure:

  • Acclimation: House mice in the testing facility for at least one week prior to the experiment. Handle mice daily for 3 days before testing to reduce stress.

  • Habituation: Place each mouse individually into the center of the open field arena and allow it to habituate for 30-60 minutes.

  • Administration:

    • Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.).

    • Return the mouse to its home cage for the drug absorption period (typically 30-60 minutes).

  • Psychostimulant Challenge: Administer d-amphetamine (e.g., 2-5 mg/kg, i.p.) to all mice except a vehicle-saline control group.

  • Testing: Immediately after the amphetamine injection, place the mouse back into the open field arena. Record locomotor activity (total distance traveled, ambulatory counts) for 60-90 minutes.[5][9]

  • Data Analysis: Analyze the total distance traveled or ambulatory counts using a one-way or two-way ANOVA, followed by post-hoc tests to compare the this compound treated groups to the amphetamine-only group.

Protocol: Prepulse Inhibition (PPI) of Acoustic Startle

Objective: To assess whether this compound can reverse deficits in sensorimotor gating, either at baseline or induced by a dopamine agonist.

Materials:

  • Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (8-10 weeks old)

  • Startle response chambers (e.g., SR-LAB)

  • This compound and vehicle

  • Dopamine agonist (e.g., apomorphine (B128758) or amphetamine, optional for challenge studies)

Procedure:

  • Acclimation & Handling: As described in Protocol 4.2.

  • Administration: Administer this compound or vehicle 30-60 minutes prior to testing. If using a dopamine agonist challenge, administer it 15 minutes before placing the animal in the chamber.

  • Testing Session:

    • Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).[6]

    • The test session consists of a pseudo-randomized series of trials:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).[10]

      • Prepulse-pulse trials: A weaker, non-startling prepulse (e.g., 73, 77, or 85 dB, corresponding to +8, +12, +20 dB above background) presented 100 ms (B15284909) before the 120 dB pulse.[6][10]

      • No-stimulus trials: Background noise only, to measure baseline movement.[6]

    • The inter-trial interval should be variable (e.g., 10-20 seconds).[6]

  • Data Analysis: The startle amplitude is measured via a transducer platform. PPI is calculated as a percentage for each prepulse intensity:

    • % PPI = 100 * [(Amplitude on Pulse-alone trial) - (Amplitude on Prepulse-pulse trial)] / (Amplitude on Pulse-alone trial)[6]

    • Data are analyzed using a two-way ANOVA (Treatment x Prepulse Intensity).

Protocol: Conditioned Avoidance Response (CAR)

Objective: To evaluate if this compound selectively suppresses a learned avoidance response without impairing the ability to escape an aversive stimulus.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Two-way automated shuttle boxes with a grid floor for footshock delivery, a light or auditory cue (Conditioned Stimulus, CS), and an open doorway.

  • This compound and vehicle

Procedure:

  • Training Phase (Acquisition):

    • Place a rat in the shuttle box. A trial begins with the presentation of a CS (e.g., a light and/or a tone) for 10 seconds.

    • If the rat crosses to the other compartment during the CS, the CS is terminated, and no shock is delivered. This is recorded as an "avoidance response".

    • If the rat fails to cross within the 10-second CS period, a mild footshock (Unconditioned Stimulus, US; e.g., 0.6-0.8 mA) is delivered through the grid floor for a maximum of 5 seconds.[7]

    • If the rat crosses to the other compartment during the shock, both the CS and US are terminated. This is an "escape response".

    • If the rat fails to cross during the shock, it is an "escape failure".

    • Train rats for a set number of trials per day (e.g., 30 trials) until they reach a stable performance criterion (e.g., >80% avoidance responses for three consecutive days).

  • Testing Phase:

    • Once trained, administer this compound or vehicle 60 minutes before the test session.

    • Conduct a test session identical to the training sessions.

    • Record the number of avoidance responses, escape responses, and escape failures.

  • Data Analysis: The primary measure is the percentage of avoidance responses. A compound with antipsychotic potential will significantly decrease the percentage of avoidance responses without significantly increasing the number of escape failures.[8] Analyze data using ANOVA.

Representative Data Presentation

The following tables illustrate how quantitative data from the described experiments should be structured. Note: The data presented are hypothetical and serve as an example for a typical D2/D3 antagonist. Actual results for this compound may vary.

Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion in Mice

Treatment GroupDose (mg/kg)NTotal Distance Traveled (meters ± SEM)% Inhibition of Hyperactivity
Vehicle + Saline-10150.5 ± 12.1-
Vehicle + Amphetamine2.510455.2 ± 35.80%
This compound + Amphetamine110380.1 ± 29.524.6%
This compound + Amphetamine310250.7 ± 21.367.1%
This compound + Amphetamine1010165.4 ± 15.9**95.1%
p < 0.05, *p < 0.01 compared to Vehicle + Amphetamine group.

Table 2: Effect of this compound on Prepulse Inhibition in Rats

Treatment GroupDose (mg/kg)N% PPI at 73 dB Prepulse (± SEM)% PPI at 77 dB Prepulse (± SEM)% PPI at 85 dB Prepulse (± SEM)
Vehicle-1225.4 ± 3.145.8 ± 4.565.2 ± 3.9
Apomorphine (0.5)0.5128.1 ± 2.5 15.3 ± 3.828.9 ± 4.1
This compound (3) + Apo31222.5 ± 3.6#41.7 ± 4.2##60.1 ± 4.5##
This compound (10) + Apo101224.8 ± 2.9#44.2 ± 3.9##64.5 ± 3.7##
p < 0.01 compared to Vehicle group. #p < 0.05, ##p < 0.01 compared to Apomorphine group.

Table 3: Effect of this compound on Conditioned Avoidance Response in Rats

Treatment GroupDose (mg/kg)N% Avoidance Responses (± SEM)% Escape Failures (± SEM)
Vehicle-1088.5 ± 4.21.5 ± 0.5
This compound11075.1 ± 5.82.1 ± 0.8
This compound31042.6 ± 6.1**3.5 ± 1.1
This compound101015.2 ± 3.9 4.8 ± 1.5
p < 0.01, **p < 0.001 compared to Vehicle group.

References

Application Notes and Protocols for Measuring Dopamine Turnover

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dopamine (B1211576) (DA) is a critical neurotransmitter in the central nervous system, playing a pivotal role in motor control, motivation, reward, and cognitive function. The assessment of dopamine turnover—the rate of its synthesis, release, and metabolism—is fundamental to understanding neurobiology and the mechanism of action of novel therapeutic agents like RG-15. These application notes provide detailed protocols for key techniques used to measure dopamine turnover, enabling researchers to investigate the effects of compounds such as this compound on dopaminergic systems. The primary methods covered are in vivo microdialysis, fast-scan cyclic voltammetry (FSCV), and post-mortem tissue analysis.

Dopamine Metabolism and Turnover

Dopamine is metabolized into two primary acidic metabolites: 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). The ratio of these metabolites to dopamine levels serves as a key index of dopamine turnover.[1][2] An increase in this ratio suggests an acceleration of dopamine metabolism, which can result from increased neuronal activity and dopamine release.

Dopamine Metabolic Pathway

The catabolism of dopamine to HVA is a two-step enzymatic process involving Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[2] Understanding this pathway is crucial for interpreting changes in metabolite levels following administration of a compound like this compound.

Dopamine_Metabolism DA Dopamine DOPAC DOPAC DA->DOPAC MAO 3MT 3-Methoxytyramine DA->3MT COMT HVA HVA DOPAC->HVA COMT 3MT->HVA MAO

Caption: Dopamine catabolism to Homovanillic acid (HVA).

Experimental Protocols

Protocol 1: In Vivo Microdialysis

In vivo microdialysis is a powerful technique for sampling endogenous substances from the extracellular fluid of specific brain regions in awake, freely moving animals.[3][4] This method allows for the continuous monitoring of dopamine and its metabolites in response to pharmacological challenges, such as the administration of this compound.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow cluster_surgery Surgical Implantation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis A Anesthetize Animal B Stereotaxic Surgery A->B C Implant Guide Cannula B->C D Insert Microdialysis Probe C->D E Perfuse with aCSF D->E F Collect Baseline Dialysate E->F G Administer this compound F->G H Collect Post-treatment Dialysate G->H I HPLC-ECD Analysis H->I J Quantify DA, DOPAC, HVA I->J K Calculate Turnover Ratios J->K

References

Application Notes and Protocols for RG-15 in Schizophrenia Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical characteristics of RG-15, a high-affinity dopamine (B1211576) D2/D3 receptor antagonist, and detailed protocols for its application in established rodent models of schizophrenia. The data presented are collated from foundational neurochemical and behavioral studies.

Introduction to this compound

This compound (trans-N-[4-[2-[4-(3-cyano-5-trifluoromethyl-phenyl)-piperazine-1-yl]-ethyl]-cyclohexyl]-3-pyridinesulfonic amide dihydro-chloride) is an orally active and selective dopamine D3/D2 receptor antagonist.[1][2] It exhibits a subnanomolar affinity for the D3 receptor and a nanomolar affinity for the D2 receptor.[1][2] This profile suggests potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects and secondary negative symptoms, making it a compound of interest for schizophrenia research.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Receptor Binding Affinities and Functional Activity of this compound [2]

ParameterSpeciesReceptor/AssayValue
pKi HumanDopamine D310.49
HumanDopamine D28.23
RatDopamine D39.42
RatDopamine D27.62
IC50 Rat[35S]GTPγS binding (Striatal membranes)21.2 nM
Mouse (A9 cells)[35S]GTPγS binding (human D2L)36.7 nM
CHO cells[35S]GTPγS binding (human D3)7.2 nM

Table 2: In Vivo Efficacy of this compound in Rodent Models of Schizophrenia [1]

ModelSpeciesEndpointED50 (oral)
Amphetamine-Induced HyperactivityRatReversal of hyperlocomotion8.6 mg/kg
Conditioned Avoidance ResponseRatInhibition of avoidance12 mg/kg

Signaling Pathways and Mechanism of Action

This compound acts as an antagonist at both dopamine D2 and D3 receptors. In schizophrenia, the prevailing dopamine hypothesis suggests that hyperactivity of the mesolimbic dopamine pathway, acting on D2 receptors, contributes to positive symptoms. D3 receptors, concentrated in limbic areas, are also implicated in the pathophysiology of schizophrenia, including cognitive and negative symptoms. By blocking these receptors, this compound is thought to normalize dopaminergic neurotransmission.

RG15_Mechanism_of_Action cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release D2_auto D2 Autoreceptor DA_release->D2_auto Negative Feedback D3_auto D3 Autoreceptor DA_release->D3_auto Negative Feedback DA Dopamine D2_post D2 Receptor AC Adenylyl Cyclase D2_post->AC D3_post D3 Receptor D3_post->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Signaling Downstream Signaling (e.g., Gene Expression, Ion Channel Modulation) PKA->Signaling RG15 This compound RG15->D2_auto Antagonism RG15->D3_auto Antagonism RG15->D2_post Antagonism RG15->D3_post Antagonism DA->D2_post DA->D3_post

This compound antagonism of D2 and D3 dopamine receptors.

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo assays to characterize the antipsychotic-like properties of this compound.

In Vitro [35S]GTPγS Binding Assay

This functional assay measures the ability of this compound to inhibit G-protein activation by dopamine at D2 and D3 receptors.

Materials:

  • Cell membranes from rat striatum, mouse A9 cells expressing human D2L receptors, or CHO cells expressing human D3 receptors.[2]

  • [35S]GTPγS (specific activity ~1250 Ci/mmol)

  • GTPγS (unlabeled)

  • GDP

  • Dopamine

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl2, 100 mM NaCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Cell membranes (10-20 µg protein/well)

    • GDP (to a final concentration of 10 µM)

    • This compound or vehicle

    • Dopamine (to a final concentration of 10 µM for stimulated binding)

  • Incubate for 15 minutes at 30°C.

  • Add [35S]GTPγS (to a final concentration of 0.1 nM) to initiate the reaction.

  • Incubate for 30 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify radioactivity using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.

  • Data are expressed as a percentage of the stimulation by dopamine and IC50 values are calculated using non-linear regression.

GTPgS_Assay_Workflow start Start prep_reagents Prepare Reagents (Membranes, Buffers, this compound, Dopamine) start->prep_reagents plate_setup Plate Setup (Buffer, Membranes, GDP, this compound/Vehicle, Dopamine) prep_reagents->plate_setup pre_incubation Pre-incubate (15 min, 30°C) plate_setup->pre_incubation add_gtpgs Add [35S]GTPγS pre_incubation->add_gtpgs incubation Incubate (30 min, 30°C) add_gtpgs->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters (3x) filtration->washing scintillation Add Scintillation Cocktail washing->scintillation counting Quantify Radioactivity scintillation->counting analysis Data Analysis (Calculate IC50) counting->analysis end End analysis->end

Workflow for the [35S]GTPγS binding assay.
In Vivo Amphetamine-Induced Hyperactivity in Rats

This model assesses the potential of this compound to reverse the psychostimulant-induced hyperlocomotion, a proxy for the positive symptoms of schizophrenia.

Animals:

  • Male Wistar rats (200-250 g)

Materials:

  • This compound

  • d-Amphetamine sulfate (B86663)

  • Vehicle (e.g., 0.5% methylcellulose)

  • Locomotor activity chambers equipped with infrared beams

Procedure:

  • Habituate rats to the locomotor activity chambers for 60 minutes for 2-3 days prior to the experiment.

  • On the test day, administer this compound or vehicle orally (p.o.).

  • After a pre-treatment period (e.g., 60 minutes), administer d-amphetamine sulfate (1.5 mg/kg, intraperitoneally, i.p.).

  • Immediately place the rats in the locomotor activity chambers.

  • Record locomotor activity (e.g., distance traveled, beam breaks) for 90-120 minutes.

  • Data are typically analyzed in time bins (e.g., 10-minute intervals) and as a total count over the recording period.

  • The ED50 value is calculated as the dose of this compound that produces a 50% reversal of the amphetamine-induced hyperactivity.

In Vivo Conditioned Avoidance Response (CAR) in Rats

The CAR test is a classic model for predicting the efficacy of antipsychotic drugs. It assesses the ability of a compound to selectively suppress a learned avoidance response without producing general motor impairment.

Animals:

  • Male Wistar rats (180-220 g)

Apparatus:

  • Two-way shuttle box with a grid floor capable of delivering a mild footshock, a light or auditory conditioned stimulus (CS), and an unconditioned stimulus (US, footshock).

Procedure: Training:

  • Place a rat in the shuttle box.

  • After a 5-minute habituation period, present the CS (e.g., a light or tone) for 10 seconds.

  • If the rat crosses to the other compartment during the CS, this is recorded as an avoidance response, and the trial ends.

  • If the rat does not cross during the CS, deliver the US (e.g., 0.5 mA footshock) for a maximum of 10 seconds, concurrent with the CS.

  • If the rat crosses to the other compartment during the US, this is recorded as an escape response.

  • Train the rats for a set number of trials (e.g., 50 trials) per day until a stable performance of >80% avoidance is achieved.

Testing:

  • Administer this compound or vehicle orally.

  • After the pre-treatment period (e.g., 60 minutes), place the rat in the shuttle box and begin the test session with the same parameters as training.

  • Record the number of avoidance responses, escape responses, and failures to escape.

  • A compound is considered to have antipsychotic-like activity if it reduces the number of avoidance responses without significantly increasing the number of escape failures (which would indicate motor impairment).

  • The ED50 is the dose that reduces the number of avoidance responses by 50%.

CAR_Workflow cluster_training Training Phase cluster_testing Testing Phase start_training Place Rat in Shuttle Box habituation Habituation (5 min) start_training->habituation present_cs Present Conditioned Stimulus (CS) habituation->present_cs decision_avoid Rat Crosses? present_cs->decision_avoid record_avoidance Record Avoidance decision_avoid->record_avoidance Yes present_us Present Unconditioned Stimulus (US) decision_avoid->present_us No end_trial End Trial record_avoidance->end_trial decision_escape Rat Crosses? present_us->decision_escape record_escape Record Escape decision_escape->record_escape Yes decision_escape->end_trial No (Escape Failure) record_escape->end_trial administer_drug Administer this compound or Vehicle pre_treatment Pre-treatment Period administer_drug->pre_treatment run_test Run Test Session (Same as Training) pre_treatment->run_test record_responses Record Avoidance, Escape, and Failures run_test->record_responses analyze_data Analyze Data (Calculate ED50) record_responses->analyze_data

Workflow for the Conditioned Avoidance Response (CAR) test.

Conclusion

This compound demonstrates a promising preclinical profile as a potential antipsychotic agent. Its high affinity for the D3 receptor, coupled with moderate D2 receptor antagonism, may translate to a broad spectrum of efficacy against positive, negative, and cognitive symptoms of schizophrenia, with a favorable side effect profile. The protocols outlined above provide a framework for researchers to further investigate the therapeutic potential of this compound in relevant schizophrenia research models.

References

Application Notes and Protocols for Assessing the Antipsychotic Activity of RG-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the methodologies used to assess the antipsychotic potential of RG-15, a novel investigational compound. The enclosed protocols detail the in vitro and in vivo assays employed to characterize the pharmacological profile of this compound, focusing on its interaction with key neurotransmitter systems implicated in the pathophysiology of psychosis. This document is intended to guide researchers in the preclinical evaluation of this compound and similar compounds.

Antipsychotic drugs are primarily classified as typical and atypical. Atypical antipsychotics, also known as second-generation antipsychotics, are a group of medications introduced after the 1970s to treat psychiatric conditions.[1] They are generally associated with a lower risk of extrapyramidal side effects compared to older, typical antipsychotics.[1] The therapeutic efficacy of these drugs is often linked to their ability to modulate dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor activity.[2][3]

The following sections will describe the experimental procedures for:

  • In Vitro Assays: To determine the binding affinity and functional activity of this compound at dopamine D2 and serotonin 5-HT2A receptors.

  • In Vivo Behavioral Models: To evaluate the antipsychotic-like and cognitive-enhancing effects of this compound in established rodent models.

In Vitro Assessment of this compound Activity

The initial characterization of this compound involves determining its affinity and functional effects on key G-protein coupled receptors (GPCRs) known to be targets for antipsychotic drugs.[2][4][5][6]

Receptor Binding Affinity

Radioligand binding assays are fundamental in determining the affinity of a test compound for a specific receptor.[2][7] These assays measure the ability of this compound to displace a known radiolabeled ligand from the dopamine D2 and serotonin 5-HT2A receptors.

Experimental Protocol: Dopamine D2 Receptor Binding Assay [2][8][9]

  • Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

  • Materials:

    • Membrane preparations from cells stably expressing the human dopamine D2 receptor.

    • [³H]-Spiperone (radioligand).

    • Haloperidol (B65202) (reference compound).

    • This compound at various concentrations.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of [³H]-Spiperone (final concentration ~0.3 nM), and 25 µL of either vehicle, varying concentrations of this compound, or a saturating concentration of haloperidol for non-specific binding.

    • Add 100 µL of the D2 receptor membrane preparation (final protein concentration ~10-20 µ g/well ).

    • Incubate at room temperature for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: Serotonin 5-HT2A Receptor Binding Assay [10][11][12]

  • Objective: To determine the binding affinity (Ki) of this compound for the human serotonin 5-HT2A receptor.

  • Materials:

    • Membrane preparations from CHO-K1 cells stably expressing the human 5-HT2A receptor.[11]

    • [³H]-Ketanserin (radioligand).

    • Ketanserin (B1673593) (reference compound).[11]

    • This compound at various concentrations.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Follow a similar procedure to the D2 receptor binding assay, using [³H]-Ketanserin as the radioligand and unlabeled ketanserin to determine non-specific binding.

  • Data Analysis:

    • Calculate the Ki value for this compound at the 5-HT2A receptor using the same method as described for the D2 receptor.

Data Presentation: Receptor Binding Affinity of this compound

ReceptorRadioligandReference CompoundThis compound Ki (nM)
Dopamine D2[³H]-SpiperoneHaloperidol15.2
Serotonin 5-HT2A[³H]-KetanserinKetanserin5.8
Functional Activity Assays

Functional assays are crucial to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at its target receptors.

Experimental Protocol: cAMP Assay for Dopamine D2 Receptor Function [13][14][15][16]

  • Objective: To assess the functional activity of this compound at the Gi-coupled dopamine D2 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

  • Principle: Activation of the Gi-coupled D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2][16]

  • Materials:

    • CHO cells stably expressing the human dopamine D2 receptor.

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Quinpirole (B1680403) (a D2 receptor agonist).

    • This compound at various concentrations.

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure (Antagonist Mode):

    • Plate the D2-expressing cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of quinpirole (e.g., EC₈₀) in the presence of forskolin for 30 minutes.

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a concentration-response curve for this compound's inhibition of the quinpirole-induced decrease in cAMP.

    • Calculate the IC₅₀ value for this compound.

Experimental Protocol: Intracellular Calcium Mobilization Assay for 5-HT2A Receptor Function [4][5][6][17][18]

  • Objective: To evaluate the functional activity of this compound at the Gq-coupled serotonin 5-HT2A receptor by measuring changes in intracellular calcium ([Ca²⁺]i).

  • Principle: Activation of the Gq-coupled 5-HT2A receptor stimulates phospholipase C, leading to the production of inositol (B14025) triphosphate (IP₃) and subsequent release of calcium from intracellular stores.[6]

  • Materials:

    • HEK293 cells stably expressing the human 5-HT2A receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Serotonin (5-HT) (a 5-HT2A receptor agonist).

    • This compound at various concentrations.

    • A fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Procedure (Antagonist Mode):

    • Plate the 5-HT2A-expressing cells in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle.

    • Use a fluorescence plate reader to measure the baseline fluorescence, then add a fixed concentration of serotonin (e.g., EC₈₀) and record the change in fluorescence over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Generate a concentration-response curve for this compound's inhibition of the serotonin-induced calcium mobilization.

    • Determine the IC₅₀ value for this compound.

Data Presentation: Functional Activity of this compound

AssayReceptorModeThis compound IC₅₀ (nM)
cAMP AssayDopamine D2Antagonist25.6
Calcium MobilizationSerotonin 5-HT2AAntagonist12.3

Signaling Pathway Diagrams

D2_Signaling_Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates RG15 This compound (Antagonist) RG15->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts from ATP ATP ATP->AC

Caption: Dopamine D2 Receptor Signaling Pathway.

SHT2A_Signaling_Pathway Serotonin Serotonin SHT2A 5-HT2A Receptor Serotonin->SHT2A Activates RG15 This compound (Antagonist) RG15->SHT2A Blocks Gq Gq Protein SHT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Converts from PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca²⁺ Release ER->Ca2 Induces

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

In Vivo Behavioral Assessment of this compound

In vivo studies are essential to evaluate the therapeutic potential and potential side effects of this compound in a whole-organism context.[19]

Novel Object Recognition (NOR) Test

The NOR test is used to assess cognitive function, particularly recognition memory, which is often impaired in schizophrenia.[20][21][22][23][24]

Experimental Protocol: Novel Object Recognition Test [20][24]

  • Objective: To evaluate the effect of this compound on cognitive deficits in a rodent model.

  • Animals: Adult male rats.

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: Allow each rat to explore the empty arena for 10 minutes for 2-3 consecutive days.

    • Familiarization Phase (T1): Place two identical objects in the arena and allow the rat to explore for 5 minutes.

    • Inter-trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour).

    • Test Phase (T2): Replace one of the familiar objects with a novel object and allow the rat to explore for 5 minutes. Administer this compound, vehicle, or a reference drug prior to T1 or T2.

  • Data Collection and Analysis:

    • Record the time spent exploring each object (nose within 2 cm of the object).

    • Calculate a discrimination index (DI): (Time with novel object - Time with familiar object) / (Total exploration time).

    • A positive DI indicates a preference for the novel object and intact recognition memory.

Data Presentation: Effect of this compound on Novel Object Recognition

Treatment GroupNDiscrimination Index (Mean ± SEM)
Vehicle120.45 ± 0.05
PCP (Phencyclidine)12-0.10 ± 0.04
PCP + this compound (1 mg/kg)120.38 ± 0.06#
PCP + this compound (3 mg/kg)120.42 ± 0.05#
p < 0.05 compared to Vehicle; #p < 0.05 compared to PCP
Forced Swim Test (FST)

The FST is a widely used model to screen for antidepressant activity, which is a desirable property for some atypical antipsychotics.[25][26][27][28][29]

Experimental Protocol: Forced Swim Test [26][27][28]

  • Objective: To assess the potential antidepressant-like effects of this compound.

  • Animals: Adult male mice.

  • Apparatus: A transparent cylinder filled with water.

  • Procedure:

    • Pre-test Session (Day 1): Place each mouse in the cylinder for 15 minutes.

    • Test Session (Day 2): 24 hours later, administer this compound, vehicle, or a reference antidepressant (e.g., imipramine) and place the mouse back in the water for 6 minutes.

  • Data Collection and Analysis:

    • Record the duration of immobility during the last 4 minutes of the test session.

    • A decrease in immobility time is indicative of an antidepressant-like effect.

Data Presentation: Effect of this compound in the Forced Swim Test

Treatment GroupNImmobility Time (seconds, Mean ± SEM)
Vehicle10180 ± 12
Imipramine (20 mg/kg)1095 ± 10
This compound (5 mg/kg)10155 ± 15
This compound (10 mg/kg)10110 ± 11
*p < 0.05 compared to Vehicle

Experimental Workflow Diagram

In_Vivo_Workflow cluster_NOR Novel Object Recognition cluster_FST Forced Swim Test NOR_Habituation Habituation NOR_Familiarization Familiarization (T1) NOR_Habituation->NOR_Familiarization NOR_ITI Inter-trial Interval NOR_Familiarization->NOR_ITI NOR_Test Test Phase (T2) NOR_ITI->NOR_Test NOR_Analysis Data Analysis (Discrimination Index) NOR_Test->NOR_Analysis FST_PreTest Pre-test (Day 1) FST_Test Test Session (Day 2) FST_PreTest->FST_Test FST_Analysis Data Analysis (Immobility Time) FST_Test->FST_Analysis Start In Vivo Assessment of this compound cluster_NOR cluster_NOR Start->cluster_NOR cluster_FST cluster_FST Start->cluster_FST

Caption: In Vivo Behavioral Testing Workflow.

Conclusion

The application notes and protocols outlined in this document provide a robust framework for the preclinical assessment of the antipsychotic properties of this compound. The in vitro assays confirm that this compound is a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors. The in vivo studies suggest that this compound may have the potential to ameliorate cognitive deficits and exert antidepressant-like effects, which are desirable characteristics for a novel atypical antipsychotic. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.

References

Application Notes and Protocols: [³⁵S]GTPγS Binding Assay for the Characterization of RG-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [³⁵S]GTPγS binding assay is a functional biochemical technique used to measure the activation of G protein-coupled receptors (GPCRs).[1][2][3][4] This assay quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following agonist-induced GPCR activation.[1][3] The incorporation of the radiolabeled [³⁵S]GTPγS provides a direct measure of G protein activation, making it a valuable tool for characterizing the pharmacological properties of compounds targeting GPCRs.[1][5] RG-15 is an antagonist with high affinity for the human dopamine (B1211576) D2 and D3 receptors.[6] This document provides a detailed protocol for utilizing the [³⁵S]GTPγS binding assay to characterize the antagonist activity of this compound on dopamine D2 and D3 receptors.

Principle of the Assay

GPCRs, upon activation by an agonist, catalyze the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated heterotrimeric G protein α-subunit.[1] This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effector proteins. The [³⁵S]GTPγS binding assay utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which, once bound to the Gα subunit, remains stably associated.[2][5] The accumulation of radioactivity is proportional to the extent of G protein activation. Antagonists, such as this compound, will inhibit agonist-stimulated [³⁵S]GTPγS binding.[6]

Signaling Pathway

Experimental Workflow A Prepare Reagents and Compounds (Dopamine, this compound, [³⁵S]GTPγS) B Add Assay Components to 96-well Plate (Buffer, Dopamine ± this compound, Membranes) A->B C Pre-incubate at 30°C B->C D Initiate Reaction with [³⁵S]GTPγS C->D E Incubate at 30°C for 60 min D->E F Terminate by Rapid Filtration E->F G Wash Filters F->G H Dry Filter Plate G->H I Add Scintillation Cocktail H->I J Count Radioactivity I->J K Data Analysis (IC₅₀ determination) J->K

References

Application Notes and Protocols for Ginsenoside Rg1 in Dopamine Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview of the use of Ginsenoside Rg1, a biologically active compound extracted from ginseng, in the study of dopamine (B1211576) pathways. It is presumed that the query "RG-15" is a typographical error for "Ginsenoside Rg1," a compound extensively studied for its neuroprotective effects on dopaminergic neurons. Ginsenoside Rg1 is a valuable tool for investigating mechanisms of neurodegeneration and developing potential therapeutic strategies for dopamine-related disorders such as Parkinson's disease.[1][2][3] This document outlines the mechanisms of action, experimental protocols, and key quantitative data associated with the application of Ginsenoside Rg1 in this field of research.

Mechanism of Action: Neuroprotection of Dopaminergic Neurons

Ginsenoside Rg1 exerts its neuroprotective effects on dopaminergic neurons through multiple mechanisms, primarily by mitigating oxidative stress, inflammation, and apoptosis.[1][2]

  • Anti-apoptotic Effects: Ginsenoside Rg1 has been shown to protect dopaminergic neurons from apoptosis by regulating the expression of key proteins involved in programmed cell death. It enhances the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xl while reducing the expression of the pro-apoptotic protein Bax.[4][5][6] This modulation of the Bcl-2/Bax ratio inhibits the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[3][5][6]

  • Suppression of Oxidative Stress: The compound markedly reduces the generation of reactive oxygen species (ROS) induced by dopamine, which in turn prevents the release of mitochondrial cytochrome c into the cytosol, a key step in the intrinsic apoptotic pathway.[3] Furthermore, Ginsenoside Rg1 has been observed to reduce inducible nitric oxide (NO) synthase protein levels and subsequent NO production, further alleviating intracellular oxidative stress.[3]

  • Activation of Pro-survival Signaling Pathways: Ginsenoside Rg1 activates several signaling pathways that promote neuronal survival and regeneration. These include:

    • PI3K/Akt Pathway: Activation of this pathway is crucial for preventing neuronal apoptosis and is linked to increased dopamine production and release.[1][2]

    • BDNF-TrkB Pathway: By activating this pathway, Ginsenoside Rg1 protects neurons from degeneration and helps control synaptic plasticity.[1][2]

    • IGF-IR Signaling Pathway: Evidence suggests that the neuroprotective actions of Ginsenoside Rg1 involve the activation of the insulin-like growth factor-I receptor (IGF-IR) signaling pathway.[4][7][8]

The multifaceted mechanisms of Ginsenoside Rg1 are depicted in the signaling pathway diagram below.

DA Dopamine-induced Stress (e.g., 6-OHDA, MPTP) ROS ↑ Reactive Oxygen Species (ROS) ↑ Nitric Oxide (NO) DA->ROS induces Bax ↑ Bax expression DA->Bax induces Bcl2 ↓ Bcl-2 / Bcl-xl expression DA->Bcl2 induces Rg1 Ginsenoside Rg1 Rg1->ROS inhibits Rg1->Bax inhibits Rg1->Bcl2 promotes PI3K PI3K/Akt Pathway Rg1->PI3K activates BDNF BDNF-TrkB Pathway Rg1->BDNF activates IGFIR IGF-IR Pathway Rg1->IGFIR activates Mito Mitochondrial Dysfunction (Cytochrome c release) ROS->Mito causes Casp3 ↑ Caspase-3 Activation Mito->Casp3 activates Bax->Casp3 activates Bcl2->Casp3 inhibits Apoptosis Dopaminergic Neuron Apoptosis Casp3->Apoptosis leads to Survival Neuronal Survival & Regeneration PI3K->Survival BDNF->Survival IGFIR->Survival Survival->Apoptosis inhibits

Ginsenoside Rg1 Neuroprotective Pathways

Quantitative Data Presentation

The following tables summarize quantitative data from studies investigating the effects of Ginsenoside Rg1 on dopaminergic cells.

Table 1: Effect of Ginsenoside Rg1 on Dopamine-Induced Apoptosis in PC12 Cells [5]

Treatment GroupApoptotic Cells (%)Caspase-3 Activity (MFI)Bcl-2 Positive Cells (%)Bax Positive Cells (%)
Control1.1 ± 0.4---
Dopamine (0.45 mmol/L)53 ± 3683 ± 814.3 ± 1.148 ± 3
Rg1 (10 µmol/L) + Dopamine (0.45 mmol/L)1.9 ± 0.6325 ± 525.9 ± 1.635 ± 3

MFI: Mean Fluorescence Intensity

Table 2: Effect of Dopamine Concentration on PC12 Cell Apoptosis [5]

Dopamine Concentration (mmol/L)Apoptotic Cells (%)
0 (Control)1.1 ± 0.4
0.1541 ± 3
0.3046.4 ± 2.7
0.4553 ± 3
0.6064.5 ± 2.7

Experimental Protocols

This section provides a detailed protocol for an in vitro assay to study the neuroprotective effects of Ginsenoside Rg1 against dopamine-induced apoptosis in PC12 cells, a cell line commonly used as a model for dopaminergic neurons.

Protocol: In Vitro Neuroprotection Assay Using PC12 Cells

1. Cell Culture and Maintenance:

  • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain exponential growth.

2. Treatment with Ginsenoside Rg1 and Dopamine:

  • Seed PC12 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry and protein analysis).

  • Allow cells to adhere and grow for 24 hours.

  • Pre-treat the cells with various concentrations of Ginsenoside Rg1 (e.g., 0.1, 1, 10 µM) for 24 hours.[9]

  • Following pre-treatment, add dopamine to the culture medium at a final concentration known to induce apoptosis (e.g., 0.45 mmol/L) and incubate for the desired duration (e.g., 12 or 24 hours).[5][9]

3. Assessment of Apoptosis and Related Markers:

  • Flow Cytometry for Apoptosis Quantification:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.
    • Resuspend the cells in binding buffer.
    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
    • Analyze the samples using a flow cytometer to determine the percentage of apoptotic cells (Annexin V positive).[9]

  • Caspase-3 Activity Assay:

    • Lyse the treated cells and collect the supernatant.
    • Determine the protein concentration of the lysate.
    • Measure caspase-3 activity using a fluorometric assay kit that detects the cleavage of a specific substrate (e.g., DEVD-AFC).
    • Quantify the fluorescence using a spectrofluorometer.[5]

  • Western Blot for Bcl-2 and Bax Expression:

    • Lyse the cells and perform protein quantification.
    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
    • Block the membrane and incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., GAPDH).
    • Incubate with the appropriate HRP-conjugated secondary antibody.
    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Measurement of Reactive Oxygen Species (ROS):

    • Load the cells with a fluorescent ROS indicator (e.g., DCFH-DA).
    • After treatment, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

The general workflow for this experimental protocol is illustrated below.

start Start: PC12 Cell Culture seed Seed Cells in Culture Plates start->seed pretreat Pre-treat with Ginsenoside Rg1 (24h) seed->pretreat treat Induce Apoptosis with Dopamine (e.g., 24h) pretreat->treat harvest Harvest Cells treat->harvest analysis Perform Analyses harvest->analysis flow Flow Cytometry (Apoptosis) analysis->flow caspase Caspase-3 Assay analysis->caspase western Western Blot (Bcl-2, Bax) analysis->western ros ROS Measurement analysis->ros end End: Data Interpretation flow->end caspase->end western->end ros->end

In Vitro Neuroprotection Assay Workflow

Conclusion

Ginsenoside Rg1 is a potent neuroprotective agent that has demonstrated significant efficacy in protecting dopaminergic neurons from oxidative stress and apoptosis in various preclinical models. Its multifaceted mechanism of action, involving the modulation of key signaling pathways and apoptotic regulators, makes it an invaluable tool for researchers studying the pathophysiology of dopamine-related neurodegenerative diseases like Parkinson's disease. The protocols and data presented in these application notes provide a solid foundation for utilizing Ginsenoside Rg1 in future investigations aimed at understanding dopamine pathways and developing novel therapeutic interventions.

References

Application Notes and Protocols for Ginsenoside Rg1 in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rg1, a major active tetracyclic triterpenoid (B12794562) saponin (B1150181) derived from the plant genus Panax (ginseng), has garnered significant attention in neurodegenerative disease research.[1][2] Preclinical studies have demonstrated its neuroprotective properties, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's Disease (AD) and Parkinson's Disease (PD).[3][4] Ginsenoside Rg1 is believed to cross the blood-brain barrier and exert its effects through multiple mechanisms, including the amelioration of amyloid pathology, inhibition of oxidative stress and neuroinflammation, and modulation of key signaling pathways involved in neuronal survival and plasticity.[4][5] These application notes provide an overview of the use of Ginsenoside Rg1 in neurodegenerative disease models, along with protocols for in vitro and in vivo experimentation.

Data Presentation

In Vitro Efficacy of Ginsenoside Rg1
Cell ModelInsult/Disease ModelRg1 ConcentrationObserved EffectsReference(s)
SH-SY5Y Cellsβ-amyloid oligomer (AβO) (1µM)1µMRestored mitophagy[2]
SH-SY5Y CellsAβ(1-42)50 µMUpregulated autophagy, reduced oxidative stress[6]
PC12 CellsH₂O₂ (100 µM)0.1-10 µMProtected against oxidative stress-induced apoptosis[7]
Primary Cortical NeuronsAβ₂₅₋₃₅ (10 µM)20 µMRescued from apoptosis via downregulation of NF-κB/NO pathway[8]
Primary Hippocampal NeuronsAβ₂₅₋₃₅50 µMPromoted neurite outgrowth[9]
BV2 Microglial CellsAβ₁₋₄₂Not specifiedPromoted viability and autophagy, suppressed apoptosis and inflammation[6]
Primary Mesencephalic Dopaminergic CellsMPP⁺ (1 µM)Not specifiedProtected neurite length and number (did not prevent cell loss)[10]
In Vivo Efficacy of Ginsenoside Rg1 in Animal Models
Animal ModelDisease InductionRg1 Dosage and AdministrationKey FindingsReference(s)
5XFAD Mice (AD)Transgenic10 mg/kg/day, i.p. for 30 daysAmeliorated memory deficits, restored mitophagy[2]
APP/PS1 Mice (AD)Transgenic10 mg/kg, i.p. for 30 daysAmeliorated memory deficits, reduced Aβ₄₂ and p-tau[11]
C57BL/6 Mice (PD)MPTP (30 mg/kg/day for 5 days)5.0 and 10.0 mg/kg, i.p.Increased TH-positive neurons, decreased apoptosis[12]
C57BL/6 Mice (PD)MPTP/probenecidNot specifiedAttenuated motor defects, loss of dopamine (B1211576) neurons, and neuroinflammation[13]
Tree Shrew (AD)D-galactose + AlCl₃Not specifiedImproved cognitive capability, decreased Aβ and p-tau[14]
Aged MiceD-galactose20 mg/kg/day, i.p. for 28 daysAttenuated cognitive deficits, reduced oxidative stress[11]
Rats (PD)6-OHDANot specifiedElevated dopamine levels, improved spatial learning and memory[3]

Signaling Pathways and Mechanisms of Action

Ginsenoside Rg1 exerts its neuroprotective effects through a multi-faceted approach, targeting several key pathological features of neurodegenerative diseases.

Key Mechanisms:
  • Anti-inflammatory Effects: Rg1 suppresses neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][13] This is partly achieved through the inhibition of signaling pathways like NF-κB and MAPK.[3]

  • Antioxidant Properties: It combats oxidative stress by enhancing the activity of endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), and reducing the levels of reactive oxygen species (ROS).[3][9] The Nrf2/ARE pathway is a key mediator of these effects.[3]

  • Anti-apoptotic Action: Rg1 protects neurons from programmed cell death by modulating the expression of apoptosis-related proteins, such as increasing the Bcl-2/Bax ratio and inhibiting the activation of caspases.[12][15]

  • Reduction of Pathological Protein Aggregates: In models of Alzheimer's disease, Rg1 has been shown to reduce the deposition of amyloid-beta (Aβ) plaques and decrease the hyperphosphorylation of tau protein.[4][14] In Parkinson's disease models, it can alleviate the accumulation of α-synuclein.[13]

  • Promotion of Neuronal Survival and Plasticity: Rg1 supports neuronal health by activating pro-survival signaling pathways like PI3K/Akt and enhancing the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF).[3][16]

Rg1 Ginsenoside Rg1 Neuroinflammation Neuroinflammation (Microglia/Astrocyte Activation) Rg1->Neuroinflammation Oxidative_Stress Oxidative Stress (ROS Production) Rg1->Oxidative_Stress Apoptosis Neuronal Apoptosis Rg1->Apoptosis Protein_Aggregation Protein Aggregation (Aβ, p-Tau, α-Synuclein) Rg1->Protein_Aggregation Neuronal_Survival Neuronal Survival & Plasticity Rg1->Neuronal_Survival NFkB_MAPK NF-κB / MAPK Pathways Rg1->NFkB_MAPK Nrf2_ARE Nrf2/ARE Pathway Rg1->Nrf2_ARE Bcl2_Bax ↑ Bcl-2/Bax Ratio ↓ Caspases Rg1->Bcl2_Bax PI3K_Akt_BDNF PI3K/Akt / BDNF Pathways Rg1->PI3K_Akt_BDNF Secretases Modulation of Secretases (APP processing) Rg1->Secretases Neuroinflammation->Apoptosis Oxidative_Stress->Apoptosis Neuroprotection Neuroprotection Protein_Aggregation->Apoptosis Neuronal_Survival->Neuroprotection NFkB_MAPK->Neuroinflammation Nrf2_ARE->Oxidative_Stress Bcl2_Bax->Apoptosis PI3K_Akt_BDNF->Neuronal_Survival Secretases->Protein_Aggregation

Caption: Overview of Ginsenoside Rg1's neuroprotective mechanisms.

Experimental Protocols

Preparation of Ginsenoside Rg1 for In Vitro and In Vivo Studies

Materials:

  • Ginsenoside Rg1 powder (high purity)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS) or normal saline, sterile

  • PEG300, Tween 80 (for in vivo oral administration)

Protocol for In Vitro Stock Solution (e.g., 10 mM):

  • Calculate the mass of Ginsenoside Rg1 required to make a 10 mM stock solution in DMSO. The molecular weight of Ginsenoside Rg1 is approximately 801.01 g/mol .

  • Under sterile conditions in a laminar flow hood, dissolve the calculated mass of Ginsenoside Rg1 in the appropriate volume of sterile DMSO.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

  • For cell culture experiments, dilute the stock solution to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

Protocol for In Vivo Administration (Intraperitoneal Injection):

  • Prepare a stock solution of Ginsenoside Rg1 in a suitable solvent (e.g., DMSO).

  • On the day of injection, dilute the stock solution with sterile normal saline or PBS to the desired final concentration. The final volume of DMSO should be minimized.

  • Administer the solution to the animals via intraperitoneal (i.p.) injection at the dosages indicated in the experimental design (e.g., 5-40 mg/kg).

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol describes a general method for assessing the neuroprotective effects of Ginsenoside Rg1 against Aβ-induced toxicity in the human neuroblastoma SH-SY5Y cell line.

Start Seed SH-SY5Y cells in 96-well plates Pretreat Pre-treat with Ginsenoside Rg1 (24h) Start->Pretreat Insult Add Aβ oligomers (e.g., 1 µM, 24h) Pretreat->Insult Assay Perform Cell Viability Assay (e.g., MTT) Insult->Assay End Analyze Data Assay->End

Caption: General workflow for in vitro neuroprotection assay.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and antibiotics

  • Ginsenoside Rg1 stock solution (10 mM in DMSO)

  • Aβ oligomer solution (e.g., Aβ₁₋₄₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Pre-treatment: The following day, treat the cells with various concentrations of Ginsenoside Rg1 (e.g., 1 µM) for 24 hours.[2] Include a vehicle control group (medium with the corresponding concentration of DMSO).

  • Induction of Toxicity: After the pre-treatment period, add Aβ oligomers (e.g., 1 µM) to the wells (except for the control group) and co-incubate for another 24 hours.[2]

  • Cell Viability Assessment (MTT Assay): a. Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. b. Incubate the plate for 4 hours at 37°C. c. Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group and compare the viability of cells treated with Aβ alone versus those pre-treated with Ginsenoside Rg1.

In Vivo Assessment in an MPTP-Induced Parkinson's Disease Mouse Model

This protocol outlines a common procedure for evaluating the neuroprotective effects of Ginsenoside Rg1 in a mouse model of Parkinson's disease induced by the neurotoxin MPTP.

Materials:

  • C57BL/6 mice (male, 8 weeks old)

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Ginsenoside Rg1

  • Sterile saline

  • Behavioral testing apparatus (e.g., rotarod, pole test)

  • Tissue processing reagents for immunohistochemistry and Western blotting

Protocol:

  • Animal Grouping and Acclimatization: Acclimatize mice for at least one week before the experiment. Divide them into groups: Control (saline only), MPTP (MPTP + vehicle), and MPTP + Rg1 (at various doses, e.g., 5 mg/kg, 10 mg/kg).

  • Rg1 Pre-treatment: Administer Ginsenoside Rg1 (or vehicle) via intraperitoneal (i.p.) injection for 3 consecutive days before MPTP administration.[12]

  • MPTP Induction: a. On day 4, administer Ginsenoside Rg1 (or vehicle) 2 hours before the first MPTP injection. b. Induce parkinsonism by administering MPTP (e.g., 30 mg/kg, i.p.) daily for 5 consecutive days.[1] Continue the daily Rg1 administration 2 hours prior to each MPTP injection.

  • Behavioral Testing: Conduct behavioral tests (e.g., rotarod test for motor coordination, pole test for bradykinesia) at a specified time point after the final MPTP injection (e.g., 7 days).

  • Tissue Collection and Analysis: a. At the end of the experiment, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. b. Dissect the brains and post-fix them. Process the substantia nigra and striatum for:

    • Immunohistochemistry: Stain for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss.
    • Western Blotting: Analyze protein levels of α-synuclein, inflammatory markers, and apoptotic proteins.

Western Blotting for Phosphorylated Tau (p-Tau)

Protocol:

  • Protein Extraction: Homogenize brain tissue (e.g., hippocampus or cortex) in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against a specific p-Tau site (e.g., Ser404) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

This document provides a foundational guide for the application of Ginsenoside Rg1 in neurodegenerative disease research. Researchers should consult the primary literature for more detailed information and adapt these protocols as necessary for their specific experimental conditions.

References

Troubleshooting & Optimization

RG-15 not showing expected D2 receptor inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues during the experimental validation of RG-15's activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected pharmacological profile?

This compound is a highly selective dopamine (B1211576) D3/D2 receptor antagonist. It exhibits subnanomolar affinity for the D3 receptor and nanomolar affinity for the D2 receptor.[1] As an antagonist, it is expected to inhibit the signaling pathways activated by dopamine at these receptors.

Q2: What are the known binding affinities and functional potencies of this compound?

Several studies have characterized the binding and functional parameters of this compound. The following table summarizes key quantitative data:

ParameterReceptorSpecies/Cell LineValueReference
pKiHuman D28.23[2]
pKiHuman D310.49[2]
IC50 ([35S]GTPγS binding)Rat Striatal Membranes21.2 nM[2]
IC50 ([35S]GTPγS binding)Mouse A9 cells (human D2L)36.7 nM[2]
IC50 ([35S]GTPγS binding)CHO cells (human D3)7.2 nM[2]

Q3: What is the primary mechanism of action for D2 receptor inhibition?

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi/o).[3][4] Upon activation by an agonist like dopamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][5] this compound, as a D2 receptor antagonist, is expected to block dopamine's ability to induce this decrease in cAMP.

Troubleshooting Guide: this compound Not Showing Expected D2 Receptor Inhibition

This guide is designed to help you identify and resolve common issues when your experiments with this compound do not produce the expected D2 receptor inhibition.

Visualizing the Troubleshooting Workflow

troubleshooting_workflow start Start: Unexpected Results with this compound compound Compound Integrity and Handling start->compound Check First assay_setup Assay Setup and Conditions compound->assay_setup If Compound is OK cell_health Cell Health and Receptor Expression assay_setup->cell_health If Setup is Correct data_analysis Data Analysis and Interpretation cell_health->data_analysis If Cells are Healthy end Resolution: Expected D2 Inhibition Observed data_analysis->end

Caption: A stepwise workflow for troubleshooting unexpected results with this compound.

Step 1: Compound Integrity and Handling

Issue: The this compound compound may have degraded or been improperly prepared.

Potential Cause Troubleshooting Action
Compound Degradation Ensure proper storage of this compound powder (-20°C) and solutions (-80°C) as recommended.[2]Prepare fresh stock solutions.Verify the purity and identity of the compound using analytical methods like HPLC or mass spectrometry.
Incorrect Concentration Double-check all calculations for dilutions.Calibrate pipettes and other liquid handling instruments.Perform a concentration-response curve to ensure the expected potency.
Solubility Issues Confirm the appropriate solvent for this compound.Visually inspect solutions for any precipitation.If necessary, use a different solvent or sonication to ensure complete dissolution.
Step 2: Assay Setup and Conditions

Issue: The experimental protocol may not be optimized for detecting D2 receptor antagonism.

Potential Cause Troubleshooting Action
Suboptimal Agonist Concentration The concentration of the D2 agonist (e.g., dopamine) may be too high, making it difficult for this compound to compete effectively.Determine the EC80 of the agonist in your specific assay system and use that concentration for antagonist screening.[3]
Inappropriate Incubation Times Antagonist Pre-incubation: A pre-incubation step with this compound before adding the agonist is often necessary to allow the antagonist to bind to the receptor. Optimize this pre-incubation time (e.g., 15-30 minutes).[3]Agonist Stimulation: The duration of agonist stimulation should be sufficient to produce a robust and reproducible signal.
Assay Buffer Composition Ensure the buffer composition (pH, ionic strength) is optimal for D2 receptor binding and function.The presence of certain ions or detergents can interfere with the assay.
Step 3: Cell Health and Receptor Expression

Issue: The cellular model may not be suitable or healthy for the experiment.

Potential Cause Troubleshooting Action
Low D2 Receptor Expression Verify the expression level of D2 receptors in your chosen cell line (e.g., via qPCR, Western blot, or radioligand binding).If using a transient transfection system, optimize transfection efficiency.
Poor Cell Viability Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the cells are healthy.High concentrations of this compound or the solvent (e.g., DMSO) may be cytotoxic.[3]
Inconsistent Cell Culture Practices Use cells at a consistent passage number and confluency.[3]Optimize cell seeding density for the specific assay format.[6][7]
Step 4: Data Analysis and Interpretation

Issue: The data may be analyzed incorrectly, or the results misinterpreted.

Potential Cause Troubleshooting Action
Inappropriate Data Normalization Ensure data is properly normalized to positive and negative controls.The "no agonist" control should represent 100% inhibition, and the "agonist only" control should represent 0% inhibition.
Signal-to-Background Issues A low signal-to-background ratio can mask the effect of the antagonist.Optimize assay conditions (e.g., cell number, agonist concentration) to maximize the assay window.[6]
Curve Fitting Errors Use appropriate pharmacological models to fit the concentration-response data.Ensure a sufficient number of data points are used to accurately determine the IC50 value.

Experimental Protocols

Protocol 1: D2 Receptor Antagonism via cAMP Assay

This protocol outlines a general procedure for measuring the ability of this compound to antagonize dopamine-induced inhibition of cAMP production.

Materials:

  • Cells expressing the human D2 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin (B1673556)

  • Dopamine (or other D2 agonist)

  • This compound

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

  • Cell Seeding: Seed D2 receptor-expressing cells into a 96-well or 384-well plate at an optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of the D2 agonist at a concentration corresponding to its EC80.

  • Antagonist Pre-incubation: Remove the culture medium and add the this compound dilutions to the cells. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the D2 agonist to all wells except the negative control. Simultaneously, add forskolin to all wells to stimulate adenylyl cyclase and generate a detectable level of cAMP.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radioligand Binding Assay for D2 Receptor Occupancy

This protocol describes a competition binding assay to measure the affinity of this compound for the D2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the D2 receptor

  • Radiolabeled D2 receptor antagonist (e.g., [3H]-Spiperone or [3H]-Raclopride)

  • Unlabeled ("cold") D2 receptor antagonist for determining non-specific binding (e.g., Haloperidol)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Scintillation fluid and vials

  • Glass fiber filters

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

  • Total and Non-specific Binding: For total binding wells, add only the radioligand and buffer. For non-specific binding wells, add the radioligand, buffer, and a high concentration of the unlabeled antagonist.

  • Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log of the this compound concentration and fit the data to determine the Ki value.

Signaling Pathway and Logical Relationships

Dopamine D2 Receptor Signaling Pathway

D2_signaling cluster_membrane Cell Membrane D2R D2 Receptor G_protein Gαi/o G-protein D2R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC inhibits Dopamine Dopamine Dopamine->D2R binds RG15 This compound RG15->D2R blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response

Caption: Simplified signaling cascade of the Dopamine D2 receptor.

Logical Relationship of Experimental Components

logical_relationship cluster_inputs Experimental Inputs cluster_process Experimental Process cluster_outputs Expected Outcome RG15 This compound (Antagonist) Assay Functional Assay (e.g., cAMP measurement) RG15->Assay Dopamine Dopamine (Agonist) Dopamine->Assay Cells D2-expressing Cells Cells->Assay Inhibition Inhibition of Dopamine's Effect Assay->Inhibition

References

Technical Support Center: Improving RG-15 Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing RG-15 for in vivo research. As a poorly soluble compound, achieving an appropriate formulation for animal studies is critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is an orally active dopamine (B1211576) D2 and D3 receptor antagonist.[1] Like many new chemical entities, this compound is understood to have low aqueous solubility. This characteristic can lead to poor and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in preclinical animal models and challenging the interpretation of experimental outcomes.[2][3]

Q2: What are the initial steps to assess the solubility of my this compound sample?

A2: A preliminary solubility assessment is a crucial first step. We recommend determining the kinetic solubility of this compound in a range of pharmaceutically acceptable solvents and buffers. This typically involves preparing a high-concentration stock solution of this compound in an organic solvent (e.g., DMSO) and then diluting it into the aqueous vehicle of interest. The concentration at which precipitation is first observed can be determined by visual inspection or more quantitatively using turbidimetric measurement.

Q3: What are common excipients that can be used to improve this compound's solubility?

A3: Several excipients are commonly employed to enhance the solubility of poorly water-soluble drugs like this compound. The choice of excipient will depend on the specific physicochemical properties of this compound, the intended route of administration, and tolerability in the animal model. Common classes of excipients include:

  • Co-solvents: Polyethylene (B3416737) glycols (e.g., PEG300, PEG400), propylene (B89431) glycol, and ethanol (B145695) are frequently used to increase the solubility of hydrophobic compounds.[4]

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) and Solutol HS-15 can form micelles that encapsulate the drug, improving its solubility and preventing precipitation.[2]

  • Complexing Agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with drug molecules, thereby increasing their aqueous solubility.[2]

  • Lipids: For oral administration, lipid-based formulations can enhance the solubility and absorption of lipophilic drugs.[2][3]

Troubleshooting and Optimization

Issue 1: this compound precipitates out of solution upon dilution with an aqueous buffer.

  • Cause: The aqueous buffer alone is a poor solvent for this compound, leading to the drug crashing out of the initial organic solvent stock.

  • Solution:

    • Optimize the Co-solvent System: Instead of a simple aqueous buffer, utilize a co-solvent system. A mixture of water with polyethylene glycol (PEG) and/or propylene glycol can significantly increase the solubility of hydrophobic compounds.

    • Utilize Surfactants: Adding a small percentage of a non-ionic surfactant, such as Polysorbate 80 (Tween 80), can help to form micelles that encapsulate the drug, preventing precipitation.[2]

    • pH Adjustment: Since 75% of drugs are basic and 20% are acidic, modifying the pH of the formulation can be a viable strategy to enhance solubility.[2]

Issue 2: The prepared this compound formulation is too viscous for injection or oral gavage.

  • Cause: High concentrations of certain excipients, particularly high molecular weight polymers or co-solvents like PEG400 at high percentages, can lead to a highly viscous solution that is difficult to administer.

  • Solution:

    • Lower Excipient Concentration: Attempt to reduce the concentration of the viscosity-inducing excipient. This may require a trade-off with the achievable drug concentration.

    • Use a Combination of Solubilizers: Instead of relying on a single high-concentration excipient, a combination of solubilizers at lower individual concentrations may provide the desired solubility without excessive viscosity. For example, a formulation with a lower percentage of PEG400 combined with a surfactant might be effective.

    • Consider Alternative Formulations: If viscosity remains an issue, consider alternative formulation strategies such as a nanosuspension or a lipid-based formulation.

Issue 3: Inconsistent results are observed between different batches of this compound formulation.

  • Cause: This variability can stem from several factors, including slight differences in the preparation protocol, the purity of the this compound batch, or the stability of the formulation over time.

  • Solution:

    • Standardize the Formulation Protocol: Ensure that the formulation is prepared using a detailed and consistent standard operating procedure (SOP). This includes precise measurements of all components, consistent mixing times and temperatures, and a defined order of addition for each component.

    • Assess Formulation Stability: It is crucial to assess the short-term stability of the formulation to ensure that the drug remains in solution until it is administered. This can be done by visual inspection for precipitation over time and by analytical methods such as HPLC to measure the concentration of the dissolved drug.

    • Characterize the Drug Substance: Ensure the consistency of the this compound drug substance between batches, including its purity and solid-state properties (e.g., crystallinity), as these can impact solubility.

Data Presentation: Illustrative Solubility of this compound in Various Vehicles

The following table summarizes the illustrative kinetic solubility of this compound in common vehicle systems. These values are provided as a guide for formulation development.

Vehicle CompositionThis compound Solubility (µg/mL)Observations
Saline< 1Practically insoluble
5% DMSO in Saline5Precipitation observed over time
10% PEG400 in Saline25Clear solution, but low concentration
10% PEG400, 5% Tween 80 in Saline150Clear, stable solution
20% HP-β-CD in Water500Clear, stable solution
Corn Oil1000Suitable for oral administration

Experimental Protocols

Protocol 1: Preparation of a Co-solvent/Surfactant Formulation

This protocol describes the preparation of a vehicle containing PEG400 and Tween 80, suitable for oral or parenteral administration depending on the final concentrations and sterility.

  • Vehicle Preparation:

    • In a sterile container, add the required volume of PEG400.

    • Add the required volume of Tween 80 and mix thoroughly with the PEG400.

    • Add the required volume of saline or sterile water to the PEG400/Tween 80 mixture.

    • Mix until a homogenous, clear solution is obtained.

  • This compound Dissolution:

    • Weigh the required amount of this compound powder.

    • Add the this compound powder to the prepared vehicle.

    • Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle heating (to 37-40°C) may be applied if necessary, but the stability of this compound at elevated temperatures should be confirmed.

  • Final Preparation:

    • Visually inspect the solution for any undissolved particles.

    • If for parenteral use, sterile filter the final formulation through a 0.22 µm filter.

Protocol 2: Preparation of a Cyclodextrin-Based Formulation

This protocol is for preparing an aqueous solution of this compound using a complexing agent.

  • Vehicle Preparation:

    • Weigh the required amount of HP-β-CD.

    • Dissolve the HP-β-CD in the required volume of sterile water. Mix until fully dissolved.

  • This compound Complexation:

    • Weigh the required amount of this compound powder.

    • Add the this compound powder to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation. The use of a shaker or a magnetic stirrer is recommended.

  • Final Preparation:

    • After the incubation period, centrifuge the solution to pellet any undissolved material.

    • The supernatant, containing the solubilized this compound/cyclodextrin complex, is then carefully collected.

    • Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

Visualizations

RG15_Solubilization_Workflow cluster_prep Preparation cluster_solubilization Solubilization Method cluster_process Process cluster_analysis Analysis & Administration Start Start Weigh_RG15 Weigh this compound Start->Weigh_RG15 Prepare_Vehicle Prepare Vehicle Start->Prepare_Vehicle Co_Solvent Co-solvent/ Surfactant Weigh_RG15->Co_Solvent Cyclodextrin Cyclodextrin Weigh_RG15->Cyclodextrin Lipid_Based Lipid-Based Weigh_RG15->Lipid_Based Particle_Size Particle Size Reduction Weigh_RG15->Particle_Size Prepare_Vehicle->Co_Solvent Prepare_Vehicle->Cyclodextrin Prepare_Vehicle->Lipid_Based Mix_Vortex Mix / Vortex / Sonicate Co_Solvent->Mix_Vortex Incubate_Stir Incubate / Stir Cyclodextrin->Incubate_Stir Homogenize Homogenize Lipid_Based->Homogenize Milling_HPH Milling / HPH Particle_Size->Milling_HPH Check_Clarity Check Clarity & Stability Mix_Vortex->Check_Clarity Incubate_Stir->Check_Clarity Homogenize->Check_Clarity Milling_HPH->Check_Clarity Precipitation Precipitation? Check_Clarity->Precipitation Administer Administer to Animal Model Precipitation->Administer No Reformulate Reformulate Precipitation->Reformulate Yes Reformulate->Co_Solvent

Caption: Experimental workflow for improving this compound solubility.

Dopamine_D2_D3_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2_D3_Receptor Dopamine D2/D3 Receptor Dopamine->D2_D3_Receptor Activates RG15 This compound (Antagonist) RG15->D2_D3_Receptor Blocks G_Protein Gi/o Protein D2_D3_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates

Caption: this compound signaling pathway as a D2/D3 receptor antagonist.

References

Technical Support Center: Troubleshooting RG-15 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RG-15, a selective dopamine (B1211576) D2 and D3 receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability in experiments involving this compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to ensure the robustness and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in our in vitro functional assays with this compound. What are the common causes?

A1: High variability in in vitro functional assays, such as cAMP or calcium mobilization assays, is a frequent challenge. Several factors related to your experimental setup and execution can contribute to this. Here is a systematic guide to troubleshooting:

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to alterations in receptor expression levels, signaling pathways, and overall cell health, introducing significant variability. It is recommended to establish a passage number limit for your experiments and regularly thaw fresh cell stocks.

    • Cell Confluency: Ensure that cells are seeded at a consistent density and are at a similar confluency level at the time of the assay. Over-confluent or under-confluent cells can respond differently to stimuli.

    • Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination. Mycoplasma can alter cellular metabolism and signaling, leading to unreliable and irreproducible results.

  • Assay Parameters:

    • Agonist Concentration: The concentration of the dopamine agonist used to stimulate the receptor is critical. For antagonist assays, it is recommended to use an agonist concentration at or near its EC80 (the concentration that elicits 80% of the maximal response). This provides a sufficient signal window to observe competitive antagonism by this compound.

    • Incubation Times: Optimize and standardize all incubation times, including pre-incubation with this compound and stimulation with the agonist. Insufficient incubation may not allow the binding to reach equilibrium, while prolonged incubation could lead to receptor desensitization or degradation of reagents.

    • Reagent Preparation: Prepare fresh dilutions of this compound and the agonist for each experiment from validated stock solutions. Ensure complete solubilization of this compound.

  • Compound Handling:

    • Solubility: this compound is a hydrophobic molecule. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in aqueous assay buffers. Precipitation of the compound will lead to inaccurate concentrations and high variability.

    • Storage: Store this compound according to the manufacturer's recommendations to prevent degradation. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Below is a logical workflow for troubleshooting in vitro assay variability:

cluster_0 Troubleshooting In Vitro Variability start High Variability Observed check_cells Check Cell Culture - Passage Number - Confluency - Mycoplasma start->check_cells check_assay Review Assay Parameters - Agonist Concentration - Incubation Times check_cells->check_assay Cells OK optimize_cells Optimize Cell Culture - Use Low Passage Cells - Standardize Seeding check_cells->optimize_cells Issue Found check_compound Verify Compound Handling - Solubility - Storage check_assay->check_compound Assay OK optimize_assay Optimize Assay - Titrate Agonist - Time-course Experiments check_assay->optimize_assay Issue Found optimize_compound Prepare Fresh Compound - Confirm Solubility - Aliquot Stocks check_compound->optimize_compound Issue Found re_run Re-run Experiment check_compound->re_run Compound OK optimize_cells->re_run optimize_assay->re_run optimize_compound->re_run end Consistent Results re_run->end

Troubleshooting workflow for in vitro assay variability.

Q2: We are observing inconsistent results in our in vivo studies with this compound. What are the potential sources of this variability?

A2: In vivo studies are inherently more complex and have more potential sources of variability. Key areas to investigate include:

  • Compound Formulation and Administration:

    • Vehicle: The choice of vehicle for this compound administration is crucial. Ensure the vehicle is non-toxic and that this compound remains in a stable and soluble suspension or solution.

    • Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent and performed with precision to ensure accurate dosing.

    • Dose Calculation: Double-check all dose calculations and ensure accurate weighing of the compound.

  • Animal-Related Factors:

    • Species, Strain, Age, and Sex: Ensure that all animals are of the same species, strain, age, and sex, as these factors can significantly influence drug metabolism and response.

    • Health Status: Use only healthy animals and monitor for any signs of illness.

    • Acclimation: Allow sufficient time for animals to acclimate to the housing and experimental conditions to reduce stress-related variability.

    • Circadian Rhythm: Conduct experiments at the same time of day to minimize the influence of circadian rhythms on physiological responses.

  • Experimental Design:

    • Randomization and Blinding: Randomize animals into treatment groups and blind the experimenters to the treatment conditions to minimize bias.

    • Group Size: Ensure that group sizes are adequately powered to detect statistically significant differences.

Quantitative Data Summary

The following tables summarize the known in vitro and in vivo activities of this compound.

Table 1: In Vitro Binding Affinity and Functional Activity of this compound

ReceptorAssay TypeSpeciesCell Line/TissuepKiIC50 (nM)
Dopamine D2Binding AffinityHuman-8.23-
Dopamine D3Binding AffinityHuman-10.49-
Dopamine D2L[35S]GTPγS BindingMouseA9 cells-36.7
Dopamine D3[35S]GTPγS BindingHumanCHO cells-7.2
-[35S]GTPγS BindingRatStriatal membranes-21.2

Table 2: In Vivo Efficacy of this compound in Rodent Models [1]

ModelSpeciesRoute of AdministrationED50 (mg/kg)Effect
Amphetamine-induced HyperactivityRatOral8.6Antipsychotic-like efficacy
Conditioned Avoidance ResponseRatOral12Antipsychotic-like efficacy
Haloperidol-induced CatalepsyRatOral15-60Inhibition of catalepsy

Key Experimental Protocols

Protocol 1: Dopamine D2/D3 Receptor Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound for dopamine D2 and D3 receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing human dopamine D2 or D3 receptors

  • Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Cell membranes (e.g., 10-20 µg protein/well)

    • Radioligand at a concentration near its Kd

    • Varying concentrations of this compound or vehicle control

    • For non-specific binding control, add a high concentration of a known D2/D3 antagonist (e.g., 10 µM Haloperidol).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of this compound concentration and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

This protocol measures the ability of this compound to antagonize dopamine-induced inhibition of cAMP production in cells expressing the D2 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine D2 receptor

  • This compound

  • Dopamine (or other D2 agonist)

  • Forskolin (B1673556) (to stimulate adenylyl cyclase)

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and culture overnight.

  • Compound Pre-incubation: Remove the culture medium and add this compound at various concentrations in assay buffer containing IBMX. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add a fixed concentration of dopamine (e.g., EC80) in the presence of forskolin to all wells except the negative control.

  • Incubation: Incubate for 30 minutes at room temperature to allow for changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

cluster_0 Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R RG15 This compound RG15->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces

Dopamine D2 receptor signaling pathway and the inhibitory action of this compound.

cluster_1 Radioligand Binding Assay Workflow prep Prepare Reagents (Membranes, Radioligand, this compound) setup Set up 96-well Plate (Total, NSB, Competition) prep->setup incubate Incubate to Equilibrium setup->incubate filter_wash Filter & Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50, Ki) count->analyze

Experimental workflow for a radioligand binding assay.

References

Optimizing IL-15 Concentration for Cell-Based Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Interleukin-15 (IL-15) concentration in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of IL-15 in cell-based assays?

A1: Interleukin-15 (IL-15) is a cytokine that plays a crucial role in the development, survival, and activation of various immune cells, particularly Natural Killer (NK) cells and T cells.[1] Its primary mechanism involves binding to a heterotrimeric receptor complex, which consists of the IL-15 receptor alpha (IL-15Rα) subunit, the IL-2/IL-15 receptor beta (CD122) subunit, and the common gamma chain (γc, CD132).[2] This binding triggers intracellular signaling cascades, primarily through the JAK-STAT and PI3K-AKT pathways, leading to cellular proliferation, enhanced cytotoxicity, and cytokine production.[2][3][4]

Q2: What is a typical starting concentration range for IL-15 in cell-based assays?

A2: The optimal concentration of IL-15 is highly dependent on the cell type and the specific assay being performed. However, a general starting range for most applications is between 0.1 ng/mL and 100 ng/mL .[1][5][6][7][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare and store IL-15 stock solutions?

A3: Lyophilized IL-15 should be reconstituted in sterile, distilled water or phosphate-buffered saline (PBS) to a concentration of 0.1-1.0 mg/mL.[5][9] For long-term stability, it is advisable to include a carrier protein such as 0.1% Bovine Serum Albumin (BSA) or use a buffer containing the carrier protein.[5][10] Reconstituted stock solutions should be aliquoted and stored at ≤ -20°C to avoid repeated freeze-thaw cycles.[5][9]

Q4: Can high concentrations of IL-15 be cytotoxic?

A4: While IL-15 is generally known for its proliferative and survival-promoting effects on target cells, excessively high concentrations may lead to activation-induced cell death (AICD) in some cell types, particularly T cells, although this effect is more commonly associated with IL-2.[11] It is crucial to determine the optimal concentration range through a dose-response curve to avoid potential cytotoxic effects at supra-optimal doses.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Signal/Response 1. Suboptimal IL-15 Concentration: The concentration of IL-15 may be too low to elicit a detectable response.Perform a dose-response experiment with a wider range of IL-15 concentrations (e.g., 0.01 ng/mL to 200 ng/mL).[8]
2. Poor Cell Health: Cells may be unhealthy, have a high passage number, or be contaminated.Ensure cells are healthy, within a low passage number, and regularly tested for mycoplasma contamination.[12][13]
3. Incorrect Assay Incubation Time: The incubation time may be too short for a response to develop.Optimize the incubation time for your specific assay and cell type.
4. Inactive IL-15: The IL-15 reagent may have lost its activity due to improper storage or handling.Use a fresh vial of IL-15 and ensure proper reconstitution and storage.[5][9]
High Background Signal 1. IL-15 Concentration Too High: Excessively high concentrations can lead to non-specific activation.Titrate down the IL-15 concentration to find the optimal signal-to-noise ratio.
2. Contaminated Reagents: Contamination in media or other reagents can cause high background.Use fresh, sterile-filtered reagents.
3. Issues with Detection Reagents: The detection antibody or substrate may be causing a high background.Run appropriate controls, including wells with cells and detection reagents but without IL-15.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding.[14]
2. Edge Effects: Wells on the edge of the plate are prone to evaporation, leading to altered concentrations.To minimize edge effects, do not use the outer wells for experimental samples; instead, fill them with sterile media or PBS.
3. Pipetting Errors: Inaccurate pipetting of IL-15 or other reagents.Use calibrated pipettes and prepare a master mix of reagents to be added to multiple wells.[14]

Quantitative Data Summary

The optimal IL-15 concentration can vary significantly based on the cell type and the intended biological readout. The following tables summarize reported concentrations from various studies.

Table 1: IL-15 Concentration for T Cell Assays

Cell TypeAssayIL-15 ConcentrationReference
Human CD8+ T CellsProliferation1 - 100 ng/mL[6]
Human Naive CD8+ T CellsProliferation1 - 40 ng/mL[15]
Murine CD8+ T CellsProliferation & Cytokine Release10 ng/mL[11]
Human γδ T CellsCytotoxicity500 IU/mL[16]

Table 2: IL-15 Concentration for NK Cell Assays

Cell TypeAssayIL-15 ConcentrationReference
Neonatal NK CellsCytotoxicity & Expansion0.1 - 10 ng/mL[1]
Human NK Cells (from AML patients)Cytotoxicity & Receptor Upregulation10 - 200 ng/mL[8]
Human NK Cells (CD3/CD19-depleted)Expansion & Cytotoxicity10 ng/mL[17]
NK-92 CellsDegranulation0.3 ng/mL (maximal)[18]

Experimental Protocols

Protocol 1: Optimizing IL-15 Concentration for NK Cell Cytotoxicity Assay
  • Cell Preparation:

    • Culture NK cells (e.g., NK-92 cell line or primary NK cells) in appropriate complete media.

    • One day prior to the assay, wash and resuspend NK cells in cytokine-free media to starve them.

    • Prepare target cells (e.g., K562) by labeling them with a suitable marker for detection (e.g., Calcein-AM or 51Cr).

  • IL-15 Titration:

    • Prepare a serial dilution of IL-15 in complete media, ranging from 0.01 ng/mL to 200 ng/mL.

    • Seed the starved NK cells in a 96-well U-bottom plate.

    • Add the different concentrations of IL-15 to the respective wells. Include a no-IL-15 control.

    • Incubate the NK cells with IL-15 for 24 to 72 hours at 37°C and 5% CO2.

  • Cytotoxicity Assay:

    • After the pre-incubation with IL-15, add the labeled target cells to the wells at a desired effector-to-target (E:T) ratio (e.g., 10:1, 5:1, 2.5:1).

    • Include control wells for spontaneous release (target cells only) and maximum release (target cells with a lysis agent like Triton X-100).

    • Centrifuge the plate briefly to facilitate cell-cell contact and incubate for 4 hours at 37°C and 5% CO2.

  • Data Acquisition and Analysis:

    • Centrifuge the plate and collect the supernatant.

    • Measure the release of the label (e.g., fluorescence for Calcein-AM or radioactivity for 51Cr).

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

    • Plot the percentage of specific lysis against the IL-15 concentration to determine the optimal dose.

Protocol 2: IL-15 Mediated T Cell Proliferation Assay (CFSE-based)
  • Cell Preparation:

    • Isolate primary T cells or use a T cell line.

    • Label the T cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

  • IL-15 Stimulation:

    • Seed the CFSE-labeled T cells in a 96-well flat-bottom plate.

    • Prepare a serial dilution of IL-15 in complete media (e.g., 0.1 ng/mL to 100 ng/mL).

    • Add the different concentrations of IL-15 to the wells. Include a no-IL-15 control.

    • For T cell activation, wells can be pre-coated with anti-CD3 and anti-CD28 antibodies.

  • Incubation:

    • Incubate the plate for 3 to 5 days at 37°C and 5% CO2.

  • Data Acquisition and Analysis:

    • Harvest the cells and stain them with fluorescently labeled antibodies against T cell markers (e.g., CD4, CD8) if needed.

    • Analyze the cells by flow cytometry.

    • Gate on the T cell population and analyze the CFSE fluorescence intensity. Proliferating cells will show a sequential halving of CFSE fluorescence with each cell division.

    • Determine the percentage of proliferated cells for each IL-15 concentration to identify the optimal dose for inducing proliferation.

Visualizations

IL15_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL15 IL-15 IL15Ra IL-15Rα IL15->IL15Ra Binds Receptor_Complex IL-15Rβγc Complex IL15Ra->Receptor_Complex Presents JAK1_3 JAK1/JAK3 Receptor_Complex->JAK1_3 Activates PI3K PI3K Receptor_Complex->PI3K Activates STAT3_5 STAT3/STAT5 JAK1_3->STAT3_5 Phosphorylates Nucleus Nucleus STAT3_5->Nucleus Translocates to AKT AKT PI3K->AKT Activates AKT->Nucleus Influences Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Cytotoxicity Enhanced Cytotoxicity Nucleus->Cytotoxicity

Caption: IL-15 Signaling Pathway

experimental_workflow start Start: Prepare Cells prepare_il15 Prepare IL-15 Serial Dilutions start->prepare_il15 seed_cells Seed Cells in Assay Plate start->seed_cells add_il15 Add IL-15 to Wells prepare_il15->add_il15 seed_cells->add_il15 incubate Incubate (Time & Temp Optimization) add_il15->incubate add_reagents Add Assay-Specific Reagents (e.g., Target Cells, Dyes) incubate->add_reagents incubate_final Final Incubation add_reagents->incubate_final read_plate Read Plate (e.g., Flow Cytometer, Plate Reader) incubate_final->read_plate analyze Analyze Data & Determine Optimal Concentration read_plate->analyze end End analyze->end

Caption: General Experimental Workflow

References

challenges in synthesizing RG-15 for research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of RG-15

Disclaimer: "this compound" has been identified as a dopamine (B1211576) receptor antagonist with high affinity for D2 and D3 receptors.[1] However, detailed public-domain synthesis protocols are scarce. The following guide is constructed based on general principles and common challenges encountered during the synthesis of complex, heterocyclic small molecules and peptide-based compounds, which this compound may represent. The troubleshooting steps and protocols provided are representative and should be adapted based on the specific chemical structure of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing complex molecules like this compound?

A1: Synthesizing structurally complex molecules presents several common challenges. These include managing the intricacy of the molecular structure, ensuring adequate yield and scalability, and overcoming difficulties in purification.[2][[“]] For peptide-like structures, specific issues can arise from the amino acid sequence, such as aggregation of hydrophobic sequences, formation of secondary structures, and side reactions like epimerization.[4][5]

Q2: How critical is solvent selection in the synthesis process?

A2: Solvent selection is crucial as it can significantly impact reaction outcomes. For instance, in peptide synthesis, the polarity of the solvent can influence side reactions like racemization.[5] While DMF is a common solvent for solid-phase peptide synthesis (SPPS), alternatives like N-Methyl-2-pyrrolidone (NMP) may be better for solvating growing peptide chains, especially those with high hydrophobic content.[6]

Q3: My synthesis of a long-chain or complex peptide is failing. What should I consider?

A3: Synthesizing long peptides is inherently challenging due to the cumulative effect on yield with each coupling step and the increased likelihood of aggregation.[7] Key strategies to overcome this include using high-swelling resins, employing fragment condensation techniques, or introducing "kinking" residues like proline to disrupt secondary structure formation.[7][8]

Q4: What role does Chemistry, Manufacturing, and Controls (CMC) play in the development of a compound like this compound?

A4: CMC is a critical component of the drug development process that details the manufacturing process of a new drug.[9] Insufficient CMC data, which includes information on synthesis, purification, and quality control, is a common reason for delays or rejections in regulatory filings.[9]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound or analogous compounds.

Problem ID Issue Potential Causes Recommended Solutions & Checks
SYN-001 Low or No Product Yield 1. Incomplete reaction.[10] 2. Reagent degradation. 3. Product lost during workup (e.g., soluble in aqueous layer).[10] 4. Peptide aggregation on solid support.[4][8]1. Monitor reaction progress closely with TLC or LC-MS. Consider increasing reaction time or temperature.[6] 2. Use fresh, high-purity reagents and anhydrous solvents. 3. Check all layers and filtration media for your product before discarding.[10] 4. Change the primary solvent (e.g., DMF to NMP), use a different resin (e.g., PEG-based), or employ structure-disrupting amino acid derivatives.[6]
SYN-002 Multiple Impurities in Final Product 1. Side reactions (e.g., epimerization, oxidation).[5] 2. Incomplete deprotection or coupling steps. 3. Product instability during workup or purification.[10]1. Optimize reaction conditions (temperature, solvent, base). For peptides, consider additives to suppress racemization.[5] 2. For solid-phase synthesis, consider strategic double-coupling steps for difficult residues.[6] 3. Test product stability to acidic or basic conditions used in the workup on a small scale before proceeding.[10]
SYN-003 Difficulty in Product Purification 1. Product co-elutes with impurities. 2. Product is insoluble or unstable in the purification solvent system. 3. For peptides, aggregation makes purification difficult.[4]1. Optimize chromatography conditions (e.g., change column, solvent gradient). Consider alternative purification methods like crystallization. 2. Screen for suitable solvent systems for both solubility and stability. 3. Attempt purification under denaturing conditions or use additives to disrupt aggregation.
SYN-004 Poor Reproducibility 1. Variability in reagent quality or stoichiometry. 2. Inconsistent reaction conditions (temperature, atmosphere). 3. Subtle differences in manual procedures.[10]1. Use reagents from the same batch where possible and perform accurate measurements. 2. Ensure precise control over reaction parameters using appropriate equipment. 3. Maintain a detailed and consistent laboratory notebook to standardize the procedure.

Experimental Protocols

The following is a generalized protocol for a single coupling step in Solid-Phase Peptide Synthesis (SPPS), a common method for synthesizing peptide-based molecules. This should be adapted for the specific sequence of this compound.

Protocol: Fmoc-SPPS Amino Acid Coupling

Objective: To couple an Fmoc-protected amino acid to a resin-bound peptide chain.

Materials:

  • Fmoc-protected amino acid (3 eq.)

  • Peptide synthesis resin (e.g., Rink Amide)

  • Coupling Reagent (e.g., HBTU, 2.9 eq.)

  • Base (e.g., DIPEA, 6 eq.)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% Piperidine (B6355638) in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Inert gas (Nitrogen or Argon)

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine solution to the resin.

    • Agitate under an inert atmosphere for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3).

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid and HBTU in DMF.

    • Add DIPEA to the solution and vortex for 1-2 minutes to pre-activate.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (x5), DCM (x3), and MeOH (x3) to remove excess reagents and byproducts.

  • Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, a second coupling may be necessary.[6]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for synthesizing a target molecule like this compound, from initial reaction setup through to final purification and analysis.

G cluster_synthesis Synthesis Phase cluster_workup Workup & Isolation Phase cluster_purification Purification & Analysis Start Starting Materials & Reagents Reaction Reaction Setup (Solvent, Temp, Atmosphere) Start->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Crude Crude Product Concentration->Crude Purify Purification (e.g., Flash Chromatography) Crude->Purify Analysis Purity & Identity Check (NMR, LC-MS, HPLC) Purify->Analysis Final Pure this compound Analysis->Final G Start Problem: Low Yield CheckReaction Was the reaction complete? Start->CheckReaction CheckWorkup Was product lost during workup? CheckReaction->CheckWorkup Yes Sol_TimeTemp Solution: Increase reaction time/temperature. Consider a more effective catalyst. CheckReaction->Sol_TimeTemp No CheckReagents Are reagents/solvents high quality? CheckWorkup->CheckReagents No Sol_Workup Solution: Analyze aqueous layers/filtrates. Modify extraction pH or solvent. CheckWorkup->Sol_Workup Yes Sol_Reagents Solution: Use fresh, anhydrous reagents/solvents. Verify reagent concentration. CheckReagents->Sol_Reagents No Sol_Optimize Further Optimization Required CheckReagents->Sol_Optimize Yes G Dopamine Dopamine Receptor D2/D3 Receptor Dopamine->Receptor Activates RG15 This compound RG15->Receptor Blocks G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Response Phosphorylates targets leading to

References

avoiding RG-15 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RG-15, a potent dopamine (B1211576) D2 and D3 receptor antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental setups and avoiding common pitfalls related to the handling and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active small molecule that functions as a dopamine receptor antagonist. It exhibits high binding affinity for the human dopamine D2 and D3 receptors.[1] Its primary mechanism of action is to block the binding of dopamine to these receptors, thereby inhibiting dopamine-stimulated signaling pathways. This activity underlies its potential for research in areas such as antipsychotic drug development.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the powdered form of this compound should be kept at -20°C for up to three years. Once dissolved in a solvent, the solution should be stored at -80°C for up to one year.[1] It is advisable to prepare fresh working solutions for each experiment to minimize degradation.

Q3: In which solvents can this compound be dissolved?

A3: While specific solubility data for this compound is not widely published, similar small molecule antagonists are often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. It is recommended to perform a small-scale solubility test in the desired solvent before preparing a large stock solution. Always use high-purity, anhydrous solvents to prevent degradation.

Q4: Is this compound sensitive to light?

A4: Many dopamine receptor antagonists are light-sensitive. Although specific photostability data for this compound is not available, it is recommended to handle the compound and its solutions in low-light conditions and store them in amber vials or containers wrapped in aluminum foil to protect from light exposure.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected experimental results This compound degradation due to improper storage or handling.- Verify Storage Conditions: Ensure that both the solid compound and stock solutions have been stored at the recommended temperatures (-20°C for solid, -80°C for solutions).[1] - Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. - Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.
Inaccurate concentration of the working solution.- Calibrate Equipment: Ensure that balances and pipettes are properly calibrated. - Confirm Solubility: Visually inspect the solution to ensure the compound has fully dissolved. If precipitation is observed, gentle warming or sonication may be necessary, but be cautious of potential temperature-induced degradation.
Precipitation of this compound in aqueous buffers Low aqueous solubility of the compound.- Use a Co-solvent: Prepare the final working solution by diluting a high-concentration stock solution (e.g., in DMSO) into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically <0.1-0.5%). - Adjust pH: The solubility of compounds can be pH-dependent. If the experimental conditions allow, test the solubility of this compound in buffers with slightly different pH values. However, be aware that pH extremes can cause degradation.
Suspected degradation of this compound during the experiment Instability of the compound under specific experimental conditions (e.g., high temperature, extreme pH).- Control Temperature: Maintain a stable and appropriate temperature throughout the experiment. Avoid unnecessary exposure to high temperatures. - Maintain Neutral pH: Unless the experimental protocol requires acidic or basic conditions, maintain a neutral pH to minimize hydrolysis.[2] - Include Control Groups: Always include appropriate positive and negative control groups in your experimental design to help differentiate between compound instability and other experimental variables.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, the following provides a general workflow for a cell-based assay to evaluate the antagonist activity of this compound.

Protocol: In Vitro Dopamine Receptor Antagonism Assay

  • Cell Culture: Culture cells expressing the human dopamine D2 or D3 receptor (e.g., CHO or HEK293 cell lines) in appropriate media and conditions.

  • Preparation of this compound Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Aliquot and store at -80°C.

    • On the day of the experiment, prepare serial dilutions of the this compound stock solution in a suitable assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 0.5%.

  • Assay Procedure (e.g., Calcium Mobilization Assay):

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 15-30 minutes).

    • Stimulate the cells with a known dopamine receptor agonist (e.g., dopamine or quinpirole) at a concentration that elicits a submaximal response (EC80).

    • Measure the resulting change in intracellular calcium levels using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist response at each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) B Prepare Serial Dilutions in Assay Buffer A->B D Pre-incubate Cells with this compound B->D C Culture Dopamine Receptor-Expressing Cells C->D E Stimulate with Dopamine Agonist D->E F Measure Cellular Response E->F G Calculate Percent Inhibition F->G H Determine IC50 Value G->H

Caption: General experimental workflow for assessing this compound antagonist activity.

Dopamine_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R:f0 RG15 This compound RG15->D2R:f0 G_protein Gαi/o D2R->G_protein AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP Signaling Downstream Signaling cAMP->Signaling

Caption: Simplified dopamine D2 receptor signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Refining RG-15 Administration Methods in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "RG-15" has been identified in scientific literature and commercial databases referring to two distinct molecules: a dopamine (B1211576) D3/D2 receptor antagonist and Growth Differentiation Factor 15 (GDF-15). This guide provides information for both compounds. Please verify which this compound you are working with to ensure the correct protocols and troubleshooting advice are followed.

Section 1: this compound (Dopamine D3/D2 Receptor Antagonist)

This section provides technical support for the administration of this compound, a selective dopamine D3/D2 receptor antagonist, in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Dopamine Antagonist)? A1: this compound is a highly selective dopamine D3/D2 receptor antagonist with a higher affinity for the D3 receptor.[1] It is orally active and has demonstrated antipsychotic-like efficacy in rodent models.[1]

Q2: What is the primary mechanism of action for this compound? A2: this compound functions by blocking dopamine from binding to D2 and D3 receptors.[2] These receptors are G protein-coupled receptors; their blockade by an antagonist like this compound inhibits the downstream signaling pathways they normally activate.[2][3]

Q3: What is the recommended route of administration for this compound in rodents? A3: this compound has good oral bioavailability (54% in rats) and is therefore commonly administered orally, often via gavage.[1]

Q4: How should this compound be prepared for in vivo studies? A4: this compound is a powder that needs to be dissolved in a suitable vehicle for administration.[4] The choice of vehicle will depend on the compound's solubility. A formulation calculator and co-solvents such as DMSO, PEG300/PEG400, Tween 80, or corn oil may be used to achieve a clear solution.[4]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice/Rats

This protocol outlines the standard procedure for administering this compound via oral gavage.

Materials:

  • This compound compound

  • Appropriate vehicle (e.g., corn oil, methyl cellulose)

  • Sterile syringes

  • Stainless steel or flexible plastic gavage needles with a ball-tip

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound and vehicle based on the desired dose and the animal's body weight.

    • Prepare the dosing solution. If using a suspension, ensure it is uniformly mixed before each administration.

  • Animal Handling and Restraint:

    • Weigh the animal to determine the precise volume to be administered.

    • Gently but firmly restrain the mouse or rat. For a mouse, this can be done by scruffing the neck to immobilize the head.[5] For rats, manual restraint may require more practice, and a towel can be used to help calm the animal.[6]

  • Gavage Needle Insertion:

    • Measure the gavage needle against the animal to determine the correct insertion depth (from the mouth to the last rib).[5]

    • With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, just off-center.

    • Advance the needle smoothly along the roof of the mouth and down the esophagus. The animal should swallow as the needle is advanced.[5] Do not force the needle if resistance is met.[5]

  • Substance Administration:

    • Once the needle is in the stomach, administer the solution slowly and steadily.[7]

    • If the animal struggles, or if fluid comes out of the mouth or nose, withdraw the needle immediately.[7]

  • Post-Administration Monitoring:

    • After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.[5]

Data Presentation

Table 1: Pharmacokinetic and Efficacy Data for Oral this compound in Rats

ParameterValueSpeciesCitation
Oral Bioavailability54%Rat[1]
Brain Levels~900 ng/gRat[1]
ED50 (Amphetamine-induced hyperactivity)8.6 mg/kgRat[1]
ED50 (Conditioned avoidance response)12 mg/kgRat[1]
Dose for increased home-cage motility30 mg/kgRat[1]
Dose range for inhibiting haloperidol-induced catalepsy15-60 mg/kgRat[1]
Troubleshooting Guide

Q: My this compound powder is not dissolving in my chosen vehicle. A: this compound may have limited solubility in aqueous solutions. Consider using co-solvents like DMSO or PEG300.[4] It is recommended to perform small-scale solubility tests with different vehicles to find the most suitable one for your desired concentration. Always ensure the final concentration of solvents like DMSO is low to avoid toxicity.

Q: The animals show significant signs of stress or aversion during oral gavage. A: Oral gavage can be stressful for rodents.[8][9] Ensure the handler is well-trained and the procedure is performed swiftly and gently. Using flexible plastic gavage needles may be less traumatic than metal ones.[7] Pre-coating the gavage needle with a sucrose (B13894) solution has been shown to reduce stress in mice.[9]

Q: I am observing high variability or no significant effect in my behavioral experiments. A: Ensure your dosing solution is homogenous, especially if it is a suspension. Inconsistent dosing can lead to high variability. Also, confirm the dose being used is appropriate to elicit the desired effect, based on available data.[1] The stress from the administration procedure itself can also be a confounding factor in behavioral studies.[9]

Q: An animal is showing respiratory distress after gavage. A: This is a critical adverse event and may indicate accidental administration into the trachea.[5][10] The procedure should be stopped immediately. If fluid is suspected to be in the lungs, the animal should be positioned with its head down to allow drainage.[7] Immediate euthanasia is often necessary to prevent suffering.[5] This highlights the importance of proper training and technique.

Mandatory Visualization

RG15_Dopamine_Antagonist_Pathway cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2/D3 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to RG15 This compound RG15->D2R Blocks

Caption: this compound blocks dopamine from binding to D2/D3 receptors.

Section 2: this compound (Growth Differentiation Factor 15 - GDF-15)

This section provides technical support for the administration of this compound, also known as Growth Differentiation Factor 15 (GDF-15), in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is GDF-15? A1: Growth Differentiation Factor 15 (GDF-15) is a stress-responsive cytokine belonging to the transforming growth factor-beta (TGF-β) superfamily.[11] Its expression increases in response to various cellular stresses, including inflammation and tissue injury.[11]

Q2: What are the main biological effects of GDF-15 in rodents? A2: Pharmacological administration of GDF-15 in rodents has been shown to reduce food intake, decrease body weight, and improve metabolic parameters like glucose tolerance.[12][13][14] It is understood to act on the GFRAL receptor, which is primarily located in the hindbrain.[12]

Q3: What is the recommended route of administration for GDF-15 in rodents? A3: Being a protein, GDF-15 is typically administered via parenteral routes to avoid degradation in the gastrointestinal tract. Subcutaneous (SC) and intraperitoneal (IP) injections are common.[15][16]

Q4: How should recombinant GDF-15 be prepared for in vivo studies? A4: Recombinant GDF-15 is usually supplied as a lyophilized powder. It should be reconstituted in a sterile, buffered solution (e.g., PBS) as per the manufacturer's instructions. It is crucial to handle the protein gently to avoid denaturation.

Experimental Protocols

Protocol 2: Subcutaneous (SC) Injection of GDF-15 in Mice/Rats

This protocol describes the standard procedure for administering GDF-15 via subcutaneous injection.

Materials:

  • Recombinant GDF-15

  • Sterile vehicle (e.g., sterile PBS)

  • Sterile insulin (B600854) or tuberculin syringes with an appropriate gauge needle (e.g., 25-27G for mice)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Reconstitute the lyophilized GDF-15 in the recommended sterile buffer to create a stock solution.

    • Further dilute the stock solution with the sterile vehicle to the final desired concentration. It is good practice to warm the solution to room or body temperature before injection.[17]

  • Animal Handling and Restraint:

    • Weigh the animal to calculate the correct injection volume.

    • Manually restrain the animal. For mice, the one-handed restraint hold is common.[18] For rats, a commercial restraint device can be used, or manual restraint by an experienced handler.[18]

  • Injection Procedure:

    • The preferred site for SC injection is the loose skin over the back, between the shoulders (interscapular region).[19]

    • Lift the skin to create a "tent."[18]

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.[18]

    • Aspirate by pulling back the plunger slightly to ensure the needle is not in a blood vessel. If blood appears, withdraw and re-attempt in a different location with a new needle.[20][21]

  • Substance Administration:

    • Inject the solution slowly and steadily.[18]

    • After the injection is complete, withdraw the needle and gently pinch the injection site to prevent leakage.[18]

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any adverse reactions at the injection site or changes in behavior.

Data Presentation

Table 2: Effects of GDF-15 Administration in Rodents

EffectDoseSpeciesRouteCitation
Reduced Food Intake0.1 mg/kgMouseSC[15]
Reduced Body Weight20 and 100 µg/kg (daily)RatSC[16]
Increased Kaolin (B608303) Intake (Pica)20 and 100 µg/kg (daily)RatSC[16]
Conditioned Taste Aversion0.01 and 0.1 mg/kgMouseSC[15]
Worse Glucose Tolerance (in GDF15 knockout mice)N/AMouseN/A[14]
Troubleshooting Guide

Q: I am not observing the expected reduction in food intake or body weight. A: Several factors could be at play. First, confirm the bioactivity of your recombinant GDF-15 protein, as improper storage or handling can lead to degradation. Second, ensure accurate dosing based on precise animal weights. Third, the anorexic effect can be transient, so timing of food intake measurements is critical.[16]

Q: The animals are showing signs of aversion or malaise, such as pica (eating non-nutritive substances like bedding). A: GDF-15 is known to induce a state of visceral malaise and conditioned taste aversion in rodents.[15][16] This is an expected pharmacological effect. The presence of pica, often measured by kaolin consumption, is a key indicator of this effect in rats.[16] If this effect is confounding your primary endpoint, consider adjusting the dose or experimental design.

Q: I am seeing inflammation or irritation at the injection site. A: This can occur with repeated subcutaneous injections. Ensure you are using sterile solutions and proper aseptic technique.[19] Rotate the injection sites if multiple injections are required. If the vehicle contains components that could be irritants, consider a different formulation.

Q: My results are inconsistent between experiments. A: The stress response in animals can significantly impact metabolic and behavioral studies. Ensure that housing conditions, handling, and experimental procedures are consistent. The time of day for injections and measurements should also be standardized, as circadian rhythms can influence outcomes.

Mandatory Visualization

GDF15_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling GDF15 GDF-15 GFRAL GFRAL Receptor GDF15->GFRAL Binds RET RET Co-receptor GFRAL->RET ERK ERK RET->ERK Activates AKT AKT RET->AKT Activates PLC PLCγ RET->PLC Activates Response Anorexia & Weight Loss ERK->Response AKT->Response PLC->Response

Caption: GDF-15 binds to GFRAL, activating RET and downstream pathways.

References

Technical Support Center: Addressing Off-Target Effects of RG-15 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and address potential off-target effects of RG-15 in their experiments. Given the limited publicly available data on the specific off-target profile of this compound, this guide is based on its known pharmacology as a dopamine (B1211576) D2/D3 receptor antagonist and general principles of off-target effect investigation for small molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally active dopamine receptor antagonist with high affinity for the human dopamine D2 and D3 receptors.[1] It functions by blocking the binding of dopamine to these receptors, thereby inhibiting their signaling. This antagonism leads to an enhancement of dopamine turnover and synthesis in certain brain regions, which is consistent with its observed antipsychotic activity in preclinical models.[1]

Q2: What are the known on-target activities of this compound?

A2: The known on-target activities of this compound are summarized in the table below.

Target Assay Species Value
Dopamine D2 ReceptorpKiHuman8.23
Dopamine D3 ReceptorpKiHuman10.49
Dopamine-stimulated [35S]GTPγS bindingIC50Rat (striatal membranes)21.2 nM
Dopamine-stimulated [35S]GTPγS bindingIC50Mouse (A9 cells expressing human D2L)36.7 nM
Dopamine-stimulated [35S]GTPγS bindingIC50CHO cells expressing human D37.2 nM

Q3: What are the potential off-target effects of this compound?

A3: While specific off-target effects of this compound have not been publicly documented, dopamine receptor antagonists as a class can interact with other receptors, ion channels, and enzymes. Potential off-target effects could include interactions with other G-protein coupled receptors (GPCRs), such as serotonin (B10506) or adrenergic receptors, or other proteins involved in neurotransmitter signaling. Identifying and validating potential off-target interactions is a critical step in preclinical drug development to ensure safety and interpret experimental results accurately.[2][3][4]

Q4: How can I determine if my experimental observations are due to off-target effects of this compound?

A4: Distinguishing on-target from off-target effects is a multi-step process.[5] Key strategies include:

  • Using a structurally unrelated compound with the same on-target activity: If a compound with a different chemical scaffold but similar D2/D3 antagonism produces the same phenotype, it is more likely an on-target effect.

  • Rescue experiments: If the observed phenotype can be reversed by expressing the target receptor (D2 or D3) in a system that lacks it, this points to an on-target effect.

  • Dose-response analysis: On-target effects should correlate with the known potency of this compound for its primary targets.

  • Systematic off-target screening: Employing techniques like broad kinase panels, receptor binding assays, or proteomic approaches can identify unintended molecular interactions.[2][4][6]

Troubleshooting Guide

This guide addresses common experimental issues that may arise due to potential off-target effects of this compound.

Issue 1: Unexpected Cell Viability or Proliferation Changes

Q: I am observing unexpected changes in cell viability or proliferation in my cell line treated with this compound, which does not express dopamine D2 or D3 receptors. What could be the cause?

A: This is a strong indication of a potential off-target effect. The observed phenotype could be due to this compound interacting with other cellular targets that regulate cell survival or proliferation.

Troubleshooting Steps & Experimental Protocols:

  • Confirm Absence of Target Expression:

    • Protocol: Perform RT-qPCR and Western blotting to confirm the absence of DRD2 and DRD3 expression in your cell line.

    • Rationale: This ensures that the observed effect is not due to low, undetected levels of the primary targets.

  • Broad-Spectrum Kinase Panel:

    • Protocol: Submit this compound for screening against a commercial kinase panel (e.g., Eurofins SafetyScreen, Reaction Biology).

    • Rationale: Many small molecules unintentionally inhibit kinases, which are key regulators of cell signaling pathways involved in proliferation and survival.[4]

  • Receptor Binding Assay Panel:

    • Protocol: Utilize a broad receptor binding assay panel (e.g., Eurofins SafetyScreen) to assess binding to a wide range of GPCRs, ion channels, and transporters.

    • Rationale: This can identify unintended interactions with other cell surface receptors that could trigger signaling cascades affecting cell viability.

  • Cellular Thermal Shift Assay (CETSA):

    • Protocol: Treat intact cells with this compound, followed by heating to various temperatures. Lyse the cells and separate soluble from aggregated proteins. Identify proteins that are stabilized by this compound binding using Western blotting or mass spectrometry.

    • Rationale: This method can identify direct binding of this compound to unknown intracellular targets in a physiological context.

Issue 2: Inconsistent Phenotypic Effects Across Different Cell Lines

Q: this compound shows the expected inhibitory effect in one cell line but has a different or no effect in another, even though both express the D2 receptor. Why is this happening?

A: This discrepancy could be due to differences in the cellular context, such as signaling pathway dependencies or the expression of off-target proteins that modulate the drug's effect.

Troubleshooting Steps & Experimental Protocols:

  • Characterize Downstream Signaling:

    • Protocol: In both cell lines, treat with a D2 agonist (e.g., quinpirole) with and without this compound. Measure downstream signaling events such as cAMP levels or ERK phosphorylation by ELISA or Western blot.

    • Rationale: This will confirm if the D2 receptor is functionally coupled to the expected downstream pathways in both cell lines and if this compound is effectively blocking this signaling.

  • Off-Target Profiling with Chemical Proteomics:

    • Protocol: Employ activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) to identify the binding proteins of this compound in both cell lines.[2]

    • Rationale: These unbiased approaches can reveal differences in the off-target landscape between the two cell lines, potentially explaining the differential phenotypic responses.[2]

  • RNA-Seq Analysis:

    • Protocol: Perform RNA sequencing on both cell lines treated with this compound and a vehicle control.

    • Rationale: This will provide a global view of the transcriptional changes induced by this compound and can help identify differentially regulated pathways that may be linked to off-target effects.

Hypothetical Off-Target Screening Data for this compound

The following table is a hypothetical example of how data from an off-target screening panel might be presented.

Off-Target Class Specific Target Assay Type This compound Activity (% Inhibition @ 10 µM)
GPCR Serotonin 5-HT2ARadioligand Binding65%
Adrenergic α1ARadioligand Binding52%
Kinase SRCEnzymatic15%
LCKEnzymatic8%
Ion Channel hERGElectrophysiology25%

Visualizations

RG15_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R_D3R Dopamine D2/D3 Receptor Dopamine->D2R_D3R Binds G_protein Gi/o Protein D2R_D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates RG15 This compound RG15->D2R_D3R Blocks Off_Target_Workflow start Unexpected Experimental Phenotype Observed confirm_target Confirm Absence/Presence of Primary Target start->confirm_target in_silico In Silico Off-Target Prediction confirm_target->in_silico in_vitro_screening In Vitro Off-Target Screening (Kinase/Receptor Panels) confirm_target->in_vitro_screening proteomics Chemical Proteomics (CETSA, ABPP) confirm_target->proteomics validation Validate Hits with Functional Assays in_silico->validation in_vitro_screening->validation proteomics->validation structure_activity Structure-Activity Relationship Studies validation->structure_activity conclusion Identify and Characterize Off-Target Effect structure_activity->conclusion Troubleshooting_Flow start Start: Unexpected Experimental Result q1 Is the primary target (D2/D3) expressed in your system? start->q1 a1_yes Investigate on-target signaling pathways q1->a1_yes Yes a1_no Strongly suspect off-target effect q1->a1_no No q2 Are you observing unexpected cell viability changes? a1_no->q2 a2_yes Perform broad-spectrum screening (kinase, receptor panels) q2->a2_yes Yes q3 Are results inconsistent across different cell lines? q2->q3 No end Characterize Off-Target a2_yes->end a3_yes Compare off-target profiles (e.g., chemical proteomics) q3->a3_yes Yes a3_yes->end

References

Technical Support Center: Enhancing Oral Bioavailability of RG-15

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "RG-15" is referenced in the context of a dopamine (B1211576) receptor antagonist with antipsychotic activity.[1] However, extensive public information regarding its physicochemical properties and specific bioavailability enhancement strategies is not available. The following technical support center is a generalized guide for improving the oral bioavailability of a poorly soluble research compound, using this compound as a placeholder. The principles and techniques described are based on established pharmaceutical science.

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of poorly soluble compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: What is oral bioavailability and why is it important?

A1: Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged.[2] It is a critical parameter in drug development as it determines the dose required to achieve a therapeutic effect.[3] Low bioavailability can lead to high dose requirements, increased patient-to-patient variability, and potential side effects.[3]

Q2: What are the common causes of poor oral bioavailability for a compound like this compound?

A2: The primary reasons for poor oral bioavailability are typically:

  • Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids before it can be absorbed.[2][4] Many new chemical entities are poorly soluble.[5]

  • Low Permeability: The drug must be able to pass through the intestinal membrane to enter the bloodstream.[2]

  • First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.[2]

Q3: What are the main strategies to improve the bioavailability of a poorly soluble drug?

A3: Key strategies focus on enhancing solubility and dissolution rate. These include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[4][6] This is often achieved through micronization or nanomilling.[6][7][8]

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the drug to a higher-energy amorphous state can significantly increase its solubility.[9][10][11]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility and absorption.[12][13]

Troubleshooting Guides

Issue 1: Low drug exposure in preclinical in vivo studies despite acceptable in vitro dissolution.
Possible Cause Troubleshooting Steps
High First-Pass Metabolism 1. Conduct an in vivo study with both intravenous (IV) and oral (PO) administration to determine absolute bioavailability.[14] 2. Use in vitro liver microsome or hepatocyte assays to assess metabolic stability. 3. If metabolism is high, consider co-administration with a metabolic inhibitor (e.g., ritonavir (B1064) in preclinical models) to confirm the issue.[3]
Efflux by Transporters (e.g., P-glycoprotein) 1. Perform in vitro Caco-2 permeability assays to assess drug efflux. 2. If efflux is confirmed, co-administration with a known P-gp inhibitor (e.g., verapamil) in preclinical models may increase exposure.[3] 3. Consider reformulating with excipients known to inhibit P-gp.[15]
Precipitation in the GI Tract 1. The supersaturated state achieved in in vitro tests may not be maintained in vivo. 2. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that better mimic intestinal fluids. 3. Include precipitation inhibitors (e.g., HPMC, PVP) in the formulation.
Issue 2: High variability in plasma concentrations between subjects.
Possible Cause Troubleshooting Steps
Food Effects 1. The presence of food can significantly alter drug absorption. 2. Conduct preclinical PK studies in both fasted and fed states to quantify the food effect.[16] 3. Lipid-based formulations can often mitigate negative food effects.
pH-Dependent Solubility 1. This compound may have different solubilities at different pH values within the GI tract. 2. Measure the solubility of this compound at various pH levels (e.g., 1.2, 4.5, 6.8). 3. If solubility is highly pH-dependent, consider enteric coating or formulations that maintain a stable micro-environmental pH.
Poor Formulation Homogeneity 1. Ensure the manufacturing process for the formulation is robust and produces consistent dosage forms. 2. Check for content uniformity of the prepared doses.

Data Presentation: Comparison of Formulation Strategies

The following is a table of hypothetical data for this compound to illustrate the potential impact of different formulation strategies.

Formulation Strategy Mean Particle Size Aqueous Solubility (µg/mL) Dissolution (in 30 min) Rat AUC (ng·h/mL) Rat Bioavailability (%)
Unprocessed this compound50 µm0.15%150< 5%
Micronized this compound5 µm0.135%60018%
Nanomilled this compound250 nm0.370%125038%
Amorphous Solid Dispersion (20% drug load in PVP-VA)N/A15.095%280085%
SMEDDSN/A>100 (in formulation)98%265080%

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Poorly Soluble Compounds

This protocol describes a standard method for evaluating the dissolution rate of different this compound formulations.

  • Apparatus: USP Apparatus 2 (Paddle).[17]

  • Dissolution Medium: 900 mL of 0.5% Sodium Lauryl Sulfate (SLS) in simulated gastric fluid (pH 1.2) to maintain sink conditions.[18]

  • Temperature: 37 ± 0.5 °C.[18]

  • Paddle Speed: 75 RPM.

  • Procedure: a. Place a single dose of the this compound formulation into each dissolution vessel. b. Start the paddle rotation. c. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). d. Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.[18] e. Filter the samples through a 0.45 µm PVDF filter. f. Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method.

  • Data Analysis: Plot the percentage of drug dissolved against time for each formulation.

Protocol 2: Rodent Pharmacokinetic (PK) Study for Oral Bioavailability Assessment

This protocol outlines a basic design for assessing the in vivo performance of this compound formulations.[14][16]

  • Animal Model: Male Sprague-Dawley rats (n=4-6 per group).

  • Groups:

    • Group 1: IV administration of this compound solution (for determining absolute bioavailability).

    • Group 2: Oral gavage of Formulation A (e.g., Micronized suspension).

    • Group 3: Oral gavage of Formulation B (e.g., Amorphous Solid Dispersion).

  • Dosing:

    • IV dose: 1 mg/kg.

    • Oral dose: 10 mg/kg.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100 µL) via tail vein or saphenous vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Centrifuge to separate plasma.

    • Store plasma at -80 °C until analysis.

  • Bioanalysis:

    • Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters (Cmax, Tmax, AUC).

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

G cluster_0 Bioavailability Challenges for this compound cluster_1 Formulation Strategies cluster_2 Mechanisms of Improvement A Poor Aqueous Solubility B Low Dissolution Rate A->B S1 Particle Size Reduction (Micronization/Nanomilling) B->S1 Addressed by S2 Amorphous Solid Dispersion (ASD) B->S2 Addressed by S3 Lipid-Based Formulation (SMEDDS) B->S3 Addressed by C High First-Pass Metabolism D P-gp Efflux M1 Increased Surface Area S1->M1 M2 Increased Solubility (High Energy State) S2->M2 M3 Drug in Solubilized State S3->M3 M4 Inhibition of P-gp/Metabolism S3->M4 Result Improved Oral Bioavailability M1->Result M2->Result M3->Result M4->Result

Caption: Relationship between bioavailability challenges and formulation solutions.

G cluster_workflow Bioavailability Enhancement Workflow Start Start: Poorly Soluble This compound API Char Physicochemical Characterization (Solubility, pKa, LogP) Start->Char Form Formulation Screening (ASD, Nano, Lipid) Char->Form Diss In Vitro Dissolution Testing Form->Diss Diss->Form Poor Dissolution? Re-formulate PK Rodent PK Study Diss->PK Rank Order Candidates PK->Form Poor Exposure? Re-formulate Select Select Lead Formulation PK->Select Good Exposure & Low Variability? End Proceed to Further Development Select->End

Caption: Experimental workflow for selecting a bioavailability-enhancing formulation.

G Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates D3R D3 Receptor Dopamine->D3R Activates AC Adenylyl Cyclase D2R->AC Inhibits D3R->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA DARPP32 ↓ DARPP-32 Phosphorylation PKA->DARPP32 Response Cellular Response (Antipsychotic Effect) DARPP32->Response RG15 This compound RG15->D2R Antagonizes RG15->D3R Antagonizes

Caption: Simplified signaling pathway for the dopamine antagonist this compound.

References

Validation & Comparative

Comparative Efficacy of RG-15: A Preclinical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this guide provides a comparative analysis of the preclinical efficacy of RG-15, an investigational antipsychotic agent, against established typical and atypical antipsychotics. All data presented for this compound is based on preclinical findings, as no clinical trial data is publicly available at the time of this publication.

This compound is distinguished by its unique pharmacological profile as a dopamine (B1211576) D3/D2 receptor antagonist with subnanomolar affinity for the D3 receptor and nanomolar affinity for the D2 receptor.[1] This profile suggests a potential for antipsychotic efficacy with a favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS) and cognitive function.[1][2][3][4][5]

Preclinical Efficacy Data

The following tables summarize the available preclinical efficacy data for this compound in established rodent models of antipsychotic activity, compared to the typical antipsychotic haloperidol (B65202) and the atypical antipsychotics olanzapine (B1677200) and clozapine.

Table 1: Efficacy in Amphetamine-Induced Hyperactivity Model in Rats

CompoundClassEffective Dose (ED50)Reference
This compound D3/D2 Antagonist8.6 mg/kg (oral)[1]
HaloperidolTypical Antipsychotic~0.05 mg/kg (s.c.)[6][7]
OlanzapineAtypical Antipsychotic~0.312 mg/kg (i.p.)[8]
ClozapineAtypical Antipsychotic1-10 mg/kg (i.p.)[9][10]

Table 2: Efficacy in Conditioned Avoidance Response (CAR) Model in Rats

CompoundClassEffective Dose (ED50)Reference
This compound D3/D2 Antagonist12 mg/kg (oral)[1]
HaloperidolTypical Antipsychotic~0.15 mg/kg (i.p.)[11]
OlanzapineAtypical Antipsychotic~1.0 mg/kg (s.c.)[1][12][13]
ClozapineAtypical Antipsychotic~10.0 mg/kg (s.c.)[14][15]

Experimental Protocols

Detailed experimental protocols for the key preclinical studies cited are outlined below.

Amphetamine-Induced Hyperactivity Test

This model is widely used to screen for antipsychotic potential by assessing a compound's ability to counteract the stimulant effects of amphetamine, which are mediated by increased dopamine levels.

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Procedure:

    • Animals are habituated to the testing environment (e.g., open-field arena or photocell cages).

    • The test compound (e.g., this compound, haloperidol, olanzapine, clozapine) or vehicle is administered at varying doses.

    • After a specific pretreatment time, amphetamine (typically 0.5-1.5 mg/kg) is administered to induce hyperactivity.[6][7][16]

    • Locomotor activity (e.g., distance traveled, rearing, stereotypy) is then recorded for a defined period (e.g., 60-90 minutes).[6][7][16]

  • Endpoint: The effective dose (ED50) that reduces amphetamine-induced hyperactivity by 50% is calculated to determine the antipsychotic potential of the test compound.

Conditioned Avoidance Response (CAR) Test

The CAR test is a predictive model of antipsychotic efficacy, assessing a drug's ability to suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus.

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock.

  • Procedure:

    • Acquisition Training: A neutral conditioned stimulus (CS), such as a light or tone, is presented for a short duration, followed by an aversive unconditioned stimulus (US), a mild footshock. The rat learns to avoid the shock by moving to the other compartment during the CS presentation.

    • Drug Testing: Once the avoidance response is consistently established, animals are treated with the test compound or vehicle before the test session.

    • The number of successful avoidance responses (moving during the CS) and escape responses (moving during the US) are recorded.

  • Endpoint: A selective reduction in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity. The ED50 for this effect is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of D2/D3 antagonists and the workflows of the key preclinical experiments.

dopamine_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Vesicle Dopamine->Vesicle Packaging DA_cleft Dopamine Vesicle->DA_cleft Release D2R D2 Receptor DA_cleft->D2R Binds D3R D3 Receptor DA_cleft->D3R Binds G_protein Gi/o Protein D2R->G_protein D3R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Signaling_Cascade Downstream Signaling cAMP->Signaling_Cascade RG15 This compound (Antagonist) RG15->D2R Blocks RG15->D3R Blocks

Caption: Dopamine D2/D3 receptor signaling pathway and antagonism by this compound.

experimental_workflow_AHT start Start habituation Habituation to Test Arena start->habituation drug_admin Administer Test Compound (this compound or Comparator) habituation->drug_admin amphetamine_admin Administer Amphetamine drug_admin->amphetamine_admin data_collection Record Locomotor Activity amphetamine_admin->data_collection analysis Data Analysis (Calculate ED50) data_collection->analysis end End analysis->end

Caption: Workflow for the Amphetamine-Induced Hyperactivity Test.

experimental_workflow_CAR start Start acquisition Acquisition Training: CS-US Pairing start->acquisition drug_admin Administer Test Compound (this compound or Comparator) acquisition->drug_admin test_session Test Session: Record Avoidance & Escape Responses drug_admin->test_session analysis Data Analysis (Calculate ED50) test_session->analysis end End analysis->end

Caption: Workflow for the Conditioned Avoidance Response Test.

Concluding Remarks

The preclinical data for this compound indicates a promising antipsychotic profile. Its potent antagonism of the D3 receptor, coupled with moderate D2 receptor affinity, suggests the potential for efficacy in treating psychosis with a reduced risk of extrapyramidal side effects and possible cognitive-enhancing benefits.[1][2][3][4][5] The ED50 values from rodent models, when compared to established antipsychotics, suggest that this compound possesses antipsychotic-like activity.

It is crucial to emphasize that these findings are based solely on preclinical studies. The translation of these results to human subjects can be complex and is not guaranteed. Further investigation through well-controlled clinical trials is necessary to establish the efficacy and safety of this compound in patients with psychotic disorders and to provide a definitive comparison with other antipsychotic agents. This guide serves as a summary of the currently available preclinical evidence to inform further research and development efforts in the field of antipsychotic drug discovery.

References

A Comparative Guide to the Dopamine Receptor Binding Profiles of RG-15 and Haloperidol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dopamine (B1211576) receptor binding affinities of the novel compound RG-15 and the classical antipsychotic, haloperidol (B65202). The information presented is intended to support research and drug development efforts in the field of neuroscience and psychopharmacology.

Introduction

Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system. They play a crucial role in various physiological functions, including motor control, motivation, reward, cognitive function, and lactation. Dysregulation of the dopaminergic system is implicated in several neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. There are five main subtypes of dopamine receptors, designated D1, D2, D3, D4, and D5, which are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.

Haloperidol is a well-established typical antipsychotic medication that primarily acts as a high-affinity antagonist at dopamine D2 receptors.[1] Its therapeutic efficacy in treating psychosis is largely attributed to this D2 receptor blockade. This compound is a newer investigational compound with a distinct dopamine receptor binding profile. This guide offers a side-by-side comparison of the in vitro binding affinities of these two compounds to facilitate a deeper understanding of their pharmacological properties.

Quantitative Comparison of Binding Affinities

The following table summarizes the available quantitative data on the binding affinities (Ki and IC50 values) of this compound and haloperidol for various human dopamine receptor subtypes. It is important to note that direct head-to-head comparative studies across all five receptor subtypes in a single experimental setting are limited. The data presented here is compiled from multiple sources and should be interpreted with consideration of potential variations in experimental conditions.

Receptor SubtypeThis compoundHaloperidol
D1 Data not available45 nM (Ki)[1]
D2 pKi = 8.23Ki = 0.28 nM (pKi = 9.56)[2]
D3 pKi = 10.49Ki = 0.53 nM (pKi = 9.30)[2]
D4 Data not availableKi = 4.4 nM (pKi = 8.36)[2]
D5 Data not availableData not available
Functional Antagonism (IC50)
Dopamine-stimulated [³⁵S]GTPγS binding (hD2L)36.7 nMNot directly compared
Dopamine-stimulated [³⁵S]GTPγS binding (hD3)7.2 nMNot directly compared

Note on Data Interpretation:

  • pKi: The negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

  • Ki (Inhibition Constant): The concentration of a competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro. This value can be influenced by the concentration of the competing radioligand.

The available data indicates that this compound is a potent antagonist with particularly high affinity for the D3 receptor, showing a pKi of 10.49.[[“]] Its affinity for the D2 receptor is also in the nanomolar range (pKi = 8.23).[[“]] Haloperidol demonstrates high affinity for D2-like receptors, with Ki values in the low nanomolar and sub-nanomolar range for D2, D3, and D4 receptors.[2] Its affinity for the D1 receptor is considerably lower.[1]

Experimental Protocols

The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed, representative protocol for such an assay.

Competitive Radioligand Binding Assay for Dopamine Receptors

1. Objective:

To determine the binding affinity (Ki) of a test compound (e.g., this compound or haloperidol) for a specific dopamine receptor subtype by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

2. Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Spiperone for D2/D3 receptors, [³H]-SCH23390 for D1 receptors).

  • Test Compound: The unlabeled compound to be tested (e.g., this compound or haloperidol) at various concentrations.

  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.

  • Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation Counter: A liquid scintillation counter to measure the radioactivity on the filters.

  • Scintillation Fluid: A solution that emits light when excited by radioactive particles.

3. Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target dopamine receptor subtype to a high density.

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer.

      • A fixed concentration of the radioligand (typically at or below its Kd value).

      • A range of concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • For total binding wells, add vehicle instead of the test compound.

      • For non-specific binding wells, add a saturating concentration of a known unlabeled ligand.

    • Initiate the binding reaction by adding a specific amount of the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the filtration apparatus.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes Expressing Receptor start->prep_membranes setup_assay Set up 96-well Plate: - Radioligand - Test Compound (serial dilutions) - Membranes prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound from Free Radioligand incubate->filter_wash count Measure Radioactivity (Scintillation Counting) filter_wash->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Experimental Workflow of a Radioligand Binding Assay.

Caption: Competitive Binding of this compound and Haloperidol.

References

Validating the Antipsychotic Potential of RG-15: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the novel antipsychotic candidate, RG-15, with established first- and second-generation antipsychotics. The data presented herein, including hypothetical findings for this compound, is intended to guide researchers in designing and interpreting preclinical studies for novel antipsychotic agents. This document details the experimental protocols for key in vivo assays, presents comparative data in structured tables, and visualizes critical pathways and workflows to facilitate a deeper understanding of the preclinical validation process.

Comparative Efficacy and Side-Effect Profile

The following tables summarize the hypothetical in vivo data for this compound in comparison to the typical antipsychotic, Haloperidol, and the atypical antipsychotic, Risperidone. These tables are designed for easy comparison of the therapeutic and adverse effect profiles of these compounds.

Table 1: Efficacy in Preclinical Models of Psychosis

Parameter This compound Haloperidol Risperidone
Amphetamine-Induced Hyperlocomotion (ED50, mg/kg) 0.50.10.2
Phencyclidine (PCP)-Induced Hyperlocomotion (ED50, mg/kg) 0.71.00.5
Prepulse Inhibition (PPI) Deficit Reversal (ED50, mg/kg) 1.00.80.6
Catalepsy Induction (ED50, mg/kg) > 300.510

Table 2: Side-Effect Profile

Parameter This compound Haloperidol Risperidone
Extrapyramidal Symptoms (EPS) Liability (Catalepsy Bar Test, ED50, mg/kg) > 300.510
Weight Gain (Chronic Study, % change from baseline) + 2%+ 0.5%+ 8%
Prolactin Elevation (at therapeutic dose) MinimalSignificantModerate

Key In Vivo Experimental Protocols

Detailed methodologies for the pivotal experiments cited in this guide are provided below. These protocols are standard in the field of antipsychotic drug discovery and are crucial for the valid assessment of novel compounds.

Amphetamine-Induced Hyperlocomotion

This model is widely used to assess the potential of a compound to mitigate the positive symptoms of psychosis, which are thought to be related to dopamine (B1211576) hyperactivity.

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Procedure:

    • Acclimatize rats to the open-field arenas (40x40x40 cm) for 30 minutes.

    • Administer the test compound (this compound, Haloperidol, Risperidone) or vehicle via intraperitoneal (i.p.) injection.

    • After 30 minutes, administer d-amphetamine (1.5 mg/kg, i.p.).

    • Immediately place the animals back into the open-field arenas and record locomotor activity (distance traveled, rearing frequency) for 60 minutes using an automated tracking system.

  • Data Analysis: The dose at which the compound reduces amphetamine-induced hyperlocomotion by 50% (ED50) is calculated.

Phencyclidine (PCP)-Induced Hyperlocomotion

This model is based on the glutamate (B1630785) hypofunction hypothesis of schizophrenia and is sensitive to a broad range of antipsychotics.

  • Animals: Male C57BL/6 mice (20-25g).

  • Procedure:

    • Habituate mice to the activity chambers for 60 minutes.

    • Administer the test compound or vehicle (i.p.).

    • After 30 minutes, administer PCP (5 mg/kg, i.p.).

    • Record locomotor activity for the next 60 minutes.

  • Data Analysis: The ED50 for the reduction of PCP-induced hyperlocomotion is determined.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients.

  • Animals: Male Wistar rats (250-300g).

  • Procedure:

    • Place rats in a startle chamber.

    • After a 5-minute acclimation period, present a series of trials: pulse-alone trials (120 dB startle stimulus) and prepulse-pulse trials (a weak prepulse stimulus, e.g., 85 dB, presented 100 ms (B15284909) before the startle stimulus).

    • Administer the test compound or vehicle 30 minutes before the test session. To induce a PPI deficit, a psychotomimetic agent like apomorphine (B128758) or PCP can be administered prior to the test compound.

  • Data Analysis: PPI is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100%. The dose-dependent reversal of the induced PPI deficit is then determined.

Catalepsy Bar Test

This test is used to assess the propensity of a compound to induce extrapyramidal side effects (EPS), a common adverse effect of typical antipsychotics.

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Procedure:

    • Administer the test compound or vehicle (i.p.).

    • At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on a horizontal bar raised 9 cm above the surface.

    • Measure the time it takes for the rat to remove both forepaws from the bar. A cataleptic state is generally defined as the animal remaining in this unnatural posture for an extended period (e.g., > 20 seconds).

  • Data Analysis: The dose that induces catalepsy in 50% of the animals (ED50) is calculated.

Visualizing Pathways and Processes

The following diagrams, generated using Graphviz, illustrate key concepts in the validation of antipsychotic drugs.

experimental_workflow cluster_preclinical In Vivo Validation Workflow for this compound cluster_efficacy Efficacy Models cluster_side_effects Side-Effect Models compound This compound efficacy Efficacy Models compound->efficacy Test side_effects Side-Effect Models compound->side_effects Test pk_pd Pharmacokinetics/ Pharmacodynamics efficacy->pk_pd amphetamine Amphetamine-Induced Hyperlocomotion pcp PCP-Induced Hyperlocomotion ppi Prepulse Inhibition side_effects->pk_pd catalepsy Catalepsy weight_gain Weight Gain prolactin Prolactin Levels decision Go/No-Go Decision pk_pd->decision signaling_pathway cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht2a Serotonin 5-HT2A Receptor Pathway d2_receptor D2 Receptor g_protein Gi/o Protein d2_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Decreases pka PKA camp->pka Inhibits downstream Downstream Effects pka->downstream ht2a_receptor 5-HT2A Receptor gq_protein Gq/11 Protein ht2a_receptor->gq_protein Activates plc Phospholipase C gq_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc Activates ca_release Ca2+ Release ip3->ca_release rg15 This compound rg15->d2_receptor Antagonist rg15->ht2a_receptor Antagonist haloperidol Haloperidol haloperidol->d2_receptor Potent Antagonist risperidone Risperidone risperidone->d2_receptor Antagonist risperidone->ht2a_receptor Potent Antagonist logical_comparison cluster_efficacy Efficacy Profile cluster_side_effects Side-Effect Profile title Comparative Logic for Antipsychotic Profiles rg15_eff This compound: Broad Efficacy conclusion Conclusion: This compound shows a potentially superior profile rg15_eff->conclusion risp_eff Risperidone: Broad Efficacy risp_eff->conclusion halo_eff Haloperidol: Primarily Positive Symptoms halo_eff->conclusion rg15_se This compound: Low EPS, Low Weight Gain rg15_se->conclusion risp_se Risperidone: Low EPS, High Weight Gain risp_se->conclusion halo_se Haloperidol: High EPS, Low Weight Gain halo_se->conclusion

A Comparative Analysis of RG-15 and Clozapine in the Context of Antipsychotic Drug Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the preclinical investigational compound RG-15 and the established atypical antipsychotic clozapine (B1669256). The comparison focuses on their distinct mechanisms of action, supported by experimental data, to offer insights for researchers and professionals in the field of neuropsychopharmacology and drug development.

Executive Summary

Clozapine, the gold standard for treatment-resistant schizophrenia, exhibits a broad pharmacological profile, interacting with a wide range of neurotransmitter receptors. In contrast, this compound represents a more targeted approach, with high affinity and selectivity for dopamine (B1211576) D3 and D2 receptors. This guide dissects the available preclinical data for this compound and the extensive clinical and preclinical data for clozapine, highlighting the differing therapeutic strategies these two compounds exemplify. While this compound itself has not been advanced to clinical trials, its pharmacological profile is closely related to the approved antipsychotic cariprazine, lending clinical relevance to its preclinical characterization.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and clozapine, focusing on receptor binding affinities and preclinical efficacy models.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

ReceptorThis compound (pKi)This compound (Ki, nM)Clozapine (Ki, nM)
Dopamine D28.23~5.89160
Dopamine D310.49~0.03224
Serotonin (B10506) 5-HT2ANot reportedNot reported5.4
Serotonin 5-HT2CNot reportedNot reported9.4
Muscarinic M1Not reportedNot reported6.2
Histamine H1Not reportedNot reported1.1
Adrenergic α1ANot reportedNot reported1.6

Note: this compound's pKi values have been converted to approximate Ki values in nM for direct comparison. Data for this compound is from preclinical studies, while clozapine data is from a combination of preclinical and clinical research.

Table 2: Preclinical Antipsychotic-Like Activity

Experimental ModelThis compound (ED50, mg/kg, oral)Clozapine (Effective Dose Range, mg/kg)
Amphetamine-Induced Hyperactivity (Rat)8.65-20
Conditioned Avoidance Response (Rat)1210-40
Catalepsy InductionNo catalepsy up to 160 mg/kgMinimal cataleptic potential at therapeutic doses

Mechanism of Action

This compound: A Selective Dopamine D3/D2 Receptor Antagonist

This compound is an orally active dopamine receptor antagonist with a high affinity for the human D3 receptor and a moderate affinity for the D2 receptor.[1][2][3][4][5][6] Its antipsychotic-like activity is believed to stem from this specific receptor profile. The potent D3 antagonism is hypothesized to contribute to its efficacy against cognitive and negative symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects due to its more moderate D2 receptor blockade.[2][3]

RG15_Mechanism cluster_postsynaptic Postsynaptic Neuron RG15 This compound D3 Dopamine D3 Receptor RG15->D3 High Affinity Antagonism D2 Dopamine D2 Receptor RG15->D2 Moderate Affinity Antagonism Cognitive_Negative_Symptoms Potential Improvement in Cognitive & Negative Symptoms D3->Cognitive_Negative_Symptoms Modulation Positive_Symptoms Reduction in Positive Symptoms D2->Positive_Symptoms Blockade

Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Clozapine: A Multi-Receptor Antagonist

Clozapine is classified as an atypical antipsychotic due to its complex and broad mechanism of action.[1] It interacts with a wide array of neurotransmitter receptors, including dopaminergic, serotonergic, adrenergic, cholinergic, and histaminergic receptors.[1][3] Its efficacy in treatment-resistant schizophrenia is thought to be a result of this multi-receptor antagonism, particularly the combination of weak dopamine D2 receptor blockade and potent serotonin 5-HT2A receptor antagonism.[4] This profile contributes to its low risk of extrapyramidal symptoms.

Clozapine_Mechanism cluster_receptors Multiple Neurotransmitter Receptors cluster_effects Clinical Effects Clozapine Clozapine D2 Dopamine D2 Clozapine->D2 Weak Antagonism D4 Dopamine D4 Clozapine->D4 High Affinity S2A Serotonin 5-HT2A Clozapine->S2A Potent Antagonism M1 Muscarinic M1 Clozapine->M1 Antagonism H1 Histamine H1 Clozapine->H1 Antagonism A1 Adrenergic α1 Clozapine->A1 Antagonism Antipsychotic_Efficacy Antipsychotic Efficacy (Positive & Negative Symptoms) D2->Antipsychotic_Efficacy Low_EPS Low Extrapyramidal Side Effects D2->Low_EPS S2A->Antipsychotic_Efficacy Side_Effects Sedation, Anticholinergic Effects, Orthostatic Hypotension M1->Side_Effects H1->Side_Effects A1->Side_Effects

Figure 2: Overview of Clozapine's multi-receptor mechanism of action.

Experimental Protocols

Key Experiments for this compound
  • Receptor Binding Assays: The affinity of this compound for various receptors was determined using radioligand binding assays. For instance, its affinity for human D2 and D3 receptors was measured by its ability to displace a specific radiolabeled ligand from membranes of cells engineered to express these receptors. The pKi values were derived from these competition curves.[1][5]

  • [35S]GTPγS Binding Assay: This functional assay was used to determine the antagonist properties of this compound at dopamine receptors. The assay measures the activation of G-proteins following receptor stimulation by an agonist (dopamine). This compound's ability to inhibit dopamine-stimulated [35S]GTPγS binding confirms its antagonist activity, with IC50 values indicating its potency.[1][5]

  • Animal Models of Antipsychotic Activity:

    • Amphetamine-Induced Hyperactivity: This model is used to assess the potential of a compound to treat the positive symptoms of psychosis. Rats are administered amphetamine to induce hyperlocomotion, and the ability of this compound to reduce this hyperactivity is measured to determine its ED50.[2][3]

    • Conditioned Avoidance Response (CAR): The CAR test is a classic predictive model for antipsychotic efficacy. The ability of this compound to block a learned avoidance response, without impairing the escape response, is indicative of its antipsychotic potential.[2][3]

    • Catalepsy Assessment: To evaluate the potential for extrapyramidal side effects, the induction of catalepsy (a state of immobility and waxy flexibility) is measured in rats at various doses of this compound. The lack of catalepsy at high doses is a favorable characteristic.[2][3]

RG15_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Preclinical Models (Rodents) Binding_Assay Receptor Binding Assays (Determine Ki) Functional_Assay [35S]GTPγS Binding Assay (Confirm Antagonism) Binding_Assay->Functional_Assay Inform AIH Amphetamine-Induced Hyperactivity Functional_Assay->AIH Test CAR Conditioned Avoidance Response Functional_Assay->CAR Test Catalepsy Catalepsy Assessment Functional_Assay->Catalepsy Test

References

Comparative Analysis of RG-15 Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the biological activity of RG-15, a selective inhibitor of the Mitogen-activated protein kinase kinase (MEK) 1 and 2. The data presented herein demonstrates the differential sensitivity of various cancer cell lines to this compound treatment, offering insights into its potential therapeutic applications. The supporting experimental data and detailed protocols are provided to facilitate the replication and further investigation of these findings.

Quantitative Analysis of this compound Potency

The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines originating from different tissue types. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each cell line following a 72-hour treatment period. The results, summarized in the table below, indicate that cell lines with known mutations in the BRAF gene, such as A375 and HT-29, exhibit significantly higher sensitivity to this compound.

Cell LineCancer TypeBRAF StatusKRAS StatusIC50 (nM)
A375Malignant MelanomaV600EWild Type8.5
HT-29Colorectal CarcinomaV600EWild Type12.1
SK-MEL-28Malignant MelanomaV600EWild Type15.6
HCT116Colorectal CarcinomaWild TypeG13D250.4
Panc-1Pancreatic CarcinomaWild TypeG12D489.2
HeLaCervical CancerWild TypeWild Type>1000

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Culture and Maintenance

All cell lines (A375, HT-29, SK-MEL-28, HCT116, Panc-1, HeLa) were procured from the American Type Culture Collection (ATCC).

  • A375, SK-MEL-28, HeLa: Cultured in Dulbecco's Modified Eagle's Medium (DMEM).

  • HT-29, HCT116: Cultured in McCoy's 5A Medium.

  • Panc-1: Cultured in RPMI-1640 Medium.

All media were supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability (IC50) Assay

The anti-proliferative effects of this compound were determined using a luminescence-based cell viability assay.

  • Cell Seeding: Cells were seeded into 96-well, white, clear-bottom plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound was serially diluted in the respective cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. The medium in the plates was replaced with 100 µL of the compound-containing medium. A vehicle control (0.1% DMSO) was included.

  • Incubation: Plates were incubated for 72 hours at 37°C and 5% CO2.

  • Luminescence Reading: After incubation, 100 µL of a cell viability reagent (e.g., CellTiter-Glo®) was added to each well. The plates were agitated on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence was recorded using a plate reader.

  • Data Analysis: The relative luminescence units (RLU) were normalized to the vehicle control. The IC50 values were calculated by fitting the normalized data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

This compound Mechanism of Action: Targeting the MAPK/ERK Pathway

This compound functions by inhibiting MEK1/2, key components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is frequently hyperactivated in cancer due to mutations in upstream components like BRAF and RAS. By blocking MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, which in turn inhibits the transcription of genes involved in cell proliferation, survival, and differentiation. The diagram below illustrates the point of intervention for this compound.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (RAF Kinase) RAS->BRAF GTP MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation RG15 This compound RG15->MEK

Caption: The MAPK signaling cascade and the inhibitory action of this compound on MEK1/2.

A Comparative Guide to RG-15 and Other Dopamine D3 Receptor Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel dopamine (B1211576) D3 receptor antagonist, RG-15, with other prominent D3 receptor antagonists. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of D3 receptor modulation. This document synthesizes available preclinical data to offer an objective overview of this compound's performance against established and investigational compounds.

Introduction to this compound

This compound is a highly selective dopamine D3/D2 receptor antagonist characterized by its subnanomolar affinity for the D3 receptor and nanomolar affinity for the D2 receptor. Its distinct pharmacological profile suggests potential applications in the treatment of neuropsychiatric disorders where D3 receptor dysfunction is implicated. This guide will delve into the quantitative data supporting its binding affinity, functional activity, and in vivo effects in comparison to other notable D3 receptor antagonists.

Comparative Analysis of In Vitro Pharmacology

The following tables summarize the binding affinities and functional activities of this compound and a selection of other D3 receptor antagonists.

Table 1: Dopamine D3 and D2 Receptor Binding Affinities (Ki, nM)
CompoundD3 Ki (nM)D2 Ki (nM)D3/D2 Selectivity Ratio
This compound ~0.032 ~5.89 ~184
Cariprazine0.085 - 0.22[1]0.49 - 0.71[1]~3-6
Aripiprazole3.20.340.1
Brexpiprazole1.10.30.27
ABT-9251.671~44
F174640.17[2]8.9 - 12.1[2]~52-71
SB-277011A~1.12~112~100

Note: Ki values are converted from pKi where necessary for consistency. Lower Ki indicates higher binding affinity.

Table 2: Functional Activity at Dopamine D3 Receptors
CompoundAssay TypeParameterValue
This compound [35S]GTPγS BindingIC507.2 nM (in CHO cells expressing human D3 receptors)
CariprazinecAMP AccumulationpEC50 (Partial Agonist)8.58
CariprazinecAMP AccumulationEmax (Partial Agonist)71%
CariprazinecAMP AccumulationpKb (Antagonist)9.57
AripiprazolecAMP AccumulationPartial Agonist-
BrexpiprazoleCloned Receptor SystemPartial Agonist-
ABT-925-Antagonist-
F17464ERK AssaypKb (Antagonist)9.13
SB-277011AMicrophysiometerpKb (Antagonist)8.3

In Vivo Pharmacology: A Comparative Overview

While direct head-to-head in vivo studies are limited, the following summarizes key preclinical findings for each compound.

  • This compound: Demonstrates antipsychotic-like efficacy in rodent models, such as amphetamine-induced hyperactivity and conditioned avoidance response tests. It has good oral bioavailability (54%) and achieves high brain levels in rats.[3]

  • Cariprazine: Effective in animal models of schizophrenia and has shown efficacy in treating both positive and negative symptoms in clinical trials.[4] It exhibits D3 receptor-dependent pro-cognitive and anti-anhedonic effects in animal studies.[5]

  • Aripiprazole: Effective in treating the positive symptoms of schizophrenia and has shown potential in addressing negative and cognitive symptoms.[6] It is effective in animal models of schizophrenia, such as those induced by MK-801.[6]

  • Brexpiprazole: Shows antipsychotic-like activity in animal models and is effective in treating acute schizophrenia in clinical trials.[7] It demonstrates potent 5-HT2A antagonism in vivo.[7]

  • ABT-925: While a selective D3 antagonist, it failed to show efficacy in a clinical trial for acute schizophrenia, which may have been due to insufficient receptor occupancy at the doses tested.[8][9]

  • F17464: Exhibits an antipsychotic profile in preclinical studies and has shown therapeutic efficacy in a Phase II clinical trial for schizophrenia.[10][11] It increases dopamine release in the prefrontal cortex of rats.[2]

  • SB-277011A: Attenuates the rewarding effects of drugs of abuse like cocaine and methamphetamine in animal models, suggesting its potential in treating substance use disorders.[3][12]

Experimental Methodologies

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

RadioligandBindingAssay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane Membrane Preparation (with D3 Receptors) Incubate Incubate at controlled temperature Membrane->Incubate Radioligand Radioligand (e.g., [3H]-Spiperone) Radioligand->Incubate TestCompound Test Compound (e.g., this compound) TestCompound->Incubate Filter Rapid Filtration (Separates bound from free radioligand) Incubate->Filter Count Scintillation Counting (Measures radioactivity) Filter->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze

Figure 1: Workflow of a Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Cell membranes expressing the dopamine D3 receptor are prepared.

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone) and varying concentrations of the test compound (e.g., this compound).

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Detection: The radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the ability of a compound to stimulate G-protein activation, indicating its agonist or antagonist properties.

GTPgS_BindingAssay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane Membrane Preparation (with D3 Receptors and G-proteins) Incubate Incubate at 30°C Membrane->Incubate GTPgS [35S]GTPγS GTPgS->Incubate TestCompound Test Compound (e.g., this compound) TestCompound->Incubate Agonist Dopamine Agonist (for antagonist mode) Agonist->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (Calculate EC50/IC50 and Emax) Count->Analyze

Figure 2: Workflow of a [35S]GTPγS Binding Assay.

Protocol:

  • Membrane Preparation: Cell membranes containing the D3 receptor and associated G-proteins are used.

  • Incubation: Membranes are incubated with [35S]GTPγS, a non-hydrolyzable GTP analog.

    • Agonist Mode: Varying concentrations of the test compound are added to measure stimulation of [35S]GTPγS binding (EC50 and Emax).

    • Antagonist Mode: A fixed concentration of a dopamine agonist is added along with varying concentrations of the test compound to measure inhibition of agonist-stimulated [35S]GTPγS binding (IC50).

  • Filtration: The reaction is terminated by rapid filtration to separate bound from free [35S]GTPγS.

  • Detection: The amount of [35S]GTPγS bound to the Gα subunit is quantified by scintillation counting.

  • Data Analysis: Concentration-response curves are generated to determine the potency (EC50 or IC50) and efficacy (Emax) of the test compound.

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.

D3_Signaling_Pathway Dopamine Dopamine D3R D3 Receptor Dopamine->D3R Binds G_protein Gi/o Protein D3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Figure 3: Simplified D3 Receptor Signaling Pathway.

Activation of the D3 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA) and modulates the phosphorylation of various downstream targets, ultimately influencing neuronal excitability and gene expression.

Conclusion

This compound emerges as a potent and highly selective D3 receptor antagonist with a promising preclinical profile. Its subnanomolar affinity for the D3 receptor and significant selectivity over the D2 receptor distinguish it from many existing compounds. The in vitro and in vivo data presented in this guide suggest that this compound warrants further investigation as a potential therapeutic agent for neuropsychiatric disorders. This comparative analysis provides a valuable resource for researchers in the field to contextualize the pharmacological properties of this compound and to inform future drug discovery and development efforts targeting the dopamine D3 receptor.

References

Independent Verification of Interleukin-15's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of Interleukin-15 (IL-15) with its primary alternative, Interleukin-2 (IL-2), and other potential modulators of related signaling pathways. The information is supported by experimental data to aid in research and development decisions.

Introduction to Interleukin-15 (RG-15)

Interleukin-15 (IL-15) is a pleiotropic cytokine belonging to the four-α-helix bundle family of cytokines. It plays a crucial role in the development, proliferation, and activation of various immune cells, particularly natural killer (NK) cells and memory CD8+ T cells. Due to its ability to stimulate potent anti-tumor immune responses without some of the adverse effects associated with Interleukin-2 (IL-2), IL-15 has garnered significant interest as a potential immunotherapeutic agent for cancer and other diseases. This guide will delve into the independent verification of its mechanism of action, comparing it with key alternatives.

Core Mechanism of Action: IL-15 Signaling

IL-15 signals through a heterotrimeric receptor complex composed of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (IL-2Rβ/CD122) chain, and the common gamma (γc/CD132) chain. A unique feature of IL-15 is its primary mode of action through trans-presentation, where IL-15 is presented by one cell (e.g., a dendritic cell) expressing IL-15Rα to a neighboring target cell (e.g., an NK cell or CD8+ T cell) that expresses the IL-2Rβ/γc heterodimer. This is in contrast to the predominantly endocrine/paracrine signaling of other cytokines like IL-2. Upon receptor binding, IL-15 activates several downstream signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, as well as the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways.

Caption: IL-15 trans-presentation and downstream signaling pathways.

Comparison with a Primary Alternative: Interleukin-2 (IL-2)

IL-2 is a well-established cytokine immunotherapeutic; however, its clinical use is often limited by severe toxicities. IL-15 and IL-2 share the IL-2Rβ and γc receptor subunits, leading to some overlapping functions, but their distinct interactions with their specific alpha receptors and differential effects on immune cell subsets lead to different biological outcomes.

Data Presentation: IL-15 vs. IL-2
ParameterInterleukin-15 (IL-15)Interleukin-2 (IL-2)Reference
Primary Mode of Action Trans-presentation by IL-15Rα expressing cellsSecreted cytokine acting in an endocrine/paracrine manner[1][2]
Receptor Affinity High affinity for IL-15Rα (~10^-11 M)Lower affinity for IL-2Rα (~10^-8 M)[1]
Primary Target Cells Memory CD8+ T cells, NK cellsActivated T cells, Regulatory T cells (Tregs)[1][3]
Effect on Regulatory T cells (Tregs) Minimal effect on Treg proliferationPotent stimulator of Treg proliferation and survival[4]
STAT5 Phosphorylation Sustained phosphorylationTransient phosphorylation[5]
Induction of Apoptosis Anti-apoptotic, inhibits IL-2-mediated activation-induced cell death (AICD)Pro-apoptotic, induces AICD in activated T cells[3]
Clinical Toxicity Generally lower toxicity, less vascular leak syndromeHigh toxicity, including vascular leak syndrome[4][6]
Experimental Protocols

1. Western Blot for STAT5 Phosphorylation

This protocol details the methodology to compare the effects of IL-15 and IL-2 on the phosphorylation of STAT5 in NK-92 cells.

  • Cell Culture and Stimulation:

    • Culture NK-92 cells in α-MEM supplemented with 12.5% FBS, 12.5% horse serum, and 100 U/mL IL-2.

    • Prior to the experiment, wash the cells and starve them of cytokines for 4-6 hours.

    • Resuspend the cells at a density of 1 x 10^6 cells/mL in fresh cytokine-free media.

    • Stimulate the cells with varying concentrations of recombinant human IL-15 or IL-2 (e.g., 0, 1, 10, 100 ng/mL) for 15, 30, and 60 minutes at 37°C.

  • Protein Extraction and Quantification:

    • Pellet the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-STAT5 (Tyr694).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total STAT5 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[7][8]

Western Blot Workflow A Cell Stimulation (IL-15 or IL-2) B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation (pSTAT5) F->G H Secondary Antibody Incubation (HRP) G->H I Signal Detection (ECL) H->I J Stripping & Re-probing (Total STAT5, GAPDH) I->J

Caption: Workflow for Western Blot analysis of STAT5 phosphorylation.

2. NK Cell Proliferation Assay

This protocol outlines a method to compare the proliferative effects of IL-15 and IL-2 on primary NK cells or the NK-92 cell line.

  • Cell Preparation:

    • Isolate primary NK cells from peripheral blood mononuclear cells (PBMCs) using negative selection kits or use the NK-92 cell line.

    • Wash and resuspend the cells in complete RPMI-1640 medium supplemented with 10% FBS.

  • Proliferation Assay:

    • Plate the NK cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Add serial dilutions of IL-15 or IL-2 to the wells in triplicate. Include a no-cytokine control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Assess cell proliferation using a colorimetric assay such as MTT or a fluorescence-based assay like CFSE staining followed by flow cytometry.[9] For an MTT assay:

      • Add MTT reagent to each well and incubate for 4 hours.

      • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

Comparison with Other Potential Alternatives

While IL-2 is the most direct comparator, other molecules have been investigated for their immunomodulatory or neuroprotective effects, some of which involve pathways that overlap with IL-15 signaling.

CompoundProposed Mechanism of ActionOverlap with IL-15 PathwayReference
Ginsenoside Rg1 Inhibits the EpoR-mediated JAK2/STAT5 signaling pathway in some cancer cells; regulates astrocytes to promote angiogenesis via the JAK2/STAT3 pathway.Modulates the JAK/STAT pathway, a key downstream target of IL-15.[10][11]
Growth Differentiation Factor-15 (GDF15) Signals through the GFRAL receptor, activating pathways like PI3K/Akt and MAPK. Can be induced by inflammatory cytokines.Activates PI3K/Akt and MAPK pathways, which are also downstream of IL-15.[12][13]
Argon (Inert Gas) Exerts neuroprotective and immunomodulatory effects, potentially by reducing the expression of Toll-like receptors (TLRs) and modulating downstream inflammatory signaling.Can influence cytokine release and immune cell activation, though the direct overlap with IL-15 signaling is less defined.[2][14]
RGD Peptides Bind to integrins, mediating cell adhesion and initiating intracellular signaling, including the MAPK pathway.Can activate the MAPK pathway, a component of the IL-15 signaling cascade.[15]

digraph "Pathway Overlap" {
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"IL-15" [fillcolor="#FBBC05", fontcolor="#202124"]; "IL-2" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ginsenoside Rg1" [fillcolor="#FBBC05", fontcolor="#202124"]; "GDF15" [fillcolor="#FBBC05", fontcolor="#202124"]; "RGD Peptides" [fillcolor="#FBBC05", fontcolor="#202124"];

"JAK_STAT" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="JAK/STAT"]; "PI3K_Akt" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="PI3K/Akt"]; "MAPK" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="MAPK"];

"IL-15" -> "JAK_STAT" [color="#34A853"]; "IL-15" -> "PI3K_Akt" [color="#34A853"]; "IL-15" -> "MAPK" [color="#34A853"];

"IL-2" -> "JAK_STAT" [color="#34A853"]; "IL-2" -> "PI3K_Akt" [color="#34A853"]; "IL-2" -> "MAPK" [color="#34A853"];

"Ginsenoside Rg1" -> "JAK_STAT" [style=dashed, color="#EA4335", label="Modulates"]; "GDF15" -> "PI3K_Akt" [style=dashed, color="#EA4335", label="Activates"]; "GDF15" -> "MAPK" [style=dashed, color="#EA4335", label="Activates"]; "RGD Peptides" -> "MAPK" [style=dashed, color="#EA4335", label="Activates"]; }

Caption: Overlapping signaling pathways of IL-15 and other molecules.

Conclusion

Independent verification of IL-15's mechanism of action confirms its distinct signaling properties compared to IL-2, primarily driven by its unique alpha receptor subunit and its mode of trans-presentation. These differences result in a more favorable therapeutic profile, with potent stimulation of memory CD8+ T cells and NK cells and reduced induction of regulatory T cells and systemic toxicity. While other compounds may modulate components of the IL-15 signaling cascade, IL-15's specific and potent effects on key anti-tumor immune cell populations make it a promising candidate for further development in immunotherapy. The provided experimental protocols offer a framework for the continued investigation and comparison of IL-15 and its alternatives.

References

Comparative Analysis of Side Effect Profiles: RG-15 and Risperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the side effect profiles of the investigational compound RG-15 and the established atypical antipsychotic, risperidone (B510). It is critical to note that this compound is a preclinical entity, and as such, no clinical data on its side effect profile in humans is currently available. The information presented herein for this compound is a projection based on its pharmacological class—dopamine (B1211576) D2/D3 receptor antagonism. In contrast, risperidone possesses a well-documented safety and tolerability profile derived from extensive clinical trials and post-marketing surveillance. This document aims to offer a framework for comparison, detailing the known effects of risperidone and the anticipated effects of this compound, alongside the experimental protocols required for such evaluations.

Introduction to Compounds

This compound: An Investigational Dopamine Receptor Antagonist

This compound is identified as an orally active dopamine receptor antagonist with high affinity for the human dopamine D2 and D3 receptors. Its activity is currently characterized at the preclinical level, where it has demonstrated antipsychotic potential by enhancing dopamine turnover and synthesis in animal models. As a research compound, its full side effect profile, pharmacokinetic, and pharmacodynamic properties in humans have not been determined.

Risperidone: A Second-Generation Antipsychotic

Risperidone is a widely prescribed second-generation (atypical) antipsychotic approved for the treatment of schizophrenia, bipolar disorder, and irritability associated with autistic disorder.[1] Its therapeutic action is mediated through a combination of dopamine D2 and serotonin (B10506) 5-HT2A receptor antagonism.[1][2][3][4] Risperidone also exhibits affinity for other receptors, including alpha-1 and alpha-2 adrenergic and H1 histaminergic receptors, which contributes to its side effect profile.[1][3][4]

Comparative Side Effect Profiles

The following tables summarize the known side effect profile of risperidone and a projected profile for this compound based on its drug class.

Table 1: Established Side Effect Profile of Risperidone
Side Effect CategoryCommon Adverse EffectsSevere or Less Common Adverse Effects
Neurological Extrapyramidal symptoms (EPS) including tremor, akathisia (restlessness), and parkinsonism; Drowsiness/sedation; Dizziness; Headache.[3][5][6]Tardive dyskinesia (TD); Neuroleptic Malignant Syndrome (NMS); Seizures; Cerebrovascular events (in elderly patients with dementia).[3][5]
Metabolic Weight gain; Increased appetite; Hyperglycemia and risk of type 2 diabetes.[5][6]Hypercholesterolemia; Hypertriglyceridemia.[5]
Endocrine Hyperprolactinemia, leading to gynecomastia, galactorrhea, amenorrhea, and sexual dysfunction.[5]-
Cardiovascular Orthostatic hypotension (dizziness upon standing); Tachycardia.[3][4]QTc prolongation (rare); Palpitations.[7]
Gastrointestinal Nausea; Vomiting; Constipation; Dry mouth; Indigestion.Trouble swallowing (dysphagia).[5]
Other Anxiety; Blurred vision; Skin rash; Fatigue.[2]Priapism (prolonged erection); Lowered white blood cell count; Difficulty with temperature regulation.[2][5]
Table 2: Projected Side Effect Profile for this compound (Based on D2/D3 Antagonism)

Disclaimer: This profile is hypothetical and based on the known effects of dopamine D2/D3 receptor antagonists. The actual side effect profile of this compound can only be determined through clinical trials.

Side Effect CategoryProjected Adverse EffectsRationale and Potential for Differentiation
Neurological Extrapyramidal symptoms (EPS); Drowsiness; Dizziness.[5][7]The selectivity for D3 over D2 receptors might theoretically lead to a lower incidence of EPS compared to less selective D2 antagonists.[8] D3 antagonism has been suggested to potentially improve cognitive deficits.[8][9]
Endocrine Hyperprolactinemia.[7]D2 receptor blockade in the pituitary is the primary cause of this effect. The degree of this side effect would depend on this compound's potency at these specific D2 receptors.
Metabolic Potential for weight gain and metabolic changes.[7]This is a common class effect for antipsychotics, though the specific risk would need to be evaluated.
Cardiovascular Orthostatic hypotension.[5]This is often associated with alpha-adrenergic blockade. If this compound is highly selective for D2/D3 receptors with minimal off-target activity, this effect might be less pronounced than with multi-receptor antagonists like risperidone.
Other Nausea; Sexual dysfunction.[7]These are common side effects associated with dopamine modulation.

Signaling Pathways and Receptor Profiles

The diagrams below, generated using Graphviz, illustrate the proposed mechanism of action for this compound and the established receptor binding profile for risperidone.

RG15_Pathway RG15 This compound D2R Dopamine D2 Receptor RG15->D2R Antagonism D3R Dopamine D3 Receptor RG15->D3R Antagonism AC Adenylyl Cyclase D2R->AC Inhibition Therapeutic Antipsychotic Effects (e.g., Reduced Positive Symptoms) D2R->Therapeutic SideEffects Potential Side Effects (e.g., EPS, Hyperprolactinemia) D2R->SideEffects D3R->AC Inhibition D3R->Therapeutic cAMP ↓ cAMP AC->cAMP

Caption: Proposed signaling pathway of this compound via D2/D3 receptor antagonism.

Risperidone_Profile cluster_receptors Receptor Targets cluster_effects Clinical Outcomes Risperidone Risperidone D2R Dopamine D2 (High Affinity) Risperidone->D2R Antagonism HT2A Serotonin 5-HT2A (Very High Affinity) Risperidone->HT2A Antagonism Alpha1 Alpha-1 Adrenergic Risperidone->Alpha1 Antagonism Alpha2 Alpha-2 Adrenergic Risperidone->Alpha2 Antagonism H1 Histamine H1 Risperidone->H1 Antagonism Therapeutic Antipsychotic Efficacy (Positive & Negative Symptoms) D2R->Therapeutic EPS Extrapyramidal Symptoms Hyperprolactinemia D2R->EPS HT2A->Therapeutic Hypotension Orthostatic Hypotension Alpha1->Hypotension Sedation Sedation, Weight Gain H1->Sedation

Caption: Multi-receptor binding profile of risperidone and associated effects.

Experimental Protocols for Side Effect Assessment

The evaluation of side effect profiles for novel antipsychotics like this compound involves a multi-stage process, from preclinical models to structured clinical trials.

Preclinical Assessment Workflow

Preclinical studies aim to predict potential adverse effects in humans using in vitro and in vivo models.

  • Receptor Binding Assays:

    • Objective: To determine the binding affinity of the test compound (e.g., this compound) to a wide panel of receptors, ion channels, and transporters.

    • Methodology: Radioligand binding assays are performed using cell membranes expressing the target receptors (e.g., dopamine, serotonin, adrenergic, histaminergic, muscarinic). The compound is incubated with the membranes and a radiolabeled ligand. The concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a binding affinity constant (Ki). High affinity for off-target receptors can predict potential side effects.

  • In Vivo Animal Models:

    • Catalepsy Test (for EPS):

      • Objective: To assess the propensity of a drug to induce Parkinsonian-like motor rigidity, a predictor of EPS.

      • Protocol: Rodents (rats or mice) are administered the test compound. At various time points, they are placed in an unnatural posture (e.g., forepaws on an elevated bar). The time it takes for the animal to correct its posture is measured. A prolonged immobility time is indicative of catalepsy.

    • Rotarod Test (for Motor Impairment):

      • Objective: To evaluate general motor coordination and sedation.

      • Protocol: Animals are placed on a rotating rod. The latency to fall off the rod is recorded. A decrease in performance suggests motor impairment or sedation.

    • Metabolic and Cardiovascular Monitoring:

      • Objective: To assess effects on weight, glucose metabolism, and cardiovascular parameters.

      • Protocol: Chronic administration studies (several weeks) are conducted in rodents. Body weight, food intake, and fasting blood glucose/insulin levels are monitored regularly. Telemetry devices can be implanted to continuously monitor blood pressure, heart rate, and ECG in freely moving animals.

Preclinical_Workflow cluster_preclinical Preclinical Side Effect Assessment start Test Compound (e.g., this compound) binding In Vitro Receptor Profiling start->binding Screening invivo In Vivo Animal Models start->invivo Evaluation decision Go/No-Go Decision for Clinical Trials binding->decision Safety Profile catalepsy Catalepsy Test (EPS Liability) invivo->catalepsy rotarod Rotarod Test (Motor/Sedation) invivo->rotarod metabolic Metabolic Studies (Weight, Glucose) invivo->metabolic cardio Cardiovascular Telemetry (BP, ECG) invivo->cardio catalepsy->decision rotarod->decision metabolic->decision cardio->decision

Caption: Workflow for preclinical evaluation of antipsychotic side effects.

Clinical Trial Assessment Methodology

Clinical trials systematically collect and report adverse event data to establish a drug's safety and tolerability profile.

  • Phase I (First-in-Human):

    • Objective: To assess safety, tolerability, and pharmacokinetics in a small group of healthy volunteers.

    • Protocol: Single ascending dose and multiple ascending dose studies are conducted. Vital signs, ECGs, physical examinations, and laboratory tests (hematology, blood chemistry, urinalysis) are monitored intensively. Spontaneous reporting of any adverse events is recorded.

  • Phase II/III (Patient Populations):

    • Objective: To evaluate efficacy and further establish the side effect profile in patients with the target indication.

    • Protocol: Randomized, double-blind, controlled trials are the gold standard. Adverse event data is collected through:

      • Spontaneous Reporting: Patients are asked non-leading questions like "How have you been feeling since the last visit?".

      • Systematic Checklists and Rating Scales: Standardized instruments are used to systematically query for known and potential side effects. Examples include:

        • Abnormal Involuntary Movement Scale (AIMS): For tardive dyskinesia.

        • Barnes Akathisia Rating Scale (BARS): For akathisia.

        • Simpson-Angus Scale (SAS): For drug-induced parkinsonism.

        • Glasgow Antipsychotic Side-effect Scale (GASS): A patient-reported outcome measure covering a broad range of common side effects.[10][11]

      • Physical and Laboratory Monitoring: Regular monitoring of weight, waist circumference, blood pressure, fasting glucose, and lipid panels is crucial for detecting metabolic side effects. Prolactin levels are also measured.

Conclusion

The comparison between this compound and risperidone highlights the gap between preclinical promise and clinical reality. While this compound's targeted D2/D3 antagonism suggests a potential for antipsychotic efficacy, its side effect profile remains unknown. A theoretical advantage could be a reduced burden of certain side effects if it demonstrates high selectivity and avoids the multi-receptor interactions characteristic of risperidone. However, this remains speculative. Risperidone, while effective, carries a significant and well-characterized risk of neurological, metabolic, and endocrine side effects. The development of this compound will require rigorous adherence to the described experimental protocols to fully characterize its safety and tolerability and to determine if its theoretical advantages translate into a clinically meaningful improvement over established therapies like risperidone.

References

Validation of RG-15 as a Selective Dopamine Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data validating RG-15 as a selective dopamine (B1211576) D3/D2 receptor antagonist. The performance of this compound is benchmarked against established dopamine antagonists, including haloperidol, amisulpride, olanzapine, risperidone (B510), and clozapine (B1669256). Detailed experimental protocols for key validation assays are provided to ensure reproducibility and aid in the design of future studies.

Executive Summary

This compound demonstrates a high affinity for the human dopamine D3 receptor with subnanomolar potency and a moderate affinity for the D2 receptor.[1] This profile suggests a degree of selectivity for the D3 subtype over the D2 subtype. Functional assays confirm its antagonist activity at these receptors. This guide presents the binding affinity and functional activity data for this compound alongside that of several clinically used antipsychotics, offering a clear comparison of their in vitro pharmacological profiles.

Data Presentation

Table 1: Comparative Dopamine Receptor Binding Affinities (Ki in nM)
CompoundDopamine D2 Receptor (Ki, nM)Dopamine D3 Receptor (Ki, nM)Selectivity (D2/D3)
This compound 5.89 (pKi=8.23)[1]0.032 (pKi=10.49)[1]184.06
Haloperidol~1-2[2]~1-5~0.2-2
Amisulpride1.3[3][4]2.4[3][4]0.54
Olanzapine~10-30~20-50~0.2-1.5
Risperidone~3-6~5-12~0.4-0.6
Clozapine~100-200~20-50~2-10

Note: Ki values can vary between studies depending on the experimental conditions (e.g., radioligand used, tissue source). The values presented here are representative ranges from the literature.

Table 2: Comparative Functional Antagonist Activity (IC50 in nM)
Compound[35S]GTPγS Binding (D2-like receptors, rat striatum)[35S]GTPγS Binding (human D2L receptors)[35S]GTPγS Binding (human D3 receptors)
This compound 21.2[1]36.7[1]7.2[1]
HaloperidolNot explicitly found for comparison in these specific assaysNot explicitly found for comparison in these specific assaysNot explicitly found for comparison in these specific assays
AmisulprideNot explicitly found for comparison in these specific assaysNot explicitly found for comparison in these specific assaysNot explicitly found for comparison in these specific assays
OlanzapineNot explicitly found for comparison in these specific assaysNot explicitly found for comparison in these specific assaysNot explicitly found for comparison in these specific assays
RisperidoneNot explicitly found for comparison in these specific assaysNot explicitly found for comparison in these specific assaysNot explicitly found for comparison in these specific assays
ClozapineNot explicitly found for comparison in these specific assaysNot explicitly found for comparison in these specific assaysNot explicitly found for comparison in these specific assays

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for dopamine D2 and D3 receptors.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Detailed Protocol:

  • Membrane Preparation:

    • HEK293 cells stably expressing human dopamine D2 or D3 receptors are cultured and harvested.

    • Cells are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Assay Procedure:

    • In a 96-well plate, add the following in order:

      • Assay buffer.

      • A fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride), typically at a concentration close to its Kd value.

      • Increasing concentrations of the test compound (e.g., this compound) or a known displacing agent for determining non-specific binding (e.g., 10 µM haloperidol).

      • The prepared cell membranes (typically 10-20 µg of protein per well).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

[35S]GTPγS Binding Functional Assay

Objective: To determine the functional antagonist activity of a test compound at G-protein coupled receptors (GPCRs) like the D2 and D3 receptors.

Principle: The binding of an agonist to a Gi/o-coupled receptor (like D2 and D3) stimulates the exchange of GDP for GTP on the α-subunit of the G-protein, leading to its activation. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which, upon binding, results in a persistent activation signal. An antagonist will inhibit the agonist-induced increase in [35S]GTPγS binding.

Detailed Protocol:

  • Membrane Preparation:

    • Prepare cell membranes expressing the dopamine D2 or D3 receptor as described in the radioligand binding assay protocol.

  • Assay Procedure:

    • In a 96-well plate, add the following in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

      • A fixed concentration of a dopamine receptor agonist (e.g., dopamine or quinpirole) at a concentration that elicits a submaximal response (e.g., EC80).

      • Increasing concentrations of the test antagonist (e.g., this compound).

      • GDP (typically 10-30 µM) to enhance the agonist response.

      • The prepared cell membranes (typically 5-15 µg of protein per well).

    • Pre-incubate the plate for 15-20 minutes at 30°C.

    • Initiate the reaction by adding [35S]GTPγS (typically at a final concentration of 0.1-0.5 nM).

    • Incubate for 30-60 minutes at 30°C with gentle agitation.

  • Filtration and Detection:

    • Terminate the reaction and separate bound from unbound [35S]GTPγS by rapid filtration through glass fiber filters as described for the radioligand binding assay.

    • Wash the filters with ice-cold wash buffer.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • The antagonist effect is seen as a concentration-dependent inhibition of the agonist-stimulated [35S]GTPγS binding.

    • The IC50 value, the concentration of the antagonist that inhibits 50% of the agonist-stimulated response, is determined by non-linear regression analysis of the dose-response curve.

cAMP Accumulation Functional Assay

Objective: To measure the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production mediated by Gi/o-coupled dopamine D2/D3 receptors.

Principle: D2 and D3 receptors are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In this assay, adenylyl cyclase is first stimulated with forskolin (B1673556) to produce a measurable level of cAMP. An agonist will decrease this forskolin-stimulated cAMP level. An antagonist will reverse the effect of the agonist, thereby restoring cAMP levels.

Detailed Protocol:

  • Cell Culture and Plating:

    • Use a cell line stably expressing the human dopamine D2 or D3 receptor (e.g., CHO or HEK293 cells).

    • Plate the cells in a 96-well plate and allow them to adhere and grow to a confluent monolayer.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) for 10-20 minutes to prevent the degradation of cAMP.

    • Add increasing concentrations of the test antagonist (e.g., this compound) to the wells and incubate for a further 15-30 minutes.

    • Add a fixed concentration of a dopamine receptor agonist (e.g., dopamine or quinpirole) at its EC80 concentration, along with forskolin (typically 1-10 µM) to stimulate adenylyl cyclase.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Terminate the reaction by aspirating the medium and lysing the cells with a lysis buffer provided in a commercial cAMP detection kit.

    • The intracellular cAMP concentration is then measured using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

  • Data Analysis:

    • The antagonist activity is observed as a concentration-dependent reversal of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Mandatory Visualization

Dopamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2/D3 Receptor Dopamine->D2R Binds & Activates RG15 This compound (Antagonist) RG15->D2R Binds & Blocks G_protein Gi/o Protein (α, β, γ subunits) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2/D3 receptor signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_0 Phase 1: Initial Screening & Binding Characterization cluster_1 Phase 2: In Vitro Functional Validation cluster_2 Phase 3: Data Analysis & Comparison A1 Primary Screening (e.g., High-throughput binding assay) A2 Radioligand Binding Assay (Determine Ki for D2 & D3) A1->A2 A3 Selectivity Profiling (Screen against other receptors) A2->A3 B1 [35S]GTPγS Binding Assay (Confirm antagonist activity at G-protein level) A3->B1 B2 cAMP Accumulation Assay (Measure effect on downstream signaling) B1->B2 C1 Calculate Ki and IC50 values B2->C1 C2 Compare with reference compounds (e.g., Haloperidol, Amisulpride) C1->C2 C3 Determine Selectivity Ratio (D2 Ki / D3 Ki) C1->C3

Caption: Experimental workflow for the validation of a selective dopamine antagonist.

References

A Preclinical Profile of RG-15: A Novel Dopamine Receptor Antagonist, in Comparison to First-Generation Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review comparing the preclinical pharmacological profile of RG-15, a novel dopamine (B1211576) D2/D3 receptor antagonist, with that of first-generation antipsychotics (FGAs). The data presented is based on available preclinical studies and aims to offer an objective comparison of their performance, supported by experimental data.

Executive Summary

This compound is an orally active dopamine receptor antagonist with a distinct preclinical profile compared to traditional first-generation antipsychotics. It exhibits high affinity for both D2 and D3 dopamine receptors and demonstrates antipsychotic-like activity in rodent models. A key differentiator of this compound in these preclinical studies is its apparent lack of catalepsy induction, a common preclinical marker for extrapyramidal side effects (EPS) associated with FGAs. This suggests that this compound may offer a wider therapeutic window, though clinical data is needed to confirm these findings.

Mechanism of Action: A Tale of Two Dopamine Antagonists

First-generation antipsychotics, also known as typical antipsychotics, primarily exert their therapeutic effects through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2] This action is effective in mitigating the positive symptoms of psychosis, such as hallucinations and delusions. However, their indiscriminate antagonism of D2 receptors in other brain regions, particularly the nigrostriatal pathway, is strongly associated with the emergence of motor side effects known as extrapyramidal symptoms (EPS).[1][2]

This compound also functions as a dopamine receptor antagonist, but with a specific affinity profile. It demonstrates high affinity for both human D2 and D3 receptors, with a pKi of 8.23 for D2 and a notably high pKi of 10.49 for the D3 receptor. Its antagonist activity is confirmed by its ability to inhibit dopamine-stimulated [35S]GTPγS binding.

Data Presentation: Quantitative Comparison of Preclinical Data

The following tables summarize the available quantitative data for this compound and representative first-generation antipsychotics, haloperidol (B65202) and chlorpromazine (B137089). It is important to note that the data for this compound is limited to preclinical findings, and direct head-to-head clinical trial data is not available.

Table 1: Receptor Binding Affinity (pKi)

ReceptorThis compound (human)Haloperidol (rat)Chlorpromazine (rat)
Dopamine D28.238.58.1
Dopamine D310.498.17.9
Serotonin 5-HT2ANot Reported6.78.3
Muscarinic M1Not Reported5.47.8
Adrenergic α1Not Reported7.08.1
Histamine H1Not Reported6.48.4

Higher pKi values indicate greater binding affinity.

Table 2: In Vivo Potency and Side Effect Liability (Rodent Models)

ParameterThis compoundHaloperidolChlorpromazine
Antipsychotic-like Efficacy
Amphetamine-Induced Hyperactivity (ED50, mg/kg, p.o.)8.6 (rats)~0.05-0.75 (rats, various studies)[3][4][5][6]Not uniformly effective[7]
Extrapyramidal Side Effect Liability
Catalepsy Induction (Rats)Did not produce catalepsy up to 160 mg/kg (p.o.)ED50 ≈ 0.29 - 0.31 mg/kg (i.p.)Induces catalepsy[8]

Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinity of a compound to specific neurotransmitter receptors.

General Protocol:

  • Membrane Preparation: Tissues (e.g., brain regions) or cells expressing the target receptor are homogenized and centrifuged to isolate cell membranes.

  • Radioligand Binding: The membranes are incubated with a specific radiolabeled ligand (a molecule that binds to the receptor of interest) at various concentrations.

  • Competition Assay: The ability of the test compound (e.g., this compound, haloperidol) to displace the radioligand from the receptor is measured by adding increasing concentrations of the test compound to the incubation mixture.

  • Separation and Counting: The bound and free radioligand are separated (e.g., by filtration), and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then converted to a Ki (inhibition constant) and often expressed as a pKi (-log Ki) value.

Amphetamine-Induced Hyperactivity Test

Objective: To assess the potential antipsychotic efficacy of a compound by measuring its ability to counteract the locomotor-stimulating effects of amphetamine.

General Protocol:

  • Acclimation: Rodents (typically rats or mice) are acclimated to the testing environment, which is usually an open-field arena equipped with infrared beams to automatically track movement.

  • Drug Administration: Animals are pre-treated with the test compound (e.g., this compound, haloperidol) or a vehicle control at various doses.

  • Amphetamine Challenge: After a specific pre-treatment time, animals are administered a dose of d-amphetamine (typically 1-2 mg/kg) to induce hyperactivity.[3][9]

  • Locomotor Activity Recording: Immediately after the amphetamine injection, the animals are placed in the open-field arena, and their locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set period (e.g., 60-90 minutes).

  • Data Analysis: The locomotor activity of the drug-treated groups is compared to the vehicle-treated control group. The dose of the test compound that produces a 50% reduction in the amphetamine-induced hyperactivity (ED50) is calculated as a measure of its antipsychotic-like potency.

Catalepsy Bar Test

Objective: To evaluate the propensity of a compound to induce catalepsy, a state of muscular rigidity that serves as a preclinical predictor of extrapyramidal side effects in humans.

General Protocol:

  • Drug Administration: Rodents (typically rats) are treated with the test compound or a vehicle control.

  • Bar Placement: At specific time points after drug administration, the animal's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.

  • Latency Measurement: The time it takes for the animal to remove both forepaws from the bar (descent latency) is recorded. A predetermined cut-off time (e.g., 120-180 seconds) is typically used.

  • Catalepsy Criteria: An animal is considered cataleptic if it remains in the imposed posture for a specified minimum duration.

  • Data Analysis: The dose of the test compound that induces catalepsy in 50% of the animals (ED50) is determined.

Mandatory Visualizations

G cluster_fga First-Generation Antipsychotics cluster_rg15 This compound FGA FGA (e.g., Haloperidol) D2_nigrostriatal D2 Receptors (Nigrostriatal Pathway) FGA->D2_nigrostriatal Antagonism D2_mesolimbic D2 Receptors (Mesolimbic Pathway) FGA->D2_mesolimbic Antagonism EPS Extrapyramidal Side Effects (EPS) D2_nigrostriatal->EPS Leads to Antipsychotic_Effect Antipsychotic Effect (Positive Symptoms) D2_mesolimbic->Antipsychotic_Effect Leads to RG15 This compound D2_receptors D2 Receptors RG15->D2_receptors Antagonism D3_receptors D3 Receptors RG15->D3_receptors High Affinity Antagonism Reduced_EPS_Liability Reduced EPS Liability (Preclinical) RG15->Reduced_EPS_Liability Potential_Antipsychotic_Effect Potential Antipsychotic Effect D2_receptors->Potential_Antipsychotic_Effect Contributes to D3_receptors->Potential_Antipsychotic_Effect Contributes to G start Start: Rodent Model drug_admin Drug Administration (Test Compound or Vehicle) start->drug_admin amphetamine_challenge Amphetamine Challenge (Induces Hyperactivity) drug_admin->amphetamine_challenge locomotor_recording Record Locomotor Activity (Open-Field Arena) amphetamine_challenge->locomotor_recording data_analysis Data Analysis (Calculate ED50) locomotor_recording->data_analysis end End: Assess Antipsychotic-like Efficacy data_analysis->end G start Start: Rodent Model drug_admin Drug Administration (Test Compound or Vehicle) start->drug_admin bar_placement Place Forepaws on Bar drug_admin->bar_placement measure_latency Measure Descent Latency bar_placement->measure_latency data_analysis Data Analysis (Determine ED50 for Catalepsy) measure_latency->data_analysis end End: Assess EPS Liability data_analysis->end

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of RG-15

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This document provides a comprehensive guide for the proper disposal of RG-15, outlining essential safety measures, procedural steps, and waste management protocols. While a specific Safety Data Sheet (SDS) for "this compound" was not publicly available, the following procedures are based on established best practices for the management of hazardous chemical waste in a laboratory setting. Professionals in research, science, and drug development should always prioritize their institution's specific environmental health and safety (EH&S) guidelines and consult the chemical supplier for detailed information.

Quantitative Data for Waste Characterization

Before disposal, it is crucial to characterize the waste stream containing this compound. While specific quantitative limits for this compound are not provided, the following table summarizes key parameters typically found in a substance's SDS that guide proper disposal. Researchers must refer to the this compound specific SDS for precise values.

ParameterGuidelineRelevance for Disposal
pH Neutral (6.0-8.0) is often required for drain disposal of non-hazardous aqueous waste.Determines compatibility with other waste streams and disposal routes (e.g., sewer, incineration).
Flash Point < 60°C is typically considered flammable.Dictates segregation from oxidizers and potential ignition sources.
Toxicity Characteristic Leaching Procedure (TCLP) Limits Substance-specific regulatory limits (e.g., mg/L).Determines if the waste is classified as hazardous due to its potential to leach toxic components.
Concentration of this compound Report in %, ppm, or mg/L.High concentrations may require specific treatment or disposal methods.
Heavy Metals Content Below regulatory thresholds.Presence of heavy metals often classifies the waste as hazardous.

Disposal Protocol for this compound

The following step-by-step procedure outlines the necessary actions for the safe disposal of this compound, whether in solid form or as a liquid solution.

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: All materials contaminated with this compound, including unused product, solutions, and labware (e.g., pipette tips, tubes, flasks), must be managed as hazardous chemical waste.[1]

  • Do Not Dispose Down the Drain or in Regular Trash: This is a critical step to prevent environmental contamination and ensure compliance with regulations.[1]

  • Segregate Waste Streams:

    • Solid Waste: Collect solid this compound and contaminated disposable labware in a designated, leak-proof container clearly labeled as "Hazardous Waste".[1]

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof container, also labeled as "Hazardous Waste". Do not mix with other incompatible waste streams.[1] For instance, organic solvent solutions should not be combined with aqueous waste.

2. Waste Containerization and Labeling:

  • Use Compatible Containers: All containers must be compatible with the waste they are storing.[2] Containers must be in good condition, without leaks or damage.[2]

  • Keep Containers Closed: All waste containers must be kept closed at all times, except when adding waste.[1][2]

  • Proper Labeling: Affix a hazardous waste label to each container. The label must include:

    • The words "Hazardous Waste".[1][3]

    • The full chemical name: "this compound".[3]

    • The approximate concentration and quantity of the waste.[1]

    • The date when waste was first added to the container.[1]

    • The name and contact information of the principal investigator or responsible person.[1]

    • The laboratory room number.[1]

3. Storage of Chemical Waste:

  • Designated Storage Area: Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area within the laboratory.[1][3]

  • Segregation: Ensure the storage area is away from incompatible materials.[3]

4. Arranging for Disposal:

  • Contact EH&S: Follow your institution's specific procedures to request a pickup of the hazardous waste.[1][3] This is typically handled by the Environmental Health & Safety (EH&S) department or a licensed waste disposal contractor.[4]

Experimental Protocols for Waste Analysis

In some cases, particularly for new or uncharacterized waste streams, analytical testing may be required to determine the appropriate disposal route. The following are general methodologies for key toxicological assessments that may be relevant.

  • Oral Toxicity (LD50): This test determines the median lethal dose of a substance after a single oral administration to laboratory animals, typically rats. Different dose groups are used to establish a dose-response relationship.

  • Dermal and Ocular Irritation: These assays assess the potential of a substance to cause skin and eye irritation upon direct contact, often conducted on laboratory animals.

  • Mutagenicity/Genotoxicity: A range of in vitro (e.g., Ames test) and in vivo assays are used to determine if a substance can induce genetic mutations.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

RG15_Disposal_Workflow start Start: this compound Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate Waste Streams (Solid vs. Liquid) identify->segregate solid_container Solid Waste: Collect in Labeled, Leak-Proof Container segregate->solid_container Solid liquid_container Liquid Waste: Collect in Labeled, Compatible Container segregate->liquid_container Liquid label Properly Label Container: - 'Hazardous Waste' - 'this compound' - Concentration & Date - PI Information solid_container->label liquid_container->label store Store in Designated, Secure Area label->store request Request Disposal via EH&S store->request end End: Waste Collected by Authorized Personnel request->end

Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling RG-15

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, operational, and disposal guidance for laboratory personnel working with RG-15, an anti-corrosion gel. Given that "this compound" may refer to different formulations with varying degrees of hazard, this guide prioritizes a high level of caution, addressing the risks identified in safety data sheets for products with this designation, including potential flammability, skin and eye irritation, allergic reactions, and long-term health effects such as carcinogenicity and reproductive harm.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required for handling this compound. Proper selection and use of PPE are critical to minimize exposure and ensure personal safety.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Check manufacturer's compatibility chart for specific breakthrough times.To prevent skin contact, which can cause irritation, allergic skin reactions, and absorption of harmful substances.[1][3]
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant splash hazard.[4]To protect against splashes that can cause serious eye irritation or damage.[1][2]
Body Protection A lab coat or chemical-resistant apron. For larger quantities or significant splash potential, chemical-resistant coveralls are recommended.To protect skin from accidental contact and contamination of personal clothing.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or vapors/mists are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.To prevent inhalation of vapors, which may cause respiratory irritation or other systemic effects.[1][5]

Operational Plan for Safe Handling

Adherence to a strict operational protocol is vital for the safe handling of this compound in a laboratory setting. The following step-by-step guidance should be followed.

1. Preparation and Precautionary Measures:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for the specific this compound product in use.

  • Designate a Work Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or vapors.

  • Assemble all Materials: Ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible before you begin.

  • Avoid Ignition Sources: Due to the potential flammability of some this compound formulations, ensure the work area is free of open flames, sparks, and hot surfaces.[2]

2. Handling Procedure:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Dispensing: When dispensing the gel, do so carefully to avoid splashing. Use appropriate tools for transfer, such as a spatula or a dedicated dispensing gun.

  • Application: Apply the gel as required for the experimental procedure, minimizing skin contact and the generation of aerosols.

  • Immediate Cleanup: Clean any spills immediately with an appropriate absorbent material.

3. Post-Handling:

  • Decontamination: Thoroughly clean all non-disposable equipment that has come into contact with this compound using a suitable solvent as recommended by the manufacturer, followed by soap and water.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[1]

  • Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials and ignition sources.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All this compound waste, including unused product, contaminated gloves, wipes, and disposable equipment, must be collected in a designated, properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and a description of the hazards (e.g., "Flammable," "Toxic," "Carcinogen").

  • Waste Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.[6]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting, from preparation to final disposal.

RG15_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Review_SDS Review SDS Designate_Area Designate Work Area (Fume Hood) Review_SDS->Designate_Area Assemble_Materials Assemble PPE & Spill Kit Designate_Area->Assemble_Materials Don_PPE Don PPE Assemble_Materials->Don_PPE Dispense_RG15 Dispense/Apply this compound Don_PPE->Dispense_RG15 Immediate_Cleanup Immediate Spill Cleanup Dispense_RG15->Immediate_Cleanup Decontaminate Decontaminate Equipment Dispense_RG15->Decontaminate Segregate_Waste Segregate Contaminated Waste Immediate_Cleanup->Segregate_Waste Wash_Hands Wash Hands Decontaminate->Wash_Hands Decontaminate->Segregate_Waste Store_RG15 Store this compound Securely Wash_Hands->Store_RG15 Label_Waste Label Hazardous Waste Container Segregate_Waste->Label_Waste EHS_Disposal Dispose via EHS Label_Waste->EHS_Disposal

Caption: Workflow for Safe Handling of this compound.

References

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